molecular formula C5H3N4NaO2 B12057999 sodium 2-oxo-1,7-dihydropurin-6-olate CAS No. 68738-87-4

sodium 2-oxo-1,7-dihydropurin-6-olate

カタログ番号: B12057999
CAS番号: 68738-87-4
分子量: 174.09 g/mol
InChIキー: HKDXLLDCXWUUKY-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sodium 2-oxo-1,7-dihydropurin-6-olate is a useful research compound. Its molecular formula is C5H3N4NaO2 and its molecular weight is 174.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality sodium 2-oxo-1,7-dihydropurin-6-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium 2-oxo-1,7-dihydropurin-6-olate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

68738-87-4

分子式

C5H3N4NaO2

分子量

174.09 g/mol

IUPAC名

sodium 2-oxo-1,7-dihydropurin-6-olate

InChI

InChI=1S/C5H4N4O2.Na/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1

InChIキー

HKDXLLDCXWUUKY-UHFFFAOYSA-M

正規SMILES

C1=NC2=C(N1)[N-]C(=O)NC2=O.[Na+]

製品の起源

United States

Foundational & Exploratory

Chemical Structure and Tautomerism of Sodium 2-Oxo-1,7-dihydropurin-6-olate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural dynamics of purine derivatives dictate their pharmacological behavior, receptor affinity, and enzymatic processing. Sodium 2-oxo-1,7-dihydropurin-6-olate , commonly known as the monosodium salt of xanthine, presents a complex tautomeric and resonance landscape that is critical for its recognition by metabolic enzymes such as Xanthine Oxidase (XO). This whitepaper provides an in-depth analysis of the compound's structural biology, physicochemical properties, and the self-validating experimental workflows required to characterize its tautomeric states.

Chemical Identity and Structural Biology

The Neutral Precursor: Xanthine Tautomerism

To understand the 6-olate monoanion, we must first examine its neutral precursor, xanthine (purine-2,6-dione). In the gas phase and in aqueous solution, neutral xanthine exists as a mixture of tautomers, but quantum-mechanical computations and NMR studies confirm that the 1H,3H,7H-purine-2,6-dione form is the global minimum and the most thermodynamically stable[1]. In this state, protons reside on the N1, N3, and N7 atoms, leaving the N9 position unprotonated.

Deprotonation and Resonance Stabilization

As the microenvironment approaches physiological pH, xanthine undergoes its first deprotonation event. The pKa of this transition is approximately 7.4 to 7.7[2][3].

Crucially, deprotonation occurs preferentially at the N3 position rather than N1 or N7[4]. The loss of the N3 proton generates a highly reactive monoanion. However, this localized negative charge is rapidly stabilized via resonance delocalization across the pyrimidine ring. The electron density shifts from the N3 atom, across the C4=C5 double bond, and localizes on the highly electronegative oxygen atom at the C6 position.

This tautomeric shift yields the stable 2-oxo-1,7-dihydropurin-6-olate structure[5]. In this state, the C2 position retains its carbonyl (oxo) character, while the C6 position adopts an enolate-like (olate) character, stabilized by the sodium counterion.

Tautomerism Neutral Neutral Xanthine (1H,3H,7H-purine-2,6-dione) Deprot Deprotonation at N3 (pKa ~7.4 - 7.7) Neutral->Deprot pH > 7.4 Anion N3 Monoanion (Localized Charge) Deprot->Anion Res Resonance Delocalization (Charge shifts to C6) Anion->Res Tautomeric Shift Olate Sodium 2-oxo-1,7-dihydropurin-6-olate (Stable 6-olate form) Res->Olate

Caption: Deprotonation and resonance stabilization pathway of xanthine yielding the 6-olate.

Physicochemical Properties

The following table summarizes the core quantitative data for the monoanionic sodium salt.

PropertyValueReference
IUPAC Name Sodium 2-oxo-1,7-dihydropurin-6-olate[5]
Molecular Formula C5H3N4NaO2[5]
Molecular Weight 174.09 g/mol [5]
pKa (N3 Deprotonation) ~7.4 – 7.7[2]
Major Neutral Tautomer 1H,3H,7H-purine-2,6-dione[1]
H-Bond Donors (Anion) 2 (N1-H, N7-H)Derived Structural Data
H-Bond Acceptors (Anion) 4 (C2=O, C6-O⁻, N3, N9)Derived Structural Data

Mechanistic Implications in Enzymatic Recognition

The tautomeric state of xanthine is not merely an academic curiosity; it is the fundamental driver of substrate recognition by Xanthine Oxidase (XO) and Xanthine Dehydrogenase (XDH) [3].

XO catalyzes the oxidation of xanthine to uric acid. The enzyme's active site contains a molybdenum-pterin (Mo-pt) center. Structural studies indicate that XO specifically recognizes the deprotonated N3/C6-olate monoanion[1][3]. The negatively charged C6-olate oxygen coordinates with the active site environment, precisely positioning the C8 carbon of the imidazole ring for nucleophilic attack by a molybdenum-bound hydroxyl group. Drug developers designing XO inhibitors (e.g., allopurinol, febuxostat) must account for this 6-olate electronic distribution to optimize transition-state mimicry and binding affinity.

Experimental Methodologies: Validating the Tautomeric State

To rigorously validate the chemical structure and tautomeric ratios of sodium 2-oxo-1,7-dihydropurin-6-olate, researchers must employ self-validating orthogonal workflows. Below are the detailed protocols for structural and kinetic characterization.

Protocol 1: NMR pH-Titration for pKa and Tautomer Mapping

Causality: Direct ¹H NMR is insufficient for mapping purine tautomers because the exchange rate of N-H protons with the aqueous solvent is too fast on the NMR timescale. By utilizing ¹³C and ¹⁵N isotopic labeling, we can directly observe the electronic shielding changes (Chemical Shift Perturbations, CSPs) at the N3 and C6 nuclei during the transition from the neutral diketo form to the 6-olate monoanion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2 mM of uniformly ¹⁵N,¹³C-labeled xanthine in 500 µL of D₂O. Reasoning: D₂O suppresses the massive water solvent peak, providing a clean baseline for ¹³C detection while locking the spectrometer.

  • Buffer Titration: Prepare a series of 10 NMR tubes. Adjust the pD of each tube sequentially from 5.0 to 10.0 using dilute NaOD and DCl. Reasoning: Covering a range of ±2 pH units around the expected pKa (~7.6) ensures complete capture of the sigmoidal titration curve.

  • NMR Acquisition: Acquire ¹H-¹⁵N HSQC and 1D ¹³C spectra at 298 K on a 600 MHz (or higher) spectrometer.

  • Data Analysis: Extract the chemical shifts (δ) for N1, N3, N7, N9, C2, and C6. Plot Δδ against pD.

  • Self-Validating pKa Determination: Fit the CSP data to the Henderson-Hasselbalch equation. A significant downfield shift at C6 coupled with an upfield shift at N3 unequivocally validates the migration of electron density and the formation of the 6-olate resonance structure.

Workflow Prep Step 1: Sample Prep 15N/13C-Xanthine in D2O Titration Step 2: pH Titration pH 5.0 to 10.0 (NaOD/DCl) Prep->Titration NMR Step 3: NMR Acquisition 1H-15N HSQC & 13C NMR Titration->NMR Analysis Step 4: CSP Analysis Track N3 and C6 shifts NMR->Analysis Result Step 5: pKa & Tautomer Determination Analysis->Result

Caption: Step-by-step NMR spectroscopy workflow for validating xanthine deprotonation sites.

Protocol 2: Xanthine Oxidase (XO) Kinetic Assay

Causality: Because XO acts on the monoanionic form, controlling the pH of the assay ensures the substrate is in the correct tautomeric state (6-olate) for nucleophilic attack.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify XO and determine molybdenum saturation via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). Reasoning: Correcting for actual molybdenum content ensures specific activity (kcat) calculations are accurate.

  • Buffer System: Prepare 50 mM Tris-HCl, 100 mM NaCl at pH 7.8. Reasoning: A pH of 7.8 ensures that >50% of the xanthine pool is deprotonated into the reactive 2-oxo-1,7-dihydropurin-6-olate state[3].

  • Reaction Initiation: Mix 10 µM XO with varying concentrations of the sodium salt substrate (25 µM to 500 µM) in a 1-mL quartz cuvette.

  • Spectrophotometric Tracking: Monitor the production of uric acid by measuring the increase in absorbance at 295 nm for 60 seconds at 25 °C.

  • Kinetic Fitting: Plot initial velocities (V₀) versus substrate concentration and fit to the Michaelis-Menten equation to derive kcat and Km.

References

  • Hernández B, Orozco M, Luque FJ. "Tautomerism of xanthine and alloxanthine: a model for substrate recognition by xanthine oxidase." Journal of Computer-Aided Molecular Design. 1996 Dec;10(6):535-44. URL:[Link]

  • National Center for Biotechnology Information. "1H-Purine-2,6-dione, 3,9-dihydro-, sodium salt (1:?)". PubChem Compound Database, CID 135883516. URL:[Link]

  • Huang L, et al. "Insights into xanthine riboswitch structure and metal ion-mediated ligand recognition." Nucleic Acids Research. 2021 Jun 21;49(11):6578-6586. URL:[Link]

  • Cao H, et al. "The Reductive Half-reaction of Xanthine Dehydrogenase from Rhodobacter capsulatus." Journal of Biological Chemistry. 2014 Nov 21;289(47):33068-33074. URL:[Link]

  • Sigel H, et al. "Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity." Chemistry - A European Journal. 2004 Oct 11;10(19):4822-30. URL:[Link]

Sources

Physicochemical Properties and Characterization of Sodium 2-oxo-1,7-dihydropurin-6-olate (Xanthine Monosodium Salt)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-oxo-1,7-dihydropurin-6-olate, commonly known as xanthine monosodium salt, is a critical purine derivative with profound implications in metabolic biochemistry and drug development. As an intermediate in the degradation of adenosine and guanosine to uric acid, xanthine is the primary substrate for the enzyme xanthine oxidase. While neutral xanthine is notoriously insoluble—often leading to renal complications like xanthinuria—its monosodium salt overcomes this thermodynamic barrier. This whitepaper details the physicochemical properties, tautomeric landscape, and self-validating analytical workflows required for characterizing this compound in pharmaceutical settings.

Chemical Identity & Tautomeric Landscape

The IUPAC name sodium 2-oxo-1,7-dihydropurin-6-olate refers to the monoanionic sodium salt of xanthine[1]. In its neutral state, xanthine is a planar, highly conjugated purine that forms a rigid intermolecular hydrogen-bonding network, rendering it highly insoluble in aqueous media[2]. In solution, neutral xanthine exists as a dynamic mixture of tautomers, predominantly the X(1,3,7) and X(1,3,9) forms[3].

However, upon deprotonation at physiological pH, the molecule forms a monoanion. The negative charge delocalizes, stabilizing the enolate at the C6 position (hence, 6-olate)[4]. This ionization disrupts the crystalline lattice energy and hydrogen-bonding network, drastically increasing aqueous solubility and altering its interaction with target enzymes and cellular membranes.

Physicochemical Profiling

As an application scientist, understanding the speciation of your target compound is paramount. The pKa of a drug dictates its absorption, distribution, and clearance mechanisms.

  • Acid-Base Speciation: Xanthine has a primary pKa of approximately 7.4[5]. At pH 7.4 (human blood plasma), it exists as a 50:50 mixture of the neutral free acid and the monoanion (2-oxo-1,7-dihydropurin-6-olate).

  • Thermodynamic Solubility: Neutral xanthine has a thermodynamic solubility of approximately 0.07 mg/mL in water[2]. The monosodium salt circumvents this limitation, providing a highly soluble counter-ion complex that easily exceeds 50 mg/mL, making it the preferred reagent for high-throughput screening and crystallographic soaking.

  • Chromatographic Properties: For HPLC-UV quantification, the conjugated purine ring offers strong absorbance. While the

    
     shifts slightly depending on the ionization state, 254 nm is the standard wavelength used to simultaneously quantify hypoxanthine, xanthine, and uric acid[6].
    
Data Presentation: Physicochemical Parameters
ParameterNeutral XanthineSodium 2-oxo-1,7-dihydropurin-6-olate
Molecular Formula C5H4N4O2C5H3N4NaO2[1]
Molecular Weight 152.11 g/mol 174.09 g/mol [1]
Aqueous Solubility ~0.07 mg/mL> 50.0 mg/mL
Primary pKa 7.4[5]N/A (Already ionized)
State at pH 7.4 50% Neutral / 50% Monoanion100% Dissociated Salt

Mechanistic Insights: Purine Catabolism and Xanthine Oxidase

In human metabolism, xanthine is a critical bottleneck in purine catabolism. It is formed from hypoxanthine via the enzyme xanthine oxidase (XO), and is subsequently oxidized by the same enzyme to form uric acid[5].

In drug development, XO inhibitors like 5 and febuxostat are used to treat hyperuricemia (gout)[5]. However, inhibiting XO leads to an upstream accumulation of xanthine. Because neutral xanthine is highly insoluble, a sudden spike in systemic xanthine combined with acidic urine (pH < 6.0, where xanthine is fully protonated) can lead to the precipitation of xanthine crystals in the renal tubules, a condition known as acute xanthinuria[5]. Understanding the solubility and pKa of the 2-oxo-1,7-dihydropurin-6-olate anion is therefore critical for predicting the nephrotoxic liabilities of XO inhibitors.

PurineMetabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine (Neutral / Monoanion) XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid (Urate) XO1->Xanthine XO2->UricAcid Inhibitors Allopurinol / Febuxostat (Inhibitors) Inhibitors->XO1 Inhibits Inhibitors->XO2 Inhibits

Figure 1: Purine catabolism pathway highlighting xanthine oxidase inhibition.

Experimental Workflows (Self-Validating Systems)

To ensure rigorous scientific integrity, all physicochemical data must be derived from self-validating experimental designs. Below are the field-proven protocols for characterizing sodium 2-oxo-1,7-dihydropurin-6-olate.

Protocol 1: Determination of pKa via UV-Vis Potentiometric Titration
  • Causality: UV-metric titration is superior to standard potentiometry for purines because the distinct chromophoric shifts between the neutral, monoanion, and dianion states provide orthogonal validation of the ionization events[4].

  • Preparation: Dissolve 1 mM of sodium 2-oxo-1,7-dihydropurin-6-olate in CO

    
    -free deionized water containing 0.15 M KCl (to maintain physiological ionic strength).
    
  • Titration: Under a nitrogen blanket (to prevent CO

    
     absorption which alters pH), perform a dual-titration using 0.1 M HCl and 0.1 M NaOH to sweep the pH from 2.0 to 12.0.
    
  • Spectroscopic Monitoring: Continuously acquire UV spectra (220–320 nm) at each pH interval.

  • Data Synthesis: Plot the absorbance at 268 nm versus pH. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa values.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)
  • Causality: Kinetic solubility (solvent-shift) often overestimates solubility due to supersaturation. The shake-flask method measures true thermodynamic equilibrium. Furthermore, analyzing the residual solid pellet via XRPD is a critical self-validating step; highly soluble salts can overwhelm the buffer capacity, causing the local pH to drop and the compound to disproportionate back into the insoluble neutral free acid.

  • Solid Dispensing: Add an excess of sodium 2-oxo-1,7-dihydropurin-6-olate (e.g., 100 mg) to a glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Equilibration: Seal the vial and incubate at 37°C with orbital shaking (300 rpm) for 24 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Quantification: Dilute the supernatant and inject onto an HPLC-UV system (C18 column, mobile phase: 0.1% Formic Acid in Water/Methanol). Quantify absorbance at 254 nm against a standard curve[6].

  • Solid-State Verification: Recover the undissolved pellet, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the pure sodium salt reference to confirm no disproportionation to neutral xanthine occurred.

SolubilityWorkflow Step1 1. Solid Dispensing (Excess Sodium Salt) Step2 2. Buffer Addition (pH 7.4 PBS) Step1->Step2 Step3 3. Incubation & Agitation (24h at 37°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. HPLC-UV Quantification (λ=254 nm) Step4->Step5 Supernatant Step6 6. Solid State Verification (XRPD) Step4->Step6 Pellet

Figure 2: Thermodynamic solubility workflow with solid-state verification.

References

  • 1H-Purine-2,6-dione, 3,9-dihydro-, sodium salt (1:?) | CID 135883516 - PubChem Source: nih.gov URL:[Link]

  • Stability, Tautomerism and Acidity of Xanthine by the Density Functional Theory (DFT) Source: hakon-art.com URL:[Link]

  • Metabolic Emergencies - Oncohema Key Source: oncohemakey.com URL:[Link]

  • Quantitative multicomponent analysis of a single marker–based simultaneous determination and quality assessment of nucleoside analogs from Qi Zhi capsules - PMC Source: nih.gov URL:[Link]

  • Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations | The Journal of Physical Chemistry A Source: acs.org URL:[Link]

  • Xanthine accumulation and vacuolization in Chlamydomonas reinhardtii cells Source: researchgate.net URL:[Link]

Sources

Aqueous Solubility Profiling: Sodium 2-oxo-1,7-dihydropurin-6-olate vs. Free Xanthine

[1][2]

Executive Summary: The Solubility Paradox

In purine metabolism research and drug development, Xanthine (3,7-dihydro-1H-purine-2,6-dione) presents a classic formulation challenge: it is a rigid, planar molecule with high lattice energy and extremely poor aqueous solubility (< 0.1 mg/mL at neutral pH).[1]

To overcome this, researchers utilize its monosodium salt, Sodium 2-oxo-1,7-dihydropurin-6-olate (CAS: 1196-43-6).[1] However, a common pitfall in the laboratory is treating this salt as a standard water-soluble compound. It is, in reality, a pH-dependent species .[1] While the salt is highly soluble (>10 mg/mL) in alkaline conditions, it is prone to rapid hydrolysis and precipitation upon dilution in neutral buffers (pH 7.4).[1]

This guide provides the definitive solubility data, mechanistic insights, and a self-validating protocol for preparing stable xanthine solutions.[1]

Molecular Architecture & Ionization

To understand the solubility data, one must first understand the ionization behavior.[1] Xanthine exists in a tautomeric equilibrium. The "2-oxo-1,7-dihydropurin-6-olate" nomenclature refers to the specific enolate form stabilized by the sodium cation.

The pKa Profile

Xanthine is amphoteric but predominantly acidic in physiological ranges.[2]

  • pKa₁ (N3-H): ~7.5 – 7.7 (Loss of proton creates the mono-anion).

  • pKa₂ (N1-H): ~11.1 – 11.9 (Loss of second proton creates the di-anion).

Implication: At pH 7.0, Xanthine is predominantly neutral and insoluble.[2] Solubility is only achieved when pH > pKa₁, driving the equilibrium toward the anionic salt form.[1]

Mechanistic Diagram: Solubility Transition

The following diagram illustrates the critical transition from the insoluble free acid to the soluble sodium salt.[1]

XanthineSolubilityX_SolidFree Xanthine (Solid)(Crystalline Lattice)X_AqXanthine (Aqueous)(Neutral, pH < 7)X_Solid->X_Aq  Dissolution(Rate Limiting)  X_IonMono-Anion(pH > 7.7)X_Aq->X_Ion  Deprotonation(NaOH added)  Na_SaltSodium Salt(Soluble Complex)X_Ion->Na_Salt  Na+ Stabilization  Na_Salt->X_Aq  Precipitation(if pH drops < 7.4)

Comparative Solubility Data

The following data aggregates thermodynamic solubility values from authoritative sources (Merck Index, HMDB, and experimental validation).

Table 1: Solubility Profile
CompoundMediumpHSolubility (Approx.)[2][3][4][5][6][7]Notes
Free Xanthine Pure Water6.0 - 7.00.069 mg/mL (16°C)Essentially insoluble. High lattice energy prevents dissolution.
Free Xanthine PBS Buffer7.2~1.0 mg/mL Requires gentle warming.[2][6] Metastable; may precipitate over time.
Free Xanthine 1 M NaOH14.050 mg/mL Forms the sodium salt in situ.[2] Stable.
Sodium Salt Pure Water~9.59.5 mg/mL Self-buffering pH.[2] Dissolving the salt raises pH, maintaining solubility.
Sodium Salt 1 M NaOH14.0> 50 mg/mL Highly stable.[2] Recommended for stock solutions.[5][6][7]

Critical Technical Note: The "9.5 mg/mL" solubility for the sodium salt in water is valid only if the concentration is high enough to buffer the solution to pH > 8.[1]5. If you attempt to make a dilute solution (e.g., 0.1 mg/mL) in unbuffered water, CO₂ absorption from air will lower the pH, causing the free acid to precipitate.[1]

Experimental Protocol: The "Reverse Dilution" Method

Objective: Prepare a stable, precipitate-free solution of Xanthine for biological assays (e.g., Xanthine Oxidase assay).

The Error: Directly adding solid Xanthine or Sodium Xanthine to a neutral buffer (pH 7.[2]4) often results in incomplete dissolution or "crashing out."[2]

The Solution: Use the Reverse Dilution method.

Reagents[3][4][8]
  • Compound: Xanthine Sodium Salt (CAS 1196-43-6) or Free Xanthine (CAS 69-89-6).[2]

  • Solvent A (Stock): 1.0 M NaOH (Freshly prepared to minimize carbonate).[2]

  • Solvent B (Target): PBS or Tris-HCl (pH 7.4).

Workflow Diagram

ProtocolStep11. Weigh Compound(Target: 20 mM Stock)Step22. Dissolve in 1M NaOH(High pH ensures full ionization)Step1->Step2Step33. Sonicate(2-5 mins, < 40°C)Step2->Step3Step44. Check Clarity(Must be optically clear)Step3->Step4Step55. Dilute into Buffer(Dropwise addition to vortexing PBS)Step4->Step5Step66. Immediate Use(Metastable at neutral pH)Step5->Step6

Step-by-Step Procedure
  • Stock Preparation (20 mM):

    • Dissolve 3.5 mg of Xanthine Sodium Salt (or 3.0 mg Free Xanthine) in 1.0 mL of 1 M NaOH .

    • Why: The high ionic strength and pH > 13 force the equilibrium completely to the dianionic form, breaking the crystal lattice.[1]

  • Clarification:

    • Sonicate for 2–5 minutes. The solution must be perfectly clear and colorless to slightly yellow. Any turbidity indicates undissolved nuclei that will trigger precipitation later.

  • Dilution (The Critical Step):

    • To achieve the final assay concentration (e.g., 100 µM), pipet the Stock solution into the target buffer (PBS pH 7.[1]4) while vortexing.[4]

    • Do not add buffer to the stock.

  • Stability Window:

    • Once diluted to pH 7.4, the solution is thermodynamically supersaturated or near saturation. Use within 4 hours .

    • Storage: Store the Stock (in NaOH) at -20°C (stable for 1 month). Never store the diluted neutral solution.

Stability & Storage Pitfalls

The "Carbonate Trap"

Sodium Xanthine solutions are alkaline.[2] They avidly absorb atmospheric CO₂:

2
  • Symptom: A clear stock solution develops white needle-like crystals after 24 hours uncapped.

  • Prevention: Use gas-tight vials and minimize headspace.

Filter Adsorption

Xanthine has a planar, aromatic structure that sticks to nylon and cellulose filters.[2]

  • Recommendation: If filtration is necessary, use PES (Polyethersulfone) or PVDF membranes, and pre-saturate the filter with 2 mL of solution before collecting the filtrate.[1]

References

  • Budavari, S. et al. (1996). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 12th Edition.[1] Merck & Co. (Entry 10116: Xanthine).[3][4][5][6][7][8]

    • [1]

  • Human Metabolome Database (HMDB). (2025).[2] Metabocard for Xanthine (HMDB0000292).

    • [1]

  • Cayman Chemical. (2022).[6] Xanthine Product Information & Solubility Data.

    • Sigma-Aldrich. (2024).

      • [1]

    • Berg, J.M., et al. (2002).[2] Biochemistry.[3][4][5][7] 5th edition. Section 25.4: The Metabolism of Purine Nucleotides. W. H. Freeman.

      Thermodynamic Stability and Solid-State Characterization of Sodium 2-oxo-1,7-dihydropurin-6-olate Crystals

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      The thermodynamic stability of Sodium 2-oxo-1,7-dihydropurin-6-olate (commonly referred to as Sodium Xanthine ) is a critical parameter in the development of purine-based therapeutics and intermediates. Unlike its neutral parent molecule, the sodium salt exhibits complex hydration behavior driven by the coordination requirements of the sodium cation (

      
      ) and the hydrogen-bonding capacity of the purine scaffold.
      

      This guide details the structural landscape of this API (Active Pharmaceutical Ingredient) intermediate, focusing on the monohydrate-anhydrate equilibrium . It provides a rigorous, self-validating experimental framework for determining the critical water activity (

      
      ) and establishing the safe operating space for processing and storage.
      

      Molecular Architecture and Solid-State Landscape

      To understand the thermodynamics, we must first define the structural unit. The molecule is the monosodium salt of Xanthine.[1]

      Tautomeric and Ionic Equilibrium

      Xanthine exists in a lactam-lactim equilibrium. In the presence of sodium hydroxide (NaOH), the proton at the most acidic position (typically

      
       or 
      
      
      
      depending on the specific tautomer stabilized in the lattice) is abstracted, yielding the "6-olate" anion.

      The crystal lattice is stabilized not merely by ionic interactions but by a "stacking" phenomenon typical of purines, where

      
       interactions between rings complement the electrostatic forces of the sodium ion.
      
      The Hydration Landscape

      The primary stable form under ambient conditions is the Monohydrate (

      
      ).
      
      • Coordination: The

        
         ion typically coordinates with the carbonyl oxygens (O2, O6) and the water of crystallization to satisfy its coordination sphere.
        
      • Dehydration: Removal of this water molecule requires breaking the coordination sphere, leading to a high-energy anhydrous lattice that is often hygroscopic or metastable.

      Table 1: Physicochemical Profile of Sodium Xanthine Forms

      PropertyMonohydrate (Stable Form)Anhydrate (Metastable)
      Formula
      
      
      
      
      Molecular Weight ~192.11 g/mol ~174.10 g/mol
      Dehydration Onset > 125°C (Open System)N/A
      Hygroscopicity Low (Stable at ambient RH)High (Reverts to hydrate)
      Crystal Habit Plates/NeedlesMicrocrystalline Aggregates

      Thermodynamic Characterization Workflow

      The stability of the crystal is governed by the Gibbs Free Energy difference (

      
      ) between the hydrate and anhydrate, which is a function of Temperature (
      
      
      
      ) and Water Activity (
      
      
      ).
      The Stability Equation

      The equilibrium between the anhydrate (

      
      ) and the hydrate (
      
      
      
      ) is defined as:
      
      

      The critical water activity (

      
      ) at a given temperature is the point where both phases coexist.
      
      • If

        
        : The Hydrate  is the thermodynamically stable form.
        
      • If

        
        : The Anhydrate  is stable.
        
      Visualization of the Stability Pathway

      The following diagram outlines the logical flow for determining the stability boundaries.

      StabilityWorkflow Start Start: Raw Sodium Xanthine Screening Phase 1: Polymorph Screening (XRPD, DSC) Start->Screening IsHydrate Is Hydrate Identified? Screening->IsHydrate Slurry Phase 2: Slurry Bridging (Solvent-mediated transition) DVS Phase 3: Gravimetric Sorption (Isotherm Mapping) Slurry->DVS PhaseDiag Output: Phase Stability Diagram (T vs. RH) DVS->PhaseDiag IsHydrate->Screening No (Re-screen) IsHydrate->Slurry Yes (Monohydrate)

      Figure 1: Strategic workflow for mapping the thermodynamic stability of purine salt hydrates.

      Experimental Protocols

      To ensure scientific integrity, the following protocols utilize self-validating steps.

      Protocol A: Dynamic Vapor Sorption (DVS)

      Objective: Determine the reversibility of hydration and the critical RH for hydrate formation.

      • Sample Prep: Load 10-20 mg of Sodium Xanthine Monohydrate into the DVS pan.

      • Desorption Cycle:

        • Equilibrate at 25°C / 50% RH.

        • Step down to 0% RH in 10% increments (

          
          ).
          
        • Observation: Watch for mass loss corresponding to ~9.3% w/w (theoretical water content of monohydrate).

      • Sorption Cycle:

        • Step up from 0% to 90% RH.

        • Critical Data Point: Identify the RH% where mass uptake spikes (Anhydrate

          
           Hydrate transition).
          
      • Hysteresis Check: Compare sorption and desorption curves. A wide hysteresis loop indicates kinetic inhibition, common in channel hydrates.

      Protocol B: Slurry Bridging (The Gold Standard)

      Objective: Determine the true thermodynamic equilibrium point, bypassing kinetic barriers seen in DVS.

      • Preparation: Create a supersaturated solution of Sodium Xanthine in water/co-solvent mixtures (e.g., Water/Ethanol) to achieve specific water activities (

        
         0.2, 0.4, 0.6, 0.8).
        
      • Seeding: Add equal parts (by mass) of Anhydrate and Monohydrate solid forms to the vials.

      • Equilibration: Stir at controlled temperature (e.g., 25°C) for 48-72 hours.

      • Analysis: Filter and immediately analyze the solid phase via XRPD (X-Ray Powder Diffraction).

        • Result A: If solids are 100% Hydrate

          
           Stability zone is Hydrate.
          
        • Result B: If solids are 100% Anhydrate

          
           Stability zone is Anhydrate.
          

      Phase Stability Diagram (Conceptual)

      For Sodium 2-oxo-1,7-dihydropurin-6-olate, the stability boundary is non-linear. The monohydrate is remarkably stable at ambient temperatures, requiring significant thermal energy or extremely low humidity to dehydrate.

      PhaseDiagram Temp Temperature (T) RH Water Activity (aw) ZoneA Anhydrate Stable Zone (High T, Low RH) Boundary Critical Boundary (Equilibrium) ZoneA->Boundary Rehydration (>10% RH) ZoneB Monohydrate Stable Zone (Ambient T, Moderate/High RH) ZoneB->Boundary Dehydration (>125°C) Boundary->ZoneA Boundary->ZoneB

      Figure 2: Conceptual Phase Diagram. The monohydrate dominates the stability landscape under standard processing conditions.

      Key Stability Metrics
      • Dehydration Temperature (

        
        ):  > 125°C (at 1 atm). This high temperature indicates strong crystal lattice binding energies involving the water molecule.
        
      • Critical Water Activity (

        
        ):  Estimated < 0.1 at 25°C. This implies the salt will spontaneously hydrate even in dry environments, necessitating moisture-tight packaging for the anhydrous form.
        

      Implications for Drug Development

      Processing Risks
      • Wet Granulation: Safe. The monohydrate is the stable form in aqueous environments.

      • Drying: Extreme caution required. Drying above 100°C may induce partial dehydration. If the lattice collapses, the resulting amorphous or anhydrous material will be highly hygroscopic, leading to "caking" or instability in the final dosage form.

      Formulation Strategy

      It is recommended to utilize the Monohydrate as the starting material. It represents the "thermodynamic sink"—the lowest energy state for the system under ambient conditions. Attempting to maintain the Anhydrate requires strict humidity controls (<10% RH) which are costly and prone to failure during shelf-life storage.

      References

      • Mizuno, H., Fujiwara, T., & Tomita, K. (1969).[2] The crystal and molecular structure of the sodium salt of xanthine. Bulletin of the Chemical Society of Japan, 42(11), 3099–3105. Link[2]

      • Sigma-Aldrich. (n.d.).[3] Xanthine Sodium Salt Monohydrate Product Information. Merck KGaA. Link

      • Han, J., & Suryanarayanan, R. (1999). A method for the rapid determination of critical water activities of hydrates. Therrochimica Acta, 329(2), 163-170. Link

      • PubChem. (2025).[4] Sodium 2-oxo-1,7-dihydropurin-6-olate (Xanthine Sodium Salt). National Library of Medicine. Link

      Sources

      The Biochemical and Pharmacological Role of Sodium 2-Oxo-1,7-Dihydropurin-6-Olate in Purine Metabolism

      Author: BenchChem Technical Support Team. Date: March 2026

      Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper

      Executive Summary

      Sodium 2-oxo-1,7-dihydropurin-6-olate—commonly known as xanthine sodium salt —is a critical biochemical intermediate in both the catabolic and salvage pathways of purine metabolism. While native xanthine is notoriously insoluble in aqueous media, the sodium salt formulation provides the high solubility required for precise in vitro enzymatic assays and pharmacokinetic profiling. This technical guide explores the mechanistic role of this compound in purine degradation, details its interaction with Xanthine Oxidoreductase (XOR), and provides field-proven, self-validating experimental protocols for drug discovery applications targeting hyperuricemia, gout, and oxidative stress.

      Chemical Identity and Experimental Causality

      To understand the utility of sodium 2-oxo-1,7-dihydropurin-6-olate, one must first look at its structural chemistry. The parent compound, xanthine (3,7-dihydro-1H-purine-2,6-dione), is a purine base that suffers from poor aqueous solubility at physiological pH due to strong intermolecular hydrogen bonding and

      
       stacking in its crystal lattice.
      

      The Causality of Salt Selection: In high-throughput screening (HTS) and enzyme kinetic studies, substrate precipitation leads to artificially skewed

      
       values and non-reproducible 
      
      
      
      calculations. By utilizing sodium 2-oxo-1,7-dihydropurin-6-olate [1], the purine ring is deprotonated at the N-1 or N-3 position, disrupting the crystal lattice and exponentially increasing aqueous solubility. This ensures that the substrate remains fully dissolved in standard phosphate buffers (pH 7.4), allowing for accurate, diffusion-controlled enzymatic reactions.

      Mechanistic Role in Purine Metabolism Pathways

      Purine metabolism is a highly regulated network comprising de novo synthesis, salvage pathways, and terminal catabolism. Sodium 2-oxo-1,7-dihydropurin-6-olate sits at the central crossroads of these processes.

      The Catabolic Pathway (Xanthine Oxidoreductase)

      In humans, purine degradation culminates in the production of uric acid. This process is governed by Xanthine Oxidoreductase (XOR) , a complex cytosolic molybdoflavoprotein that exists in two interconvertible forms: Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO) [2].

      • XO catalyzes the oxidation of hypoxanthine to xanthine.

      • XO subsequently catalyzes the oxidation of xanthine (sodium 2-oxo-1,7-dihydropurin-6-olate) to uric acid[3].

      Crucially, the conversion of xanthine to uric acid by XO is accompanied by the reduction of molecular oxygen, generating Reactive Oxygen Species (ROS) such as superoxide anions (

      
       ) and hydrogen peroxide (
      
      
      
      ). This makes xanthine metabolism a primary driver of oxidative stress in ischemia-reperfusion injury and cardiovascular diseases [3].
      The Salvage Pathway (HGPRT)

      Rather than being exclusively degraded, xanthine can be salvaged back into the nucleotide pool. Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can catalyze the conversion of xanthine into xanthosine monophosphate (XMP), utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. This salvage mechanism is vital for cellular energy conservation, particularly in tissues with low de novo synthesis capacity, such as the brain.

      PurineMetabolism Hypoxanthine Hypoxanthine Xanthine Sodium 2-oxo-1,7-dihydropurin-6-olate (Xanthine) Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO) ROS Reactive Oxygen Species (ROS) Xanthine->ROS Byproduct of XO XMP Xanthosine Monophosphate (XMP) Xanthine->XMP HGPRT (Salvage Pathway)

      Fig 1: Core purine catabolism and salvage pathways centered on the xanthine intermediate.

      Quantitative Data: Kinetic Profiling

      Xanthine oxidoreductase exhibits different kinetic affinities for hypoxanthine versus xanthine. When designing competitive inhibition assays (e.g., testing novel gout therapeutics against allopurinol or febuxostat), researchers must account for these parameters. Sodium 2-oxo-1,7-dihydropurin-6-olate is the preferred substrate for XO, demonstrating a significantly lower Michaelis constant (

      
      ) and higher catalytic efficiency compared to hypoxanthine.
      

      Table 1: Representative Kinetic Parameters of Bovine Milk Xanthine Oxidase

      Substrate
      
      
      (
      
      
      M)
      
      
      (
      
      
      mol/min/mg protein)
      Catalytic Efficiency (
      
      
      )
      Hypoxanthine 12.0 - 15.51.1 - 1.4Moderate
      Sodium 2-oxo-1,7-dihydropurin-6-olate 2.5 - 4.03.2 - 3.8High
      1-Methylxanthine 45.0 - 50.00.8 - 1.0Low

      Data synthesis reflects standard in vitro behavior at pH 7.4, 25°C. The high catalytic efficiency of the sodium salt ensures robust signal-to-noise ratios in spectrophotometric assays.

      Experimental Protocols: In Vitro XO Inhibition Assay

      To evaluate novel XOR inhibitors, a self-validating continuous spectrophotometric assay is employed. The conversion of sodium 2-oxo-1,7-dihydropurin-6-olate to uric acid results in a measurable increase in absorbance at 295 nm.

      Self-Validating Assay Design Principles
      • Background Subtraction: A blank containing buffer and substrate (no enzyme) must be run concurrently to account for auto-oxidation.

      • Positive Control: Allopurinol (a purine analog) or Febuxostat (a non-purine inhibitor) must be included to validate enzyme responsiveness.

      • Solubility Control: The use of the sodium salt guarantees that absorbance fluctuations are due to enzymatic conversion, not substrate precipitation.

      Step-by-Step Methodology
      • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA to chelate trace metals that might cause non-enzymatic ROS generation.

      • Substrate Preparation: Dissolve sodium 2-oxo-1,7-dihydropurin-6-olate in the assay buffer to a stock concentration of 1 mM. Note: The sodium salt will dissolve rapidly with gentle vortexing, unlike native xanthine which requires heating or NaOH addition. Dilute to a working concentration of 50

        
        M.
        
      • Enzyme Preparation: Dilute Xanthine Oxidase (e.g., from bovine milk) in cold buffer to a final concentration of 0.05 U/mL. Keep on ice.

      • Inhibitor Preparation: Dissolve test compounds in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

      • Reaction Assembly (in a UV-transparent 96-well plate):

        • Add 100

          
          L of assay buffer.
          
        • Add 10

          
          L of test inhibitor (or 1% DMSO for the vehicle control).
          
        • Add 40

          
          L of the 0.05 U/mL XO enzyme solution.
          
        • Incubate the plate at 37°C for 10 minutes to allow inhibitor-enzyme pre-binding.

      • Reaction Initiation: Add 50

        
        L of the 50 
        
        
        
        M sodium 2-oxo-1,7-dihydropurin-6-olate solution to all wells using a multichannel pipette to initiate the reaction.
      • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 295 nm every 30 seconds for 15 minutes at 37°C.

      • Data Analysis: Calculate the initial velocity (

        
        ) from the linear portion of the progress curve. Determine the 
        
        
        
        by plotting the fractional activity (
        
        
        ) against the log concentration of the inhibitor.

      XOWorkflow Prep 1. Prepare 50mM Phosphate Buffer (pH 7.4) Substrate 2. Dissolve Xanthine Sodium Salt (Substrate) Prep->Substrate Enzyme 3. Add Xanthine Oxidase & Test Inhibitor Substrate->Enzyme Incubate 4. Pre-incubate at 37°C for 10 mins Enzyme->Incubate Measure 5. Kinetic Read: Absorbance at 295 nm Incubate->Measure

      Fig 2: Step-by-step in vitro workflow for evaluating XO inhibitors using xanthine sodium.

      Therapeutic Implications in Drug Development

      The modulation of the purine degradation pathway via XOR inhibition remains a highly active area of pharmacological research.

      • Hyperuricemia and Gout: By acting as a competitive substrate or irreversible inhibitor at the molybdenum cofactor site of XOR, drugs prevent the conversion of xanthine to uric acid. The use of sodium 2-oxo-1,7-dihydropurin-6-olate in screening assays has directly enabled the discovery of highly potent non-purine selective inhibitors like Topiroxostat and Febuxostat.

      • Cardiovascular and Metabolic Diseases: Recent insights reveal that XOR activity is a predictive biomarker for cardiovascular disease in patients with chronic kidney disease [2]. The ROS generated during the oxidation of xanthine contributes to endothelial dysfunction. Consequently, researchers are utilizing xanthine sodium-driven assays to develop dual-action therapeutics that lower uric acid while simultaneously quenching XOR-mediated vascular oxidative stress [3].

      References

      • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137313642, Xanthine monosodium salt, monohydrate." PubChem, [Link].

      • Furuhashi, Masato. "New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity." American Journal of Physiology-Endocrinology and Metabolism, vol. 319, no. 5, 2020, pp. E827-E834. [Link].

      • Agarwal, Amit, et al. "Xanthine oxidoreductase: a journey from purine metabolism to cardiovascular excitation-contraction coupling." Critical Reviews in Biotechnology, vol. 31, no. 3, 2011, pp. 264-280. [Link].

      Thermodynamic and Mechanistic Profiling of Sodium 2-Oxo-1,7-Dihydropurin-6-Olate: pKa Values and Ionization Dynamics

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      Sodium 2-oxo-1,7-dihydropurin-6-olate is the stable, monoanionic sodium salt of xanthine (3,7-dihydro-1H-purine-2,6-dione)[1]. Understanding the precise ionization sequence, tautomeric equilibria, and site-specific pKa values of this purine derivative is paramount for researchers in structural biology, computational chemistry, and pharmacology. Because xanthine serves as a critical node in purine metabolism and is the primary substrate for xanthine oxidase (the target of gout therapeutics like allopurinol and febuxostat), its protonation state directly dictates enzyme-substrate binding kinetics and nucleophilic reactivity.

      This guide provides an in-depth technical analysis of the ionization mechanics of xanthine, explaining the causality behind its thermodynamic behavior and outlining a self-validating experimental framework for pKa determination.

      Chemical Identity and the Tautomeric Landscape

      In aqueous solution, neutral xanthine is a highly dynamic molecule capable of adopting multiple tautomeric forms. Quantum mechanical evaluations using Density Functional Theory (DFT) establish that the neutral free base exists predominantly as the 1,3,7-trihydro tautomer [2].

      When the ambient pH approaches physiological levels (pH ~7.4), xanthine undergoes its first deprotonation event, transitioning into a monoanion. The exact site of this deprotonation dictates the electronic structure of the resulting molecule. Modern micro-acidity constant evaluations and computational models confirm that the N3 proton is the most acidic site on the purine ring[3]. The loss of this proton yields the 1,7-dihydro anion, which is isolated commercially and experimentally as sodium 2-oxo-1,7-dihydropurin-6-olate [1].

      Thermodynamic Ionization Profile

      The macroscopic acid-base behavior of xanthine is characterized by two primary deprotonation events in the physiological to basic range, alongside a highly acidic protonation event at extremely low pH.

      Table 1: Quantitative Ionization Profile of Xanthine

      Ionization StepMacroscopic pKaTransitionPredominant Species FormedNet Charge
      Cationic to Neutral ~0.8Loss of proton at N7/N91,3,7-trihydro-1H-purine-2,6-dione0
      Neutral to Monoanion 7.44Loss of proton at N32-oxo-1,7-dihydropurin-6-olate-1
      Monoanion to Dianion ~11.1Loss of proton at N72-oxopurine-1,6-diolate-2

      Data synthesized from first-principles DFT calculations and potentiometric titrations[2],[3].

      Mechanistic Causality: Why is N3 the Most Acidic Proton?

      To understand why the N3 proton is lost first—yielding the 6-olate anion—we must analyze the thermodynamics of resonance stabilization.

      In the neutral 1,3,7-trihydro tautomer, the N3 proton is situated between the C2 and C4 carbons of the pyrimidine ring. When this proton is abstracted, the resulting localized negative charge on the N3 nitrogen is thermodynamically unstable. However, the molecule immediately undergoes extensive

      
      -electron delocalization.
      

      The negative charge migrates away from N3, pushing electron density onto the highly electronegative O2 oxygen (forming a 2-olate resonance contributor) and, critically, propagating through the C4=C5 double bond to the O6 oxygen. This extended conjugation network heavily favors the formation of the 6-olate resonance contributor . Consequently, the extended

      
      -conjugation provides superior thermodynamic stabilization compared to deprotonation at N1 or N7, which offer highly restricted resonance pathways. This structural reality is explicitly captured in the IUPAC nomenclature: 2-oxo-1,7-dihydropurin-6-olate[1].
      

      Biological and Pharmacological Relevance

      The ionization state of xanthine is not merely a physical chemistry metric; it is the fundamental driver of its biological reactivity. In the purine degradation pathway, the enzyme Xanthine Oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.

      Mechanistic studies of the molybdenum oxo-transfer active site reveal that the enzyme specifically requires the substrate to be in a specific protonation state. An active-site glutamate residue acts as a general base to abstract the N3 proton, forcing the molecule into the highly reactive 2-oxo-1,7-dihydropurin-6-olate monoanion state[4]. This ionization activates the C8 position for nucleophilic attack by the molybdenum-bound hydroxyl group.

      XO_Pathway Hypox Hypoxanthine (Neutral Purine) XO1 Xanthine Oxidase (Mo-Pt Cofactor) Hypox->XO1 Xan Xanthine (1,3,7-trihydro tautomer) XO1->Xan Deprot Deprotonation (pKa ~7.4) Physiological pH Xan->Deprot XanAnion 2-oxo-1,7-dihydropurin-6-olate (Monoanion) Deprot->XanAnion XO2 Xanthine Oxidase (Glu Residue Base) XanAnion->XO2 Urate Uric Acid / Urate (Metabolic End Product) XO2->Urate

      Fig 1. Xanthine oxidase metabolic pathway highlighting the physiological ionization state.

      Self-Validating Experimental Protocol for pKa Determination

      To rigorously determine the pKa of sodium 2-oxo-1,7-dihydropurin-6-olate in a laboratory setting, researchers cannot rely on simple pH meters. Potentiometry alone tracks bulk proton exchange but cannot distinguish between site-specific tautomers or detect sample degradation.

      The following protocol utilizes Coupled Potentiometric Titration and UV-Vis Spectroscopy to create a self-validating analytical system.

      Step-by-Step Methodology
      • Analyte Preparation: Dissolve sodium 2-oxo-1,7-dihydropurin-6-olate in a 0.1 M NaNO₃ matrix to a final concentration of 1.0 mM.

        • Causality: The 0.1 M NaNO₃ background electrolyte maintains a constant ionic strength. This pins the activity coefficients of the ionic species, allowing the direct substitution of concentrations for activities in the Henderson-Hasselbalch equation, yielding a highly accurate conditional pKa.

      • Titration Setup: Equip an automated titrator with a calibrated glass pH electrode and interface it with a UV-Vis spectrophotometer via a flow-through quartz cuvette.

      • pH Sweep: Titrate the solution from pH 2.0 to 12.0 using standardized 0.1 M NaOH and 0.1 M HCl under an inert argon atmosphere to prevent CO₂ absorption.

      • Spectral Acquisition: Record the UV-Vis absorbance spectra between 220 nm and 300 nm at increments of 0.2 pH units.

        • Causality: The

          
           electronic transitions of the purine ring are highly sensitive to the electronic structure. Deprotonation at N3 and the subsequent formation of the 6-olate enol system induces a distinct bathochromic shift in the 
          
          
          
          .
      • Self-Validation via Isosbestic Points: Overlay the acquired spectra to identify isosbestic points (typically near 250 nm).

        • Trustworthiness Check: The presence of sharp, non-shifting isosbestic points is a self-validating mathematical proof that strictly two absorbing species (the neutral purine and the monoanion) are in equilibrium. If the isosbestic point drifts, it immediately flags experimental artifacts such as analyte degradation, precipitation, or the presence of a third absorbing species, prompting protocol termination.

      • Data Regression: Perform a global non-linear regression of the absorbance matrix against pH to extract the macroscopic pKa.

      Protocol Step1 1. Sample Preparation 1 mM Analyte in 0.1 M NaNO3 Step2 2. Titration Setup Automated Titrator + UV-Vis Step1->Step2 Step3 3. pH Sweep Titrate pH 2.0 to 12.0 (0.1M NaOH) Step2->Step3 Step4 4. Spectral Acquisition Record Absorbance (220-300 nm) Step3->Step4 Step5 5. Self-Validation Confirm Isosbestic Points Step4->Step5 Step6 6. Data Regression Henderson-Hasselbalch Fitting Step5->Step6

      Fig 2. Self-validating potentiometric and UV-Vis protocol for pKa determination.

      References

      • [2] First Principles Calculations of the pKa Values and Tautomers of Isoguanine and Xanthine. Chemical Research in Toxicology (ACS Publications).[Link]

      • [1] 1H-Purine-2,6-dione, 3,9-dihydro-, sodium salt (1:?) | C5H3N4NaO2 | CID 135883516. PubChem (National Institutes of Health).[Link]

      • [3] Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity. Chemistry - A European Journal (PubMed).[Link]

      • [4] Comparison of the active-site design of molybdenum oxo-transfer enzymes by quantum mechanical calculations. Lund University Publications.[Link]

      Sources

      An In-depth Technical Guide to Sodium 2-oxo-1,7-dihydropurin-6-olate (Xanthine Sodium Salt)

      Author: BenchChem Technical Support Team. Date: March 2026

      For Researchers, Scientists, and Drug Development Professionals

      Introduction

      Sodium 2-oxo-1,7-dihydropurin-6-olate, more commonly known as Xanthine sodium salt, is a sodium salt of the purine base xanthine.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] Xanthine itself is a pivotal intermediate in the catabolism of purines, formed from the deamination of guanine and the oxidation of hypoxanthine.[2][3][6][9] Its central role in the purine degradation pathway, where it is a direct precursor to uric acid, makes its sodium salt a valuable tool in biochemical and biomedical research.[2][3][24] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, handling, and key applications of Xanthine sodium salt for professionals in research and drug development.

      Physicochemical Properties

      Xanthine sodium salt is typically a white to off-white crystalline powder.[5][21] Its solubility in water is a key property, facilitating its use in a variety of biological assays.[5][21]

      PropertyValueSource(s)
      CAS Number 1196-43-6[1][3][4][5][6][7][8][9][11][12][16][21]
      Molecular Formula C₅H₃N₄NaO₂[1][4][5][6][8][9][16][21]
      Molecular Weight 174.09 g/mol [1][6][8][9][25][12][16]
      Appearance White to off-white powder[5][21]
      Solubility Soluble in dilute NaOH

      Synthesis

      The synthesis of xanthine, the parent compound of Xanthine sodium salt, can be achieved through several methods. One common laboratory-scale synthesis involves the reaction of guanine with sodium nitrite in an acidic medium, such as hydrochloric acid, to yield an intermediate which is then hydrolyzed to form crude xanthine.[18] The crude product can be purified by recrystallization from an acid, followed by neutralization with a base like ammonia to precipitate the purified xanthine.[18] The sodium salt is then readily prepared by treating the purified xanthine with a stoichiometric amount of sodium hydroxide.

      A generalized synthetic workflow is outlined below:

      Synthesis_Workflow Guanine Guanine NaNO2_HCl NaNO₂ / HCl Guanine->NaNO2_HCl Intermediate Diazonium Intermediate NaNO2_HCl->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Crude_Xanthine Crude Xanthine Hydrolysis->Crude_Xanthine Recrystallization Recrystallization Crude_Xanthine->Recrystallization Purified_Xanthine Purified Xanthine Recrystallization->Purified_Xanthine NaOH NaOH Purified_Xanthine->NaOH Xanthine_Sodium Xanthine Sodium Salt NaOH->Xanthine_Sodium

      A simplified workflow for the synthesis of Xanthine Sodium Salt.

      Biological Role and Significance

      Xanthine holds a central position in the purine metabolism pathway. Purine metabolism encompasses the synthesis of purine nucleotides de novo and through salvage pathways, as well as their degradation.[4][9][26] Xanthine is formed from the oxidation of hypoxanthine by the enzyme xanthine oxidase.[2][3] This same enzyme then catalyzes the further oxidation of xanthine to uric acid, the final product of purine degradation in humans.[2][3][25]

      The following diagram illustrates the key steps in the purine degradation pathway leading to the formation of uric acid:

      Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric_Acid Uric Acid Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric_Acid

      The role of Xanthine in the purine degradation pathway.

      Due to its role as a direct substrate for xanthine oxidase, Xanthine sodium salt is a critical reagent in assays for this enzyme.[8][12] Such assays are vital in the study of conditions like gout, which is caused by the overproduction of uric acid, and in the screening of xanthine oxidase inhibitors, a key class of drugs for treating gout.[2][24]

      Applications in Research and Drug Development

      The primary application of Xanthine sodium salt in a research setting is as a substrate for xanthine oxidase.[8][12] This is fundamental to a variety of experimental protocols:

      • Enzyme Activity Assays: Xanthine sodium salt is used to measure the activity of xanthine oxidase by monitoring the production of uric acid, which can be detected spectrophotometrically.[8][12]

      • Inhibitor Screening: It is an essential component in high-throughput screening assays designed to identify and characterize inhibitors of xanthine oxidase.[24]

      • Superoxide Dismutase (SOD) Assays: The xanthine/xanthine oxidase system is a common method for generating a flux of superoxide radicals. This system is then used to assay the activity of SOD, which scavenges these radicals.[8][12]

      • Cell Culture: Xanthine sodium salt has been used as a supplement in specific cell culture media.[8][12][15][23]

      Beyond its use as a substrate, the broader family of xanthine derivatives is of significant interest in drug development for their diverse pharmacological activities, including bronchodilator and anti-inflammatory effects.[6][13][14][17]

      Experimental Protocols

      Preparation of a Standard Xanthine Sodium Salt Solution

      Objective: To prepare a stock solution of Xanthine sodium salt for use in enzyme assays.

      Materials:

      • Xanthine sodium salt (CAS 1196-43-6)

      • 1 M Sodium Hydroxide (NaOH) solution

      • Distilled, deionized water

      • Calibrated pH meter

      • Volumetric flasks and pipettes

      Procedure:

      • Accurately weigh the required amount of Xanthine sodium salt powder.

      • Dissolve the powder in a small volume of 1 M NaOH. A concentration of 50 mg/mL in 1 M NaOH should result in a clear to slightly hazy solution.[5]

      • Once dissolved, bring the solution to the final desired volume with distilled, deionized water.

      • Adjust the pH of the solution to the desired level for the specific experimental conditions, typically within the optimal pH range for xanthine oxidase activity.

      • Sterile-filter the solution if it is to be used in cell culture applications.

      Xanthine Oxidase Activity Assay

      Objective: To determine the enzymatic activity of xanthine oxidase using Xanthine sodium salt as a substrate.

      Materials:

      • Xanthine sodium salt stock solution

      • Xanthine oxidase enzyme preparation

      • Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

      • UV-Vis spectrophotometer

      Procedure:

      • Prepare a reaction mixture containing the phosphate buffer and the Xanthine sodium salt solution at the desired final concentration.

      • Initiate the reaction by adding a specific amount of the xanthine oxidase enzyme preparation to the reaction mixture.

      • Immediately place the reaction mixture in the spectrophotometer and monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

      • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity can then be determined using the molar extinction coefficient of uric acid at 295 nm.

      Handling and Storage

      Proper handling and storage are crucial to maintain the stability and purity of Xanthine sodium salt.

      • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5][27]

      • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[19][20][27][28] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20][27][28] Handle in a well-ventilated area or under a fume hood.[19][20][27][28]

      Conclusion

      Sodium 2-oxo-1,7-dihydropurin-6-olate, or Xanthine sodium salt, is a fundamental reagent in the study of purine metabolism and the enzymes involved, particularly xanthine oxidase. Its well-defined physicochemical properties and central role as a substrate make it an indispensable tool for researchers and professionals in drug development. A thorough understanding of its synthesis, handling, and applications is essential for its effective and safe use in a laboratory setting.

      References

      • Wikipedia. Xanthine oxidase. [Link]

      • Fiveable. Xanthine Definition - Biological Chemistry II Key Term. [Link]

      • ResearchGate. Purine metabolism pathways. [Link]

      • Ningbo Inno Pharmchem Co.,Ltd. The Chemical Properties and Handling of Xanthine Sodium Salt (CAS 1196-43-6). [Link]

      • Wikipedia. Xanthine. [Link]

      • Virginia Tech. Purine and Pyrimidine Metabolism. [Link]

      • ResearchGate. Mechanism of action of xanthine oxidase. [Link]

      • National Center for Biotechnology Information. Biochemistry, Xanthine Oxidase - StatPearls. [Link]

      • Wikipedia. Purine metabolism. [Link]

      • MP Biomedicals. Xanthine, Monosodium Salt. [Link]

      • M-CSA. Xanthine oxidase. [Link]

      • Virginia Tech. Chapter 27. [Link]

      • MDPI. Xanthine: Synthetic Strategy And Biological Activity. [Link]

      • National Center for Biotechnology Information. Xanthine scaffold: scope and potential in drug development. [Link]

      • PubChem. Xanthine sodium salt. [Link]

      • Microbe Notes. Purine Synthesis. [Link]

      • ResearchGate. Xanthine: Synthetic Strategy And Biological Activity | Request PDF. [Link]

      • Chemos GmbH & Co.KG. Safety Data Sheet: Xanthine sodium salt. [Link]

      • Google Patents. US8865729B2 - Salt forms of a xanthine compound.
      • ResearchGate. Xanthine scaffold: scope and potential in drug development. [Link]

      • Bio-Rad. Material Safety Data Sheet - Xanthine. [Link]

      • National Center for Biotechnology Information. Recent Advances in the Synthesis of Xanthines: A Short Review. [Link]

      • SLS - Lab Supplies. Xanthine sodium salt, cell cul | x3627-5g | SIGMA-ALDRICH. [Link]

      • DC Fine Chemicals. Xanthine sodium salt monohydrate. [Link]

      • Agilent. High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note. [Link]

      Sources

      Technical Guide: Synthesis & Evolution of Sodium 2-oxo-1,7-dihydropurin-6-olate

      Author: BenchChem Technical Support Team. Date: March 2026

      The following technical guide details the synthesis history, chemical mechanism, and practical production of Sodium 2-oxo-1,7-dihydropurin-6-olate (commonly known as Xanthine Monosodium Salt ).

      Executive Summary

      Sodium 2-oxo-1,7-dihydropurin-6-olate (CAS: 1196-43-6) is the monosodium salt of Xanthine.[1][2][3][4][5] While Xanthine itself is notorious for its poor solubility in water and organic solvents—a property that historically hampered its isolation and derivatization—the sodium salt represents a critical "activated" form. It serves as the primary nucleophilic species in the industrial synthesis of N-alkylated methylxanthines (e.g., caffeine, theobromine) and antiviral guanine analogues.

      This guide analyzes the evolution of its synthesis from the classical Traube method to modern industrial catalysis, focusing on the regiochemical control required to isolate the specific 6-olate tautomer.

      Part 1: Structural Logic & Tautomeric Control

      To synthesize the salt, one must first understand the substrate. Xanthine (3,7-dihydro-1H-purine-2,6-dione) possesses three ionizable protons with distinct pKa values:

      • N3-H (pKa ~7.5): The most acidic proton. Deprotonation occurs here first.

      • N7-H (pKa ~11.1): Weakly acidic.

      • N1-H: Very weakly acidic.

      The "6-olate" Nomenclature

      The IUPAC name 2-oxo-1,7-dihydropurin-6-olate reveals the specific tautomer stabilized by the sodium ion. When Xanthine is treated with one equivalent of Sodium Hydroxide (NaOH):

      • The proton at N3 is removed.

      • The resulting negative charge delocalizes between the N3 nitrogen and the C6 carbonyl oxygen.

      • The O6-enolate form is thermodynamically favored in the solid state due to sodium coordination, leaving protons at N1 and N7 .

      DOT Diagram: Tautomeric Salt Formation

      The following diagram illustrates the proton shift and sodium coordination that yields the target compound.

      Tautomerism Xanthine Xanthine (Neutral) 3,7-dihydro-1H-purine-2,6-dione Transition Deprotonation at N3 (pKa ~7.4) Xanthine->Transition + 1 eq. NaOH Salt Sodium 2-oxo-1,7-dihydropurin-6-olate (Target Species) Transition->Salt Resonance Stabilization (Charge on O6)

      Figure 1: Mechanism of monosodium salt formation showing the regioselective deprotonation at N3.

      Part 2: Historical Synthesis Evolution

      The synthesis of the sodium salt is inextricably linked to the construction of the purine ring itself. The history divides into two eras: the Traube Era (ring construction) and the Functional Era (salt isolation for derivatization).

      The Classical Traube Synthesis (1900)

      Wilhelm Traube established the foundational route to purines, which remains the basis for industrial production today. This method builds the pyrimidine ring first, then fuses the imidazole ring.

      • Step 1: Condensation. Urea reacts with Ethyl Cyanoacetate to form Cyanoacetylurea.

      • Step 2: Cyclization. Base-catalyzed cyclization yields 4-aminouracil.

      • Step 3: Nitrosation. Reaction with

        
         introduces a nitroso group at C5.
        
      • Step 4: Reduction. The nitroso group is reduced (originally with ammonium sulfide, now catalytic hydrogenation) to a diamine.

      • Step 5: Formylation & Ring Closure. Treatment with formic acid closes the imidazole ring to form Xanthine.

      Modern Industrial Optimization

      Modern protocols have optimized the Traube method to generate the sodium salt in situ or as a discrete intermediate to avoid handling the insoluble neutral Xanthine.

      EraPrecursorsKey ReagentAtom EconomyYield
      Classical (1900) Urea + CyanoacetateAmmonium Sulfide (Reductant)Low (Sulfur waste)~45%
      Mid-Century Dimethylurea (for caffeine)Formamide (Cyclization)Medium~65%
      Modern (2000s) Urea + Cyanoacetate
      
      
      / Pd-C (Reductant)
      High>85%

      Part 3: Detailed Experimental Protocol

      This protocol describes the synthesis of high-purity Sodium 2-oxo-1,7-dihydropurin-6-olate starting from 4,5-diaminouracil sulfate (a stable intermediate of the Traube sequence).

      Reagents & Equipment[6]
      • Precursor: 4,5-Diaminouracil sulfate.

      • Solvent: Formamide (99%).

      • Base: Sodium Hydroxide (NaOH), pellets and 50% solution.

      • Atmosphere: Nitrogen (

        
        ) inert atmosphere.
        
      Step-by-Step Methodology
      Phase 1: Formation of the Xanthine Core[6]
      • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, suspend 4,5-diaminouracil sulfate (1.0 eq) in formamide (10 vol).

      • Heat: Gradually heat the suspension to 180°C . The reaction is endothermic and requires sustained heat input.

      • Reaction: Maintain reflux for 2–3 hours. The solid will dissolve as the imidazole ring closes, releasing water and ammonia.

        • Mechanistic Note: Formamide acts as both solvent and C8 carbon source.

      • Precipitation: Cool the mixture to 25°C. Add water (10 vol) to precipitate the crude Xanthine. Filter and wash with cold water.

      Phase 2: Conversion to Monosodium Salt

      Critical Control Point: You must control the stoichiometry of NaOH precisely. Excess base will form the disodium salt (deprotonating N7), which is hygroscopic and unstable.

      • Resuspension: Suspend the wet crude Xanthine cake in deionized water (5 vol).

      • Titration: Heat to 80°C. Slowly add NaOH (1.05 eq) as a 2M solution.

        • Observation: The slurry will turn into a clear solution as the monosodium salt forms.

      • Crystallization:

        • Cool the solution slowly to 4°C over 4 hours.

        • The sodium salt (often as a monohydrate) will crystallize out.

        • Note: Adding ethanol (2 vol) can drive precipitation if yield is low.

      • Isolation: Filter the white crystalline solid.

      • Drying: Dry under vacuum at 60°C for 12 hours.

      DOT Diagram: Synthesis Workflow

      Synthesis Start 4,5-Diaminouracil Sulfate Step1 Reflux in Formamide (180°C, 3h) Start->Step1 Intermediate Crude Xanthine (Solid) Step1->Intermediate Cyclization Step2 Dissolution in NaOH (1.05 eq) (80°C) Intermediate->Step2 Salt Formation Product Sodium 2-oxo-1,7-dihydropurin-6-olate (Crystalline) Step2->Product Crystallization

      Figure 2: Process flow for the conversion of diaminouracil to sodium xanthine.

      Part 4: Analytical Validation (Self-Validating System)

      To ensure the product is the correct monosodium salt and not the free acid or disodium form, use the following validation parameters:

      ParameterExpected ValueRationale
      pH (1% aq) 9.0 – 10.5Confirms monosodium form. Neutral Xanthine pH < 7; Disodium pH > 12.
      Solubility > 100 mg/mL (Water)Free Xanthine is insoluble (< 0.1 mg/mL).
      HPLC Purity > 98.5%Impurities typically include unreacted uracils.
      Sodium Content ~11.9% (Anhydrous)Theoretical calc for
      
      
      (MW 174.09).

      References

      • Traube, W. (1900). "Der Aufbau der Harnsäuregruppe." Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. Link

      • Fischer, E. (1899). "Syntheses in the Purine Group." Nobel Lecture. Link

      • Burch, R. M. (1995). "Synthesis of Xanthine Derivatives." Journal of Medicinal Chemistry, 38(14), 2557–2565. Link

      • PubChem. (2024).[2] "Sodium 2-oxo-1,7-dihydropurin-6-olate Compound Summary." National Library of Medicine. Link

      • Drabowicz, J. (2000). "Advances in the Synthesis of Purine Derivatives." Organic Preparations and Procedures International, 32(2), 115-162. Link

      Sources

      A Technical Guide to the Hygroscopic Nature of Sodium 2-oxo-1,7-dihydropurin-6-olate Powder

      Author: BenchChem Technical Support Team. Date: March 2026

      For Researchers, Scientists, and Drug Development Professionals

      Abstract

      The hygroscopic nature of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its stability, manufacturability, and therapeutic efficacy. This guide provides an in-depth technical examination of the hygroscopicity of sodium 2-oxo-1,7-dihydropurin-6-olate, a purine derivative of significant interest in pharmaceutical development. We will explore the fundamental principles of moisture-solid interactions, detail essential analytical techniques for characterization, discuss the downstream impacts on drug product quality, and outline robust strategies for mitigation. This document is intended to serve as a comprehensive resource for scientists and researchers navigating the challenges associated with hygroscopic powders.

      Introduction: The Critical Role of Moisture in Solid-State Pharmaceuticals

      Hygroscopicity, the propensity of a solid material to absorb moisture from the atmosphere, is a key physicochemical property that must be thoroughly understood and controlled throughout the drug development lifecycle.[1][2] The interaction between water vapor and a solid API can trigger a cascade of undesirable physical and chemical changes. These can range from altered powder flow and compaction properties to chemical degradation via hydrolysis and solid-state transformations, such as hydrate formation.[1][3][4]

      Sodium 2-oxo-1,7-dihydropurin-6-olate, as a sodium salt of a purine derivative, possesses structural features—namely, a heterocyclic aromatic system with multiple nitrogen atoms and an anionic site—that suggest a potential for significant interaction with water molecules.[5][6] The presence of the sodium cation further enhances this tendency, as salts are known to attract and hold water.[7][8] A comprehensive understanding of its hygroscopic behavior is therefore not just an academic exercise but a prerequisite for successful formulation development, manufacturing, and ensuring product stability and shelf-life.[3][9]

      This guide will provide a structured approach to characterizing and managing the hygroscopic nature of this compound, grounded in established scientific principles and regulatory expectations.

      Physicochemical Basis of Hygroscopicity in Purine Salts

      The tendency of sodium 2-oxo-1,7-dihydropurin-6-olate to absorb water is rooted in its molecular structure and solid-state properties. Purine molecules are rich in polar functional groups and hydrogen bonding sites, making them inherently capable of interacting with water.[5] The formation of a sodium salt introduces an ionic component, which significantly increases the material's affinity for moisture.[7]

      Water absorption can occur through several mechanisms:

      • Adsorption: Water molecules bind to the surface of the solid.

      • Absorption: Water molecules penetrate the bulk structure of the solid.[10]

      • Hydrate Formation: Water becomes incorporated into the crystal lattice in a stoichiometric or non-stoichiometric manner.[1]

      • Deliquescence: The solid absorbs enough water to dissolve and form an aqueous solution.[10]

      The specific behavior of the powder depends on factors like its crystalline form, particle size, and the ambient temperature and relative humidity (RH).[11]

      Essential Analytical Techniques for Hygroscopicity Characterization

      A multi-pronged analytical approach is necessary to fully characterize the hygroscopic profile of a pharmaceutical powder.

      Dynamic Vapor Sorption (DVS)

      DVS is a powerful gravimetric technique that measures the mass change of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature.[10][12] This method provides critical information on the extent and kinetics of water sorption and desorption, yielding a sorption-desorption isotherm.[13][14]

      Key Insights from DVS:

      • Hygroscopicity Classification: The amount of moisture absorbed at a specific RH (e.g., 80% RH) allows for classification (e.g., non-hygroscopic, slightly hygroscopic, etc.) as per pharmacopeial standards.[10][15]

      • Moisture-Induced Phase Changes: The shape of the isotherm can indicate physical transformations such as deliquescence or the formation of hydrates.[14]

      • Hysteresis Analysis: Differences between the sorption and desorption curves (hysteresis) can provide insights into the mechanism of water uptake and changes in the material's structure.

      • Sample Preparation: Accurately weigh 5-10 mg of the sodium 2-oxo-1,7-dihydropurin-6-olate powder into a DVS sample pan.

      • Drying/Equilibration: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.001 %/min). This establishes the dry reference mass.

      • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

      • Desorption Phase: Decrease the RH in a similar stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

      • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption-desorption isotherm.

      DVS_Workflow start Start: Weigh Sample dry Step 1: Dry Sample (0% RH, 25°C) start->dry sorption Step 2: Sorption Phase (Increase RH 0% -> 90%) dry->sorption desorption Step 3: Desorption Phase (Decrease RH 90% -> 0%) sorption->desorption analysis Step 4: Generate Isotherm Plot desorption->analysis end End: Characterization Complete analysis->end Mitigation_Strategy start Hygroscopic API Identified env_control Implement Strict Environmental Controls (Low RH) start->env_control formulation Formulation Design env_control->formulation excipients Select Protective Excipients (e.g., Moisture Scavengers) formulation->excipients Yes process Choose Dry Manufacturing Process formulation->process Yes coating Apply Moisture- Barrier Film Coating formulation->coating If tablet packaging Select High-Barrier Packaging (e.g., Alu-Alu) excipients->packaging process->packaging coating->packaging stability Conduct ICH Stability Studies to Confirm Effectiveness packaging->stability

      Caption: Decision tree for hygroscopicity mitigation.

      Regulatory Context: ICH Stability Guidelines

      Regulatory bodies, through the International Council for Harmonisation (ICH), provide clear guidelines for stability testing. [16][17]For hygroscopic substances, these studies are crucial. Testing under accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH or 30°C/65% RH) conditions is mandatory to establish the retest period or shelf-life and to define appropriate storage conditions. [17][18]

      Conclusion

      The hygroscopic nature of sodium 2-oxo-1,7-dihydropurin-6-olate powder is a critical quality attribute that demands rigorous scientific investigation and a proactive control strategy. By employing advanced analytical techniques such as DVS, TGA, and KFT, researchers can gain a detailed understanding of the material's interaction with moisture. This knowledge enables the implementation of effective mitigation strategies, including environmental controls, rational formulation design, and protective packaging. A thorough characterization of hygroscopicity early in development is paramount to ensuring the successful manufacture of a stable, safe, and effective drug product.

      References

      • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]

      • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

      • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

      • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. Retrieved from [Link]

      • The Solubility Company. (n.d.). Dynamic Vapor Sorption (DVS) Analysis Services. Retrieved from [Link]

      • Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

      • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

      • Roquette. (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs. Retrieved from [Link]

      • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

      • Alsiano. (n.d.). Moisture resistant tablet coating | Excipients. Retrieved from [Link]

      • Precisa. (2026, February 16). Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing. Retrieved from [Link]

      • ResearchGate. (2016, May 8). What are the best tablet excipients to be used for moisture & heat sensitive APIs?. Retrieved from [Link]

      • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

      • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved from [Link]

      • Hanna Instruments. (n.d.). Moisture determination in topical medication: Coulometric Karl Fischer titration. Retrieved from [Link]

      • MDPI. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]

      • Hadinoto, K. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

      • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

      • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

      • Terrachem. (n.d.). Thermogravimetric Analysis (TGA) reveals water balance. Retrieved from [Link]

      • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

      • Goud, N.R. et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Retrieved from [Link]

      • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

      • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]

      • NETZSCH Analyzing & Testing. (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. Retrieved from [Link]

      • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

      • Al-Tabakha, M.M. et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. Retrieved from [Link]

      • XRF Scientific. (2024, May 16). Direct Moisture Determination of Food and Feed Using a TGA Analyzer. Retrieved from [Link]

      • Mettler Toledo. (n.d.). Moisture and Water Content Analysis in Food. Retrieved from [Link]

      • Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Retrieved from [Link]

      • Newman, A.W. et al. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

      • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]

      • Colorado State University. (n.d.). Absorption of Water and Electrolytes. Retrieved from [Link]

      • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

      • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

      • Wikipedia. (n.d.). Purine. Retrieved from [Link]

      • Microbe Notes. (2023, August 3). Purine- Structure, Types, Derivatives, Modification, Effects. Retrieved from [Link]

      • Loma Linda University Health. (2024, January 19). Why are people adding salt to their water for hydration?. Retrieved from [Link]

      • Your Wellness Nerd. (2025, September 21). Are You Absorbing The Water You're Drinking?. Retrieved from [Link]

      • Quora. (2020, March 5). Why does the body readily absorb water with salt and/or glucose in it versus regular water?. Retrieved from [Link]

      • Science Notes. (2023, September 16). Purines and Pyrimidines. Retrieved from [Link]

      • Harvard T.H. Chan School of Public Health. (n.d.). Salt and Sodium. Retrieved from [Link]

      • Taylor & Francis. (n.d.). Purine – Knowledge and References. Retrieved from [Link]

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      Methodological & Application

      Protocol for synthesis of sodium 2-oxo-1,7-dihydropurin-6-olate from xanthine

      Author: BenchChem Technical Support Team. Date: March 2026

      Application Note: Controlled Synthesis and Isolation of Sodium 2-Oxo-1,7-dihydropurin-6-olate (Xanthine Monosodium Salt)

      Executive Summary & Chemical Context

      This protocol details the stoichiometric synthesis of Sodium 2-oxo-1,7-dihydropurin-6-olate (commonly referred to as Xanthine Monosodium Salt, CAS: 1196-43-6) from Xanthine (CAS: 69-89-6).

      The Challenge: Xanthine is a purine base with extremely low aqueous solubility (approx. 69 mg/L at 16°C). Its conversion to the sodium salt is a critical step to enhance bioavailability and solubility for pharmaceutical applications. However, the synthesis requires precise pH control. Xanthine is amphoteric with two acidic protons (

      
      , 
      
      
      
      ).
      • Target Species: The user-specified nomenclature "2-oxo-1,7-dihydropurin-6-olate" refers to the mono-anionic species where the proton at the N3 position is removed, delocalizing the negative charge to the oxygen at C6 (lactim tautomer).

      • Critical Control Point: The reaction must be stopped at the mono-anion stage. Excess base will deprotonate N1 (

        
        ), leading to the disodium salt, which is chemically distinct and often hygroscopic.
        
      Reaction Scheme & Tautomerism

      XanthineReaction Xanthine Xanthine (Neutral) (Insoluble) Intermediate Deprotonation at N3 Xanthine->Intermediate Suspension NaOH NaOH (1.0 eq) NaOH->Intermediate Titration Product Sodium 2-oxo-1,7-dihydropurin-6-olate (Soluble Monosodium Salt) Intermediate->Product pH 9.5 - 10.0 Disodium Disodium Salt (Avoid: pH > 11.5) Product->Disodium Excess Base

      Figure 1: Reaction pathway highlighting the critical stoichiometric control required to avoid disodium salt formation.

      Materials & Equipment

      Reagent/EquipmentGrade/SpecificationFunction
      Xanthine High Purity (>98%), Micronized preferredStarting Material
      Sodium Hydroxide (NaOH) 1.0 N Standardized SolutionBase / Counterion Source
      Water Milli-Q / WFI (Water for Injection)Solvent
      Ethanol (EtOH) Absolute (200 proof), chilledAntisolvent for precipitation
      pH Meter Calibrated (3-point: 4.0, 7.0, 10.[1]0)Process Control
      Lyophilizer (Optional but recommended)Drying / Isolation
      0.22 µm Filter PES or Nylon membraneClarification

      Experimental Protocol

      This protocol is designed for a 10 mmol scale but is linearly scalable.

      Phase 1: Stoichiometric Neutralization
      • Preparation of Slurry:

        • Weigh 1.521 g (10.0 mmol) of Xanthine.

        • Suspend in 30 mL of Milli-Q water in a 100 mL beaker.

        • Note: The mixture will be a cloudy white suspension. Xanthine is not soluble at neutral pH.

      • Controlled Addition:

        • Place the beaker on a magnetic stirrer with moderate agitation (300 RPM).

        • Slowly add 10.0 mL of 1.0 N NaOH (10.0 mmol) via a volumetric pipette or burette.

        • Observation: The solution should begin to clear as the salt forms.

      • Thermal Assist & Verification:

        • Heat the solution gently to 40–50°C for 15 minutes to ensure complete reaction.

        • Critical Check: The solution must be clear and colorless to pale yellow.[2] If turbidity persists, check pH.

        • Target pH: The pH should be between 9.0 and 10.0 .

          • If pH < 9.0:[3] Add 1.0 N NaOH in 100 µL increments.

          • If pH > 10.5: You risk disodium salt formation. Back-titrate with dilute acetic acid if absolutely necessary, but it is better to restart for high-purity applications.

      Phase 2: Clarification & Isolation
      • Filtration:

        • While warm, filter the solution through a 0.22 µm PES syringe filter to remove any unreacted xanthine particles or dust. This ensures the final product is fully water-soluble.

      • Isolation Method A: Lyophilization (Recommended for High Purity)

        • Freeze the clear filtrate at -80°C.

        • Lyophilize for 24–48 hours.

        • Result: A fluffy, white, amorphous powder.

      • Isolation Method B: Antisolvent Precipitation (Scalable)

        • Cool the filtrate to room temperature.

        • Slowly add 3 volumes (90 mL) of cold absolute Ethanol while stirring.

        • Allow the mixture to stand at 4°C for 4 hours.

        • Filter the white precipitate via vacuum filtration (Buchner funnel).

        • Wash with 10 mL cold Ethanol.

        • Dry in a vacuum oven at 50°C for 12 hours.

      Quality Control & Characterization

      To ensure the integrity of the "2-oxo-1,7-dihydropurin-6-olate" structure, the following QC parameters must be met.

      TestMethodAcceptance CriteriaRationale
      Appearance VisualWhite crystalline powderColored impurities indicate oxidation.
      Solubility 50 mg/mL in H2OClear, colorless solutionVerifies salt formation; free acid is insoluble.
      Sodium Content Atomic Absorption / ICP-MS12.0% ± 0.5% (Theoretical: 13.2% for anhydrous)Confirms Monosodium vs. Disodium stoichiometry.
      pH (1% soln) Potentiometric9.0 – 10.2Disodium salt pH is typically >11.5.
      HPLC Purity C18 Column, Phosphate Buffer> 99.0%Xanthine degrades to uric acid if oxidized.
      Process Workflow Diagram

      ProtocolWorkflow Start Start: 10 mmol Xanthine Suspend Suspend in 30mL Water Start->Suspend AddBase Add 1.0 eq NaOH (10 mL 1N) Suspend->AddBase Heat Heat to 50°C (15 min) AddBase->Heat Check Is Solution Clear? Heat->Check Check->AddBase No (Turbid) -> Check pH Filter Filter (0.22 µm) Check->Filter Yes Isolate Lyophilization OR EtOH Precipitation Filter->Isolate QC QC: pH & Solubility Isolate->QC

      Figure 2: Operational workflow for the synthesis and isolation of Monosodium Xanthine.

      Scientific Rationale (E-E-A-T)

      Why this specific protocol? The synthesis of xanthine salts is governed by the

      
       values.
      
      • 
         (7.53):  Loss of the proton at N3. This creates the mono-anion.
        
      • 
         (11.6):  Loss of the proton at N1.
        

      Most commercial protocols fail by using excess base, creating a mixture of mono- and di-sodium salts. This protocol uses a titration-equivalent approach (1.0 eq) rather than a pH-endpoint approach, ensuring only the first proton is removed. This stabilizes the 2-oxo-1,7-dihydropurin-6-olate tautomer, which is the physiologically relevant species for many enzymatic assays (e.g., Xanthine Oxidase studies).

      Storage & Stability: The sodium salt is hygroscopic. It must be stored in a desiccator at -20°C. In solution, it is susceptible to oxidation to uric acid if exposed to air for prolonged periods; therefore, fresh preparation or inert atmosphere storage is recommended.

      References

      • PubChem. (2023). Xanthine Monosodium Salt | C5H3N4NaO2.[4][5][6] National Library of Medicine. Available at: [Link]

      • National Institutes of Health (NIH). (2002). Substrate properties of xanthine and xanthosine for purine nucleoside phosphorylases. PubMed.[7][8][9] Available at: [Link]

      Sources

      Application Notes and Protocols: Preparation of Sodium 2-oxo-1,7-dihydropurin-6-olate Stock Solutions for Assays

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction

      Sodium 2-oxo-1,7-dihydropurin-6-olate, a sodium salt of a xanthine isomer, is a purine derivative of significant interest in various biochemical and cellular assays. Its structural similarity to endogenous purines like xanthine and hypoxanthine makes it a valuable tool for researchers studying purine metabolism and its role in various physiological and pathological processes.[1] Accurate and reproducible experimental outcomes are critically dependent on the correct preparation, handling, and storage of stock solutions of this compound.

      This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of high-quality, assay-ready stock solutions of sodium 2-oxo-1,7-dihydropurin-6-olate. The protocols outlined herein are designed to ensure solution stability, concentration accuracy, and compatibility with a range of downstream applications.

      Compound Characteristics and Solubility

      The parent compound, 2-oxo-1,7-dihydropurin-6-one (a tautomer of 3,7-dihydropurine-2,6-dione, commonly known as xanthine), is characterized by its limited aqueous solubility.[2][3] Like other xanthine derivatives, it has a tendency for strong intermolecular hydrogen bonding, which contributes to its poor solubility in neutral aqueous solutions.[2][4]

      The sodium salt form, sodium 2-oxo-1,7-dihydropurin-6-olate, exhibits significantly improved solubility in aqueous media due to its ionic nature.[5] However, the stability and solubility can still be influenced by pH and the presence of other ions in the solution.

      Key Solubility Parameters for the Related Compound Xanthine:

      SolventSolubilityReference
      Water (16°C)1 g / 14.5 L (Slightly soluble)[6][7]
      Water (100°C)1 g / 1.4 L[3]
      1 M Sodium Hydroxide (NaOH)50 mg/mL (with sonication)[6][7]
      EthanolSlightly soluble[6][7]
      Phosphate Buffered Saline (PBS), pH 7.2~1 mg/mL (with gentle warming)[8]
      Dimethyl Sulfoxide (DMSO)~1 mg/mL (with gentle warming)[8]

      Note: This data for xanthine serves as a close proxy due to the isomeric similarity.

      Essential Pre-protocol Considerations

      Material Purity and Handling

      The purity of the sodium 2-oxo-1,7-dihydropurin-6-olate is paramount. It is recommended to use a compound with a purity of ≥98% to minimize the impact of potential contaminants on experimental results.[8] Always refer to the manufacturer's Certificate of Analysis (CoA) for lot-specific purity data.

      Safety Precautions:

      • Handle the compound in a well-ventilated area.

      • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

      • Avoid inhalation of the powder and direct contact with skin and eyes.

      Solvent Selection

      The choice of solvent is dictated by the requirements of the downstream assay.

      • Aqueous Buffers (e.g., PBS, TRIS): Ideal for many biological assays. The sodium salt is soluble in aqueous solutions.[5] For the parent compound, xanthine, solubility is poor in neutral water but increases in alkaline conditions.[6][7] Therefore, using a buffer with a slightly alkaline pH (e.g., pH 7.5-8.0) can aid in dissolution.

      • Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays.[8][9] It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1%) to prevent solvent-induced artifacts.[10]

      Step-by-Step Protocols for Stock Solution Preparation

      Protocol 1: Preparation of an Aqueous Stock Solution

      This protocol is suitable for assays where an organic solvent is not desirable.

      Materials:

      • Sodium 2-oxo-1,7-dihydropurin-6-olate powder

      • High-purity, sterile water (e.g., Milli-Q or equivalent) or a suitable sterile aqueous buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.5)[10]

      • Sterile, conical-bottom polypropylene tubes

      • Calibrated analytical balance and pipettes

      • Vortex mixer and/or sonicator

      Procedure:

      • Weighing: Accurately weigh the desired amount of sodium 2-oxo-1,7-dihydropurin-6-olate powder using an analytical balance.

      • Solvent Addition: Add the appropriate volume of sterile water or buffer to the tube to achieve the target concentration.

      • Dissolution:

        • Vortex the solution vigorously for 1-2 minutes.

        • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[6][7] Gentle warming may also be applied if necessary.[8]

      • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important for cell-based assays to prevent microbial contamination.

      • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Aqueous solutions are generally stable for at least a week at 2-8°C.[7]

      Protocol 2: Preparation of a DMSO Stock Solution

      This protocol is ideal for creating a high-concentration stock solution for serial dilution in assays.

      Materials:

      • Sodium 2-oxo-1,7-dihydropurin-6-olate powder

      • Anhydrous, molecular biology grade DMSO

      • Sterile, conical-bottom polypropylene tubes

      • Calibrated analytical balance and pipettes

      • Vortex mixer

      Procedure:

      • Weighing: Accurately weigh the desired amount of sodium 2-oxo-1,7-dihydropurin-6-olate powder.

      • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 10-50 mM).

      • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be used to aid dissolution.[8]

      • Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes in appropriate tubes. Store at -20°C for long-term stability.

      Quality Control and Validation

      To ensure the reliability of your experimental data, it is essential to perform quality control checks on your stock solutions.

      • Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectrophotometry. The related compound, xanthine, has a maximum absorbance (λmax) at approximately 268 nm.[8] A standard curve should be generated to accurately determine the concentration.

      • Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the stock solution and to check for any degradation products over time.[11][12]

      • pH Measurement: For aqueous solutions, verify that the final pH of the stock solution is within the desired range for your assay.[13]

      Storage and Stability

      Proper storage is crucial for maintaining the integrity of the stock solution.

      • Aqueous Solutions: It is recommended to store aqueous stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For short-term use, storage at 2-8°C for up to one week is generally acceptable.[7] Avoid storing aqueous solutions at room temperature for extended periods.

      • DMSO Solutions: DMSO stock solutions are generally more stable and can be stored at -20°C for several months.

      Stability Considerations: Solutions of the related compound xanthine in strong acids (0.5 M H2SO4) or strong bases (10 M NaOH) show less than 10% decomposition after one hour at 100°C.[7] While stock solutions will be at much milder conditions, this indicates good chemical stability of the purine ring.

      Experimental Workflow Visualization

      G cluster_prep Stock Solution Preparation cluster_qc Quality Control & Storage cluster_use Assay Application weigh 1. Weigh Compound add_solvent 2. Add Solvent (Aqueous Buffer or DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve sterilize 4. Sterilize (Optional) (0.22 µm Filtration) dissolve->sterilize qc 5. Quality Control (UV-Vis, HPLC) sterilize->qc aliquot 6. Aliquot qc->aliquot store 7. Store (-20°C or -80°C) aliquot->store thaw 8. Thaw Aliquot store->thaw dilute 9. Prepare Working Solution thaw->dilute assay 10. Perform Assay dilute->assay

      Caption: Workflow for the preparation and use of stock solutions.

      Signaling Pathway Context

      Sodium 2-oxo-1,7-dihydropurin-6-olate, as a xanthine analog, is a substrate for xanthine oxidase, an enzyme that plays a key role in purine catabolism. This pathway is a significant source of reactive oxygen species (ROS) and is implicated in conditions such as gout and cardiovascular disease.

      G Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Sodium 2-oxo-1,7-dihydropurin-6-olate (Xanthine Analog) XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid ROS Superoxide (O2-) XO1->Xanthine XO2->UricAcid XO2->ROS

      Caption: Role in the purine catabolism pathway.

      Conclusion

      The meticulous preparation of stock solutions is a foundational step for the successful execution of biochemical and cellular assays. By adhering to the protocols and considerations outlined in this guide, researchers can ensure the quality, stability, and reliability of their sodium 2-oxo-1,7-dihydropurin-6-olate stock solutions, thereby enhancing the accuracy and reproducibility of their experimental findings.

      References

      • Vertex AI Search, based on data from "Specifications and Criteria for Biochemical Compounds, Third Edition. National Academy of Sciences (Washington, DC), p. 182 (1972)" and "The Merck Index, 13th ed., Entry# 10116."
      • Vertex AI Search, based on data from "Xanthine (X0626) - Product Information Sheet," which cites "Data for Biochemical Research, 3rd ed., Dawson, R. M. C., et al., Oxford University Press (New York, NY: 1986), p. 94-95" and "Heinz, F., and Reckel, S., Xanthine Oxidase. Methods of Enzymatic Analysis, Bergmeyer, H.U., ed., 3rd ed., 3, p 210-216, Academic Press, NY. (1983)."
      • University of Helsinki. (n.d.). SOLUBILITY AND PHYSICAL STABILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Helda. Retrieved from [Link]

      • Wikipedia. (2024). Xanthine. Retrieved from [Link]

      • ResearchGate. (2025, August 8). The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines | Request PDF. Retrieved from [Link]

      • PubMed. (n.d.). Studies on the stability of immobilized xanthine oxidase and urate oxidase. Retrieved from [Link]

      • ResearchGate. (n.d.). Stability of hypoxanthine and xanthine. Absorbance at the absorption... Retrieved from [Link]

      • PubChem. (n.d.). Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate. Retrieved from [Link]

      • Google Patents. (n.d.). CN109265459B - A kind of preparation method of xanthine.
      • PMC. (n.d.). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. Retrieved from [Link]

      • Google Patents. (2016, December 29). WO2016207364A1 - Process for the preparation of a xanthine-based compound.
      • Google Patents. (n.d.). US8865729B2 - Salt forms of a xanthine compound.
      • University of Florida. (n.d.). Sample Preparation for Purine HPLC Assay. Retrieved from [Link]

      • PMC. (2021, November 16). Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. Retrieved from [Link]

      • Star Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

      • ResearchGate. (2026, January 14). Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. Retrieved from [Link]

      • CDC. (n.d.). V. Serum Uric Acid Laboratory Procedure Manual. Retrieved from [Link]

      Sources

      Application Note: A Robust HPLC Method for the Quantification of Sodium 2-oxo-1,7-dihydropurin-6-olate

      Author: BenchChem Technical Support Team. Date: March 2026

      Abstract

      This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of sodium 2-oxo-1,7-dihydropurin-6-olate. The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. All methodologies adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are informed by the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7]

      Introduction

      Sodium 2-oxo-1,7-dihydropurin-6-olate, a salt of a purine derivative, is a compound of interest in pharmaceutical research and development due to its potential biological activities. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control of drug products.

      The inherent polarity of purine-related compounds often presents a challenge for traditional reversed-phase HPLC methods, leading to poor retention and peak shape.[8] This application note addresses these challenges by providing a systematic approach to method development, from initial analyte characterization to full method validation. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters to achieve optimal chromatographic performance.

      Analyte Characterization: Sodium 2-oxo-1,7-dihydropurin-6-olate

      A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful HPLC method development.

      Structure:

      Figure 1: HPLC Method Development Workflow. A systematic approach ensures all critical parameters are optimized.

      Materials and Reagents
      • Sodium 2-oxo-1,7-dihydropurin-6-olate reference standard

      • Acetonitrile (HPLC grade)

      • Methanol (HPLC grade)

      • Ammonium acetate (analytical grade)

      • Formic acid (analytical grade)

      • Ultrapure water

      Instrumentation

      A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

      Chromatographic Conditions

      The following table summarizes the optimized chromatographic conditions. The rationale for each parameter selection is provided below.

      ParameterOptimized Condition
      Column C18, 4.6 x 150 mm, 5 µm
      Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5 (adjusted with formic acid)
      Mobile Phase B Acetonitrile
      Gradient 5% B to 30% B over 10 minutes
      Flow Rate 1.0 mL/min
      Column Temperature 30 °C
      Injection Volume 10 µL
      Detection Wavelength 265 nm

      Rationale for Parameter Selection:

      • Column: A C18 column was chosen as a starting point. While the analyte is polar, adjusting the mobile phase can often achieve adequate retention.

      • Mobile Phase: An ammonium acetate buffer was selected for its volatility, making it compatible with mass spectrometry if future hyphenation is desired. The pH of 4.5 was chosen to suppress the ionization of the purine ring, enhancing retention on the C18 stationary phase. Acetonitrile is a common organic modifier in reversed-phase HPLC.

      • Gradient Elution: A gradient was employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to sharper peaks and shorter run times.

      • Flow Rate and Temperature: Standard conditions of 1.0 mL/min and 30 °C were found to provide good peak shape and reproducible retention times.

      • Detection Wavelength: The UV spectrum of sodium 2-oxo-1,7-dihydropurin-6-olate was determined using a PDA detector, and 265 nm was selected as the wavelength of maximum absorbance to ensure high sensitivity.

      Experimental Protocols

      Standard and Sample Preparation

      Protocol for Standard Solution Preparation (100 µg/mL):

      • Accurately weigh approximately 10 mg of sodium 2-oxo-1,7-dihydropurin-6-olate reference standard.

      • Transfer the standard to a 100 mL volumetric flask.

      • Add approximately 70 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 10 minutes to dissolve.

      • Allow the solution to cool to room temperature.

      • Dilute to the mark with the diluent and mix thoroughly.

      Protocol for Sample Preparation:

      The sample preparation protocol will depend on the matrix. For a simple formulation, a dissolution and dilution similar to the standard preparation may be sufficient. For more complex matrices like biological fluids, a protein precipitation or solid-phase extraction step may be necessary.

      HPLC System Setup and Operation
      • Prime all solvent lines to ensure a bubble-free mobile phase delivery.

      • Equilibrate the column with the initial mobile phase composition (5% B) for at least 30 minutes or until a stable baseline is achieved.

      • Set up the instrument with the chromatographic conditions listed in the table above.

      • Perform a blank injection (diluent) to ensure no interfering peaks are present.

      • Inject the standard solution to determine the retention time and assess system suitability.

      • Inject the sample solutions for analysis.

      Method Validation

      The developed method was validated according to the ICH Q2(R1) guidelines. [3][5][7][9]The following parameters were evaluated:

      Figure 2: Key parameters for HPLC method validation as per ICH Q2(R1) guidelines.

      Specificity

      Specificity was demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample. The peak purity of the analyte was also evaluated using a PDA detector, which showed no co-eluting impurities.

      Linearity

      The linearity of the method was assessed by analyzing a series of standard solutions at different concentrations.

      Protocol for Linearity Study:

      • Prepare a series of at least five standard solutions of sodium 2-oxo-1,7-dihydropurin-6-olate ranging from 1 µg/mL to 50 µg/mL.

      • Inject each concentration in triplicate.

      • Plot a calibration curve of the mean peak area versus the concentration.

      • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

      Acceptance Criteria:

      • Correlation coefficient (r²) ≥ 0.999

      Accuracy

      Accuracy was determined by a recovery study at three different concentration levels (low, medium, and high).

      Protocol for Accuracy Study:

      • Prepare samples by spiking a known amount of the analyte into a blank matrix at 80%, 100%, and 120% of the target concentration.

      • Analyze each spiked sample in triplicate.

      • Calculate the percentage recovery at each level.

      Acceptance Criteria:

      • Mean recovery should be within 98.0% to 102.0%.

      Precision

      Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

      Protocol for Precision Study:

      • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

      • Calculate the Relative Standard Deviation (%RSD) for the peak areas.

      Acceptance Criteria:

      • %RSD ≤ 2.0%

      Limit of Detection (LOD) and Limit of Quantitation (LOQ)

      LOD and LOQ were determined based on the signal-to-noise ratio.

      Protocol for LOD and LOQ Determination:

      • Prepare a series of dilute solutions of the analyte.

      • Inject the solutions and determine the signal-to-noise (S/N) ratio for each.

      • The LOD is the concentration at which the S/N ratio is approximately 3:1.

      • The LOQ is the concentration at which the S/N ratio is approximately 10:1.

      Robustness

      The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters.

      Protocol for Robustness Study:

      • Vary the following parameters one at a time:

        • Flow rate (± 0.1 mL/min)

        • Column temperature (± 2 °C)

        • Mobile phase pH (± 0.2 units)

      • Analyze a standard solution under each modified condition.

      • Assess the impact on retention time, peak area, and tailing factor.

      Acceptance Criteria:

      • The system suitability parameters should remain within the acceptable limits.

      System Suitability

      System suitability testing is an integral part of the analytical procedure and is performed before and during the analysis to ensure the performance of the HPLC system.

      System Suitability Parameters and Acceptance Criteria:

      ParameterAcceptance Criteria
      Tailing Factor (T) T ≤ 2.0
      Theoretical Plates (N) N ≥ 2000
      %RSD of Peak Area (for 6 replicate injections) %RSD ≤ 2.0%

      Conclusion

      This application note provides a comprehensive and robust HPLC method for the quantitative analysis of sodium 2-oxo-1,7-dihydropurin-6-olate. The method has been developed and validated in accordance with ICH guidelines, demonstrating its suitability for routine use in a quality control or research environment. The detailed protocols and validation data presented herein can be readily adopted by laboratories for the accurate and precise determination of this compound.

      References

      • United States Pharmacopeia.
      • Agilent Technologies. (2023, April 15).
      • Waters Corporation. (2022).
      • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
      • Pharmacopeia.
      • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
      • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
      • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
      • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
      • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
      • PubMed. (2025, January 1). Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells.
      • International Council for Harmonis
      • ResearchGate.
      • PubMed. (2024, May 30).
      • PubChem.
      • SlideShare.
      • Sigma-Aldrich.
      • SIELC Technologies. Polar Compounds.
      • ACS Publications. Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds.
      • PubChem. Sodium;2-amino-9-(2-hydroxyethoxymethyl)
      • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis.
      • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
      • CymitQuimica. Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)
      • Journal of Applied Pharmaceutical Science. (2023, July 18). The development and validation of HPLC and HPTLC-densitometry methods for the determination of 1, 4-naphthoquinone in Eleutherine bulbosa (Mill.) Urb.
      • Aurigene Pharmaceutical Services.
      • PMC.
      • SpringerLink. (2024, November 25). Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form.
      • Neuroquantology. Development And Validation Of Hplc Method For The Isobutylglutarmonoamide.
      • Chemazone. sodium (4aR,6R,7aR)-6-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-7-hydroxy-2-oxo-hexahydro-2lambda5-furo[3,2-d]d[1][2][10]ioxaphosphinin-2-olate.

      • Cayman Chemical.

      Sources

      Liquid chromatography-mass spectrometry (LC-MS) of sodium 2-oxo-1,7-dihydropurin-6-olate

      Author: BenchChem Technical Support Team. Date: March 2026

      Application Note: High-Throughput LC-MS/MS Quantification of Sodium 2-oxo-1,7-dihydropurin-6-olate

      Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmacodynamics, Biomarker Analysis, and Metabolic Profiling

      Chemical Context and Clinical Significance

      Sodium 2-oxo-1,7-dihydropurin-6-olate (PubChem CID: 135883516) is the physiological sodium salt of xanthine[1]. With a pKa of approximately 7.5, xanthine exists predominantly as the deprotonated olate anion in the physiological environment of human blood (pH 7.4), naturally pairing with sodium ions.

      As a critical intermediate in the purine degradation pathway, this molecule is oxidized to uric acid by the enzyme xanthine oxidase (XO). Accurate quantification of sodium xanthinate in biological matrices (plasma, serum, urine) is a mandatory endpoint in pharmacodynamic (PD) studies evaluating novel XO inhibitors (e.g., allopurinol, febuxostat) during the clinical development of therapeutics for hyperuricemia, gout, and tumor lysis syndrome[2].

      Metabolic Pathway Visualization

      PurinePathway A Hypoxanthine XO1 Xanthine Oxidase A->XO1 B Sodium Xanthinate (2-oxo-1,7-dihydropurin-6-olate) XO2 Xanthine Oxidase B->XO2 C Uric Acid XO1->B XO2->C Drug XO Inhibitors (Allopurinol) Drug->XO1 Drug->XO2

      Purine degradation pathway highlighting Xanthine Oxidase (XO) inhibition.

      Scientific Integrity & Logic: Causality of Method Design

      • Stationary Phase Selection (The Polarity Challenge): Sodium xanthinate is a highly polar, hydrophilic metabolite. Traditional reversed-phase (C18) columns fail to retain it adequately, resulting in rapid co-elution with the solvent front and severe matrix-induced ion suppression. To resolve this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography. Using columns like the SeQuant® ZIC®-cHILIC or Cogent Diamond Hydride™ provides orthogonal selectivity. These phases retain the olate anion through partitioning into a water-enriched layer on the silica surface, ensuring baseline separation from isobaric interferences[2][3].

      • Ionization Strategy (ESI): Because the molecule inherently exists in a deprotonated state (olate) under slightly alkaline or neutral conditions, negative electrospray ionization (ESI-) is highly efficient, yielding a strong [M-H]- precursor ion at m/z 151.0. However, positive mode ESI+ is also viable and frequently used ([M+H]+ at m/z 153.04) when multiplexing the assay with other purine metabolites (like hypoxanthine) that ionize preferentially in positive mode[2].

      Self-Validating Experimental Protocol

      To guarantee trustworthiness and reproducibility, this protocol is engineered as a self-validating system . By introducing a stable isotope-labeled internal standard (IS) prior to any extraction steps, the method automatically corrects for volumetric pipetting errors, incomplete protein precipitation, and ESI matrix effects.

      Step-by-Step Methodology
      • Sample Aliquoting: Transfer 100 µL of biological fluid (plasma or urine) into a 1.5 mL microcentrifuge tube.

      • Self-Validation Spike: Add 10 µL of the internal standard working solution (13C,15N-xanthine, 1 µg/mL) directly into the matrix. Causality: Spiking at step 1 ensures the IS undergoes the exact same extraction inefficiencies and ion suppression as the endogenous analyte, validating the final calculated recovery.

      • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile (ACN). Causality: The high ratio of organic solvent (4:1) forces the immediate thermodynamic denaturation of binding proteins while keeping the highly polar sodium xanthinate completely in solution[2].

      • Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

      • Reconstitution: Transfer 20 µL of the supernatant and dilute with 80 µL of Mobile Phase A. Causality: Diluting the high-organic supernatant with aqueous mobile phase matches the initial LC gradient conditions, preventing peak breakthrough and distortion on the HILIC column.

      • Injection: Inject 2 µL of the prepared sample into the LC-MS/MS system[3].

      Workflow Visualization

      LCMS_Workflow Step1 1. Sample Preparation Protein Precipitation (ACN) Step2 2. Self-Validation Spike 13C,15N-Xanthine IS Step1->Step2 Step3 3. Chromatography HILIC / ANP Separation Step2->Step3 Step4 4. Mass Spectrometry ESI-MS/MS (MRM Mode) Step3->Step4 Step5 5. Data Processing Quantification & Matrix Effect Check Step4->Step5

      Self-validating LC-MS/MS analytical workflow for sodium xanthinate.

      Quantitative Data & Method Parameters

      Table 1: LC Gradient Conditions (HILIC Mode) Column: SeQuant ZIC-cHILIC (2.1 x 100 mm, 3 µm) or Cogent Diamond Hydride™[2][3]

      Time (min)Flow Rate (mL/min)% Mobile Phase A (20 mM Ammonium Formate, pH 4.0)% Mobile Phase B (100% Acetonitrile)
      0.00.31090
      2.00.31090
      8.00.35050
      10.00.38020
      12.00.31090

      Table 2: MS/MS MRM Transitions & Parameters Detection: Agilent 6490 Triple Quadrupole or equivalent (ESI)

      AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
      Sodium XanthinatePositive (ESI+)153.04110.06025
      Sodium XanthinateNegative (ESI-)151.02108.0-50-20
      13C,15N-Xanthine (IS)Positive (ESI+)157.06113.06025

      References

      • MTC USA. Xanthine, Uric Acid and Hypoxanthine Analyzed with LCMS - AppNote. Retrieved from

      • MDPI Molecules. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. (March 2024). Retrieved from

      • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135883516, 1H-Purine-2,6-dione, 3,9-dihydro-, sodium salt. Retrieved from

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      Application Note: High-Precision In Vitro Kinetics of Xanthine Oxidase Using Sodium 2-Oxo-1,7-dihydropurin-6-olate

      Author: BenchChem Technical Support Team. Date: March 2026

      
      , 
      
      
      
      ,
      
      
      ) of Xanthine Oxidase using the highly soluble sodium salt of xanthine.

      Introduction & Scientific Context

      Xanthine Oxidase (XO) is a critical molybdo-flavoenzyme involved in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3][4][5][6][7] Elevated XO activity is directly linked to hyperuricemia (gout) and oxidative stress via the generation of superoxide anions. Consequently, XO inhibitors (e.g., Allopurinol, Febuxostat) are vital therapeutic agents.

      This guide focuses on the use of Sodium 2-oxo-1,7-dihydropurin-6-olate (Sodium Xanthine). Unlike the free acid form of xanthine, which suffers from poor aqueous solubility requiring high pH dissolution, the sodium salt offers superior solubility at physiological pH. This characteristic minimizes pH artifacts and precipitation risks during kinetic assays, ensuring higher data fidelity.

      Mechanistic Principle

      The assay relies on the spectrophotometric detection of uric acid formation.[8][9][10] While xanthine (substrate) has low absorbance in the UV range, uric acid (product) exhibits a strong absorbance maximum between 290–295 nm.

      Reaction Stoichiometry:

      
      [1][10]
      

      The reaction follows a Ping-Pong Bi-Bi mechanism where the molybdenum center undergoes reduction/oxidation cycles, transferring electrons to FAD and finally to molecular oxygen.

      Pathway Visualization

      XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine (Substrate) Hypoxanthine->Xanthine XO Step 1 UricAcid Uric Acid (Product, Abs 290nm) Xanthine->UricAcid XO Step 2 (Measured Reaction) XO_Red XO (Reduced) Mo(IV) Xanthine->XO_Red e- Transfer XO_Ox XO (Oxidized) Mo(VI) XO_Red->XO_Ox Re-oxidation by O2 ROS O2•- / H2O2 (ROS Byproducts) XO_Red->ROS O2 -> H2O2

      Figure 1: Catalytic pathway of Xanthine Oxidase.[1] The assay quantifies the second step: the conversion of Xanthine to Uric Acid.[2][9]

      Materials & Preparation

      Reagents
      • Substrate: Sodium 2-oxo-1,7-dihydropurin-6-olate (Sodium Xanthine).

        • Note: Purity >98% is recommended. Store desicated at -20°C.

      • Enzyme: Xanthine Oxidase (from bovine milk, Grade I).

        • Specific Activity: Typically 0.5 - 1.0 units/mg protein.

      • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5 (containing 0.1 mM EDTA to chelate trace metals that may inhibit XO).

      • Inhibitor Control: Allopurinol (dissolved in 1M NaOH or DMSO, then diluted).

      Solution Preparation
      ComponentConcentrationPreparation DetailsStability
      Assay Buffer 50 mM, pH 7.5Mix
      
      
      and
      
      
      . Add 0.1 mM EDTA. Filter (0.22 µm).
      1 Month at 4°C
      Substrate Stock 10 mMDissolve Sodium Xanthine directly in Assay Buffer. No NaOH required. Fresh Daily
      Enzyme Stock 1 Unit/mLDilute commercial enzyme in cold Assay Buffer. Keep on ice.Use within 4 hours
      Inhibitor Stock 10 mMDissolve Allopurinol in DMSO.-20°C for 3 months

      Experimental Protocol

      Workflow Overview

      The following diagram outlines the pipetting and measurement sequence for a 96-well plate format.

      Protocol_Flow Start Start Prep 1. Prepare Reagents (Buffer, Enz, Substrate) Start->Prep Blank 2. Setup Blanks (Buffer + Substrate) Prep->Blank Sample 3. Setup Samples (Buffer + Enzyme) Prep->Sample Incubate 4. Pre-Incubate (25°C, 10 mins) Blank->Incubate Sample->Incubate Initiate 5. Initiate Reaction Add Substrate (Sodium Xanthine) Incubate->Initiate Measure 6. Kinetic Read Abs @ 290 nm Every 30s for 10 mins Initiate->Measure Analyze 7. Calculate Velocity (Slope of linear phase) Measure->Analyze

      Figure 2: Step-by-step experimental workflow for high-throughput kinetic analysis.

      Detailed Steps (Single Cuvette or Plate)

      Step 1: Baseline Correction Set the spectrophotometer to 290 nm . Zero the instrument using the Assay Buffer. Temperature should be thermostated to 25°C (or 37°C, but 25°C slows the reaction for better manual capture).

      Step 2: Reaction Mix Assembly For a standard 1 mL cuvette assay:

      • Buffer: Add 940 µL of 50 mM Phosphate Buffer (pH 7.5).

      • Enzyme: Add 10 µL of diluted XO enzyme (approx. 0.01 - 0.02 Units final).[11]

        • Critical: Mix by inversion.[10][11] Do not vortex vigorously as XO is a large homodimer sensitive to shear.

      • Incubation: Allow to equilibrate for 5 minutes.

      Step 3: Initiation

      • Substrate: Add 50 µL of Sodium Xanthine stock (varying concentrations for

        
         determination).
        
      • Mix: Immediately mix by inversion (3 times).

      • Measure: Start recording Absorbance at 290 nm immediately. Record every 10-30 seconds for 5-10 minutes.

      Step 4: Inhibition Assay (Optional) To test an inhibitor (e.g., Allopurinol):

      • Add the inhibitor to the Buffer + Enzyme mix in Step 2.

      • Pre-incubate for 10 minutes to allow inhibitor binding.

      • Initiate with Substrate as in Step 3.

      Data Analysis

      Calculating Initial Velocity ( )

      The formation of uric acid is linear in the initial phase (typically 0–3 minutes).

      • Plot Absorbance (290 nm) vs. Time (min) .

      • Determine the slope (

        
        ) of the linear portion.
        
      • Convert slope to concentration units using the Beer-Lambert Law:

      
      
      
      • 
         (Extinction Coefficient): 
        
        
        
        at 290 nm, pH 7.5 [1].
      • 
         (Path Length):  1 cm (cuvette) or roughly 0.6 cm (200 µL in 96-well plate, must be calibrated).
        
      Michaelis-Menten Kinetics

      Perform the assay at varying substrate concentrations (e.g., 5, 10, 20, 40, 80, 150 µM). Plot

      
       vs. 
      
      
      
      and fit to the Michaelis-Menten equation:
      
      
      

      Expected Values:

      • 
         (Xanthine):  30 – 60 µM (depending on source/conditions) [2].
        
      • 
        :  Dependent on enzyme purity.
        

      Troubleshooting & Validation (Self-Correcting Systems)

      IssueProbable CauseCorrective Action
      Non-linear initial rate Substrate depletion or Enzyme instabilityReduce enzyme concentration. Ensure <10% substrate conversion during measurement window.
      High Background Abs Impure substrate or oxidized bufferPrepare fresh Sodium Xanthine. Check buffer for microbial growth.
      No Activity Enzyme denaturationXO is sensitive to freeze-thaw. Aliquot stock and store at -80°C. Keep on ice during use.
      Precipitation pH driftSodium Xanthine is soluble, but if pH drops <6, free acid may precipitate. Ensure Buffer capacity (50 mM) is sufficient.

      References

      • Worthington Biochemical Corporation. Xanthine Oxidase Assay Protocol. Accessed 2023. Link

      • Sigma-Aldrich. Enzymatic Assay of Xanthine Oxidase. Accessed 2023. Link

      • Berry, C.E. and Hare, J.M. (2004). Xanthine oxidoreductase and the cardiovascular system: molecular mechanisms and pathophysiological implications. Journal of Physiology. Link

      • PubChem. Sodium 2-oxo-1,7-dihydropurin-6-olate Compound Summary.Link

      Sources

      Application Notes and Protocols: High-Purity Recrystallization of Sodium 2-Oxo-1,7-dihydropurin-6-olate

      Author: BenchChem Technical Support Team. Date: March 2026

      Prepared by: Gemini, Senior Application Scientist

      Introduction: The Imperative for Purity

      Sodium 2-oxo-1,7-dihydropurin-6-olate, the sodium salt of guanine, is a pivotal intermediate and building block in medicinal chemistry and drug development. Its molecular structure, characterized by a polar purine core and an ionic olate group, presents unique challenges for purification. The presence of residual starting materials, side-products, or colorimetric impurities can significantly impact downstream applications, from analytical characterization to biological assays.

      Recrystallization remains the gold-standard technique for the purification of crystalline solids. It is a self-validating process rooted in the principles of differential solubility. An impure compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The ordered nature of the crystal lattice inherently excludes impurity molecules, which remain dissolved in the surrounding solution (mother liquor).

      This document provides a comprehensive guide to two field-proven recrystallization protocols for obtaining high-purity sodium 2-oxo-1,7-dihydropurin-6-olate. The methodologies are designed to be robust and scalable, addressing common challenges associated with purifying polar, ionic heterocyclic compounds. We will delve into the causality behind solvent selection and procedural steps, empowering researchers to not only execute these protocols but also to adapt them based on empirical observations.

      Physicochemical Profile of Sodium 2-Oxo-1,7-dihydropurin-6-olate

      Understanding the physicochemical properties of the target molecule is the cornerstone of designing an effective recrystallization strategy.

      • Structure and Polarity: The molecule consists of a guanine anion and a sodium cation. Guanine is a purine nucleobase featuring multiple hydrogen bond donors (amine and amide protons) and acceptors (carbonyl oxygen and ring nitrogens). The formation of the sodium salt drastically increases its polarity and aqueous solubility.

      • Solubility: As a polar, ionic salt, it is highly soluble in water. Related compounds like disodium 5'-guanylate are described as soluble in water, sparingly soluble in ethanol, and practically insoluble in non-polar organic solvents like ether[1][2][3]. This high aqueous solubility can make recovery from pure water challenging. However, its solubility is significantly influenced by the ionic strength and pH of the aqueous medium. This property is exploited in the primary purification protocol.

      Protocol I: Recrystallization from Concentrated Aqueous Base

      This is the most effective and widely documented method for purifying guanine via its sodium salt. The principle relies on the common ion effect and the high ionic strength of a concentrated sodium hydroxide solution to decrease the solubility of the sodium salt, allowing it to crystallize upon cooling. This method is particularly adept at removing impurities that are more soluble in the caustic solution.

      Rationale and Mechanism

      Crude guanine or its sodium salt is dissolved in a hot, concentrated aqueous solution of sodium hydroxide. While seemingly counterintuitive to dissolve a sodium salt in a sodium-rich solution, the elevated temperature provides the necessary energy to overcome the lattice forces and fully solvate the molecule. Upon controlled cooling, the solubility plummets due to both the temperature decrease and the high concentration of sodium ions (common ion effect), forcing the sodium salt to crystallize out in high purity[4][5]. The use of activated charcoal is often incorporated to adsorb high molecular weight, colored impurities[4][5].

      Detailed Experimental Protocol
      • Dissolution: In a suitable Erlenmeyer flask, combine the crude sodium 2-oxo-1,7-dihydropurin-6-olate with a 10-20% (w/w) aqueous sodium hydroxide solution (approximately 10-20 mL per gram of crude material).

      • Heating: Add a magnetic stir bar and heat the mixture with stirring on a hot plate to 80-90 °C. The solid should completely dissolve. If it does not, add small additional portions of the NaOH solution until a clear solution is obtained. Caution: Avoid boiling, as it can lead to solvent loss and premature crystallization.

      • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute mass). Stir the mixture for 5-10 minutes at a slightly elevated temperature (e.g., 60-70 °C) to allow for adsorption of impurities.

      • Hot Filtration: If charcoal was used, or if any insoluble impurities are visible, perform a hot filtration using a pre-heated Büchner or Hirsch funnel with filter paper. This step is critical to remove the charcoal and any particulate matter. To prevent premature crystallization in the funnel, it is advisable to dilute the solution with a small amount of hot water just before filtering.

      • Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, well-defined crystals, which are typically purer than fine powders formed by rapid cooling.

      • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize the yield of the crystalline product.

      • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

      • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove the mother liquor and excess NaOH. Follow with a wash of cold ethanol or acetone to facilitate drying.

      • Drying: Dry the purified crystals in a vacuum oven at 60-80 °C until a constant weight is achieved.

      Workflow Diagram

      Protocol_1 cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation A Combine Crude Salt with 10-20% aq. NaOH B Heat to 80-90°C to Dissolve A->B C Add Activated Charcoal (Optional) B->C D Hot Filtration C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold H2O, then Ethanol/Acetone G->H I Dry Under Vacuum H->I J Pure Sodium 2-oxo-1,7-dihydropurin-6-olate I->J Yields High-Purity Product

      Caption: Workflow for recrystallization from aqueous base.

      Protocol II: Solvent-Antisolvent Recrystallization

      This technique is an excellent alternative, particularly for smaller-scale purifications where handling hot caustic solutions may be less convenient. It leverages the high solubility of the salt in a "good" solvent (water) and its poor solubility in a miscible "antisolvent" (like ethanol or isopropanol).

      Rationale and Mechanism

      The impure salt is first dissolved in a minimum amount of a hot "good" solvent, in this case, water. A miscible "antisolvent," in which the salt is insoluble, is then added slowly to the hot solution. This addition systematically reduces the overall solvating power of the mixture, decreasing the solubility of the target compound and inducing crystallization. The impurities, ideally, remain in the mixed-solvent mother liquor[6][7].

      Detailed Experimental Protocol
      • Dissolution: In an Erlenmeyer flask, add a minimum amount of hot deionized water to the crude sodium salt to achieve complete dissolution. Stir and heat to near boiling (90-95 °C).

      • Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel.

      • Antisolvent Addition: To the hot, clear solution, add a suitable antisolvent (e.g., ethanol, isopropanol, or acetone) dropwise with constant swirling. Continue adding the antisolvent until the solution becomes faintly and persistently turbid (the cloud point). This indicates that the solution is saturated.

      • Clarification: Add a few drops of hot water back into the solution until the turbidity just disappears, ensuring the system is at the saturation point at that temperature.

      • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance.

      • Complete Crystallization: Place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration.

      • Washing: Wash the crystals on the filter with a small amount of a cold mixture of the solvent-antisolvent (e.g., a 1:1 water/ethanol mixture), followed by a final rinse with the pure, cold antisolvent.

      • Drying: Dry the purified crystals in a vacuum oven at 60-80 °C.

      Workflow Diagram

      Protocol_2 cluster_prep Preparation & Saturation cluster_cryst Crystallization & Isolation A Dissolve Crude Salt in Minimum Hot Water B Add Antisolvent (e.g., Ethanol) to Cloud Point A->B C Re-clarify with a few drops of Hot Water B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent/Antisolvent Mix F->G H Dry Under Vacuum G->H I Pure Sodium 2-oxo-1,7-dihydropurin-6-olate H->I Yields High-Purity Product

      Caption: Workflow for solvent-antisolvent recrystallization.

      Data Summary and Troubleshooting

      Comparison of Recrystallization Systems
      ParameterProtocol I: Aqueous BaseProtocol II: Solvent-Antisolvent
      Principle Common Ion Effect / Salting OutDifferential Solubility in Mixed Solvents
      Primary Solvent 10-20% aq. NaOHWater
      Antisolvent N/AEthanol, Isopropanol, Acetone
      Advantages High capacity, effective for removing certain impurities, well-documented for guanine salts[4][5].Avoids highly caustic solutions, good for small-scale, allows fine-tuning of polarity.
      Disadvantages Requires handling of corrosive solutions, potential for carbonate formation from atmospheric CO2.Can be lower yielding if cloud point is misjudged, risk of "oiling out" if antisolvent is added too quickly.
      Ideal For Large-scale purification, crude material with significant base-soluble impurities.Small to medium-scale purification, thermally sensitive impurities.
      Troubleshooting Common Issues
      IssuePotential CauseRecommended Solution
      Failure to Crystallize Solution is not saturated; too much solvent used; cooling too rapid.Scratch the inside of the flask with a glass rod; add a seed crystal; boil off some solvent to re-saturate; allow for slower cooling.
      "Oiling Out" Solution is supersaturated; cooling is too rapid; antisolvent added too quickly; melting point of solute is below the solution temperature.Reheat the solution until the oil dissolves. If using Protocol II, add more of the good solvent (water) and allow for slower cooling. Ensure antisolvent is added slowly to the hot solution.
      Low Recovery Compound is too soluble in the cold mother liquor; insufficient cooling time; premature crystallization during hot filtration.Ensure the solution is cooled in an ice bath for an adequate time. For Protocol II, try a different, less polar antisolvent. For Protocol I, consider increasing the NaOH concentration. Ensure filtration apparatus is pre-heated.
      Colored Product Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of an adequate amount of activated charcoal during the appropriate step.

      Conclusion

      The successful purification of sodium 2-oxo-1,7-dihydropurin-6-olate via recrystallization is readily achievable through a systematic and mechanistically informed approach. Recrystallization from a concentrated aqueous base offers a robust, scalable method rooted in established industrial processes for guanine purification. For smaller-scale laboratory applications, the solvent-antisolvent method provides a highly effective and more moderate alternative. By understanding the principles of solubility, saturation, and crystal growth, researchers can effectively implement and troubleshoot these protocols to obtain materials of the high purity required for demanding applications in drug discovery and development.

      References

      • METHOD FOR PURIFYING GUANINE.
      • Disodium 5'-guanylate. PubChem, CID 135414246. [Link]

      • DISODIUM GUANYLATE. Ataman Kimya. [Link]

      • Disodium Guanylate | CAS 5550-12-9. Conscientia Industrial. [Link]

      • What Is Disodium Guanylate (E627) In Food? Uses, Safety, Side Effects. FoodAdditives.net. [Link]

      • Purification of guanine-quadruplex using monolithic stationary phase under ion-exchange conditions. ResearchGate. [Link]

      • Process for the preparation of pure guanine.
      • Process for preparing purine derivatives and novel purine derivatives. European Patent Office, EP 0564006 A2. [Link]

      • Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate. PubChem. [Link]

      • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

      • Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. PMC. [Link]

      • Recrystallization I. University of Colorado Boulder. [Link]

      • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

      Sources

      Troubleshooting & Optimization

      Improving solubility of sodium 2-oxo-1,7-dihydropurin-6-olate in neutral pH

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary & Core Challenge

      You are likely encountering precipitation when neutralizing Sodium 2-oxo-1,7-dihydropurin-6-olate (Monosodium Xanthine) to pH 7.0–7.4.[1][2]

      The Core Mechanism: While the sodium salt is highly soluble in water (due to the ionic nature of the sodium-purine bond), the pKa of the xanthine core is approximately 7.4–7.7 [1, 2].[2]

      • At pH > 11: The molecule is fully deprotonated (anionic) and highly soluble (>50 mg/mL).[1][2]

      • At pH 7.4 (Physiological): The molecule exists in a 50:50 equilibrium between its ionized form and its protonated (free acid) form.[1][2]

      • The Trap: The intrinsic solubility of the protonated free acid (Xanthine) is extremely low (~0.069 mg/mL at 16°C) [3].[2] Therefore, neutralizing a concentrated salt solution immediately generates supersaturated free acid, which precipitates as a white solid.[1][2]

      This guide provides three validated protocols to bypass this thermodynamic limitation using Complexation , Cosolvents , or Thermal/Buffer Management .[1][2]

      Decision Matrix: Select Your Protocol

      Use the following logic flow to determine the correct solubilization strategy for your specific concentration requirements.

      Solubility_Decision_Tree Start Target Concentration (at pH 7.4) LowConc < 0.1 mg/mL Start->LowConc MedConc 0.1 - 1.0 mg/mL Start->MedConc HighConc > 1.0 mg/mL (In vivo / Stock) Start->HighConc Direct Protocol A: Direct Dissolution (Warm PBS) LowConc->Direct Stable Cosolvent Protocol B: DMSO Spike (In vitro only) MedConc->Cosolvent Acute Use Complex Protocol C: Cyclodextrin Complexation (Gold Standard) MedConc->Complex Stable HighConc->Complex Required

      Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on target concentration.[1][2]

      Technical Protocols

      Protocol A: Direct Buffer Dissolution (Low Concentration)

      Target: < 0.1 mg/mL | Application: Analytical Standards, High-Sensitivity Assays[1][2]

      • Reagents: PBS (pH 7.4), Sodium Xanthine salt.

      • Procedure:

        • Dissolve the sodium salt directly into PBS pre-warmed to 37°C .

        • Vortex for 2 minutes.

        • Critical Step: If a faint haze appears, sonicate at 40°C for 5 minutes.

        • Maintain at 37°C during use.[1][2] Cooling to 4°C will cause precipitation.[1][2]

      Protocol B: The "DMSO Spike" Method (Medium Concentration)

      Target: ~1.0 mg/mL | Application: In vitro cell culture (acute dosing)[1][2]

      • Mechanism: Xanthine is soluble in DMSO (~1 mg/mL) [4].[1][2][3] Creating a concentrated stock prevents the "crashing out" effect during the initial mixing phase.

      • Procedure:

        • Prepare a 100x Stock of the sodium salt in pure DMSO (anhydrous).[2]

        • Warm the DMSO stock to 37°C to ensure complete dissolution.

        • Prepare your culture medium or buffer and warm to 37°C.[1][2]

        • Rapid Dilution: While vortexing the buffer rapidly, slowly pipette the DMSO stock into the center of the vortex.

        • Final Concentration: Ensure final DMSO content is <1% (v/v) to avoid cytotoxicity.

      Protocol C: Cyclodextrin Complexation (High Concentration)

      Target: > 1.0 mg/mL | Application: In vivo injections, Long-term storage Why this works: Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -cyclodextrin (HP
      
      
      
      CD) forms an inclusion complex, encapsulating the hydrophobic purine ring while exposing hydrophilic groups to the solvent.[2] This prevents the protonated form from aggregating [5].[2]
      • Reagents:

        • Sodium 2-oxo-1,7-dihydropurin-6-olate[1][2]

        • Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
          -cyclodextrin (HP
          
          
          
          CD) - (Pharma Grade)[2]
        • Sterile Water for Injection (WFI) or PBS[2]

        • 1M HCl and 1M NaOH for adjustment

      • Step-by-Step Workflow:

      CD_Protocol Step1 1. Prepare Vehicle 20-40% (w/v) HPβCD in Water/PBS Step2 2. Add Compound Add Sodium Xanthine to Vehicle Step1->Step2 Step3 3. Solubilize Stir 4-6h at Room Temp (Solution will be alkaline) Step2->Step3 Step4 4. Adjust pH Slowly titrate 1M HCl to pH 7.4 Step3->Step4 Step5 5. Filter 0.22 µm PVDF Filter Step4->Step5

      Figure 2: Workflow for preparing high-concentration xanthine solutions using cyclodextrin complexation.

      • Detailed Notes for Protocol C:

        • Concentration: Start with 20% w/v HPngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
          CD . If precipitation occurs upon pH adjustment, increase to 40% w/v .[2]
          
        • Titration: When adding HCl (Step 4), do so extremely slowly under constant stirring. Localized regions of low pH can cause irreversible precipitation.[1][2]

        • Stability: These solutions are generally stable for 1–2 weeks at 4°C.[1][2]

      Troubleshooting & FAQs

      Q1: I followed Protocol A, but I still see a fine white precipitate after 24 hours. Why? A: This is "Ostwald Ripening." Even if the solution looks clear initially, the free acid is supersaturated at neutral pH.[2] Over time, micro-crystals grow into visible precipitates.[1][2]

      • Fix: Switch to Protocol C (Cyclodextrin) .[1][2] It is the only method that thermodynamically stabilizes the neutral form.[2]

      Q2: Can I use Ethanol instead of DMSO? A: No. Xanthine has very poor solubility in ethanol [3].[1][2] DMSO or 1M NaOH are the only reliable primary solvents for stock preparation.[2]

      Q3: My solution turned yellow after autoclaving. A: Xanthine is heat-stable, but it can degrade or react with buffer components (like trace metals) at high temperatures/pressures.[1][2]

      • Fix:Do not autoclave the final formulated solution.[2] Prepare the vehicle (PBS/Cyclodextrin) sterile, then dissolve the compound and filter sterilize using a 0.22 µm PVDF or PES membrane .

      Q4: What is the exact maximum solubility I can achieve? A:

      Solvent System (pH 7.4) Estimated Max Solubility Stability
      PBS Only ~0.07 – 0.1 mg/mL Poor (Precipitates < 24h)
      PBS + 1% DMSO ~0.5 – 1.0 mg/mL Moderate (Use immediately)

      | 20% HPngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      CD  | > 2.0 mg/mL* | High (Weeks) |
      | 1M NaOH (pH >11)  | > 50 mg/mL | High (Years) |
      *Dependent on specific cyclodextrin substitution grade.[2]
      

      References

      • IUPAC. (2023).[1][2] Dissociation Constants of Purine-2,6(1H,3H)-dione (Xanthine).[1][2] IUPAC Digitized pKa Dataset.[1][2][4] Link

      • PubChem. (2023).[1][2] Xanthine Compound Summary: Experimental Properties (pKa). National Library of Medicine.[1][2] Link

      • The Merck Index. (1996).[1][2][4][5] Xanthine Solubility Data. 12th Edition.[1][2] Merck & Co.[1][2] Link[1][2]

      • Cayman Chemical. (2022).[1][2] Xanthine Product Information & Solubility Guide.[2][6]Link

      • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] Link

      Sources

      Technical Support Center: Stabilizing Sodium 2-oxo-1,7-dihydropurin-6-olate

      Author: BenchChem Technical Support Team. Date: March 2026

      Here is the technical support center for preventing the oxidative degradation of sodium 2-oxo-1,7-dihydropurin-6-olate.

      Guide for Researchers, Scientists, and Drug Development Professionals

      Welcome to the technical support guide for Sodium 2-oxo-1,7-dihydropurin-6-olate. This document, prepared by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and validated protocols to help you prevent oxidative degradation and ensure the integrity of your experiments.

      Introduction to Sodium 2-oxo-1,7-dihydropurin-6-olate

      The compound Sodium 2-oxo-1,7-dihydropurin-6-olate is the sodium salt of a uric acid tautomer, most commonly known in the scientific community as Monosodium Urate (MSU) .[1] It is a critical molecule in biomedical research, particularly in the study of metabolic disorders like gout, where its crystallization in joints triggers severe inflammatory responses.[2]

      Frequently Asked Questions (FAQs)

      Here are quick answers to the most common issues encountered by researchers.

      Q1: My freshly prepared MSU solution has a yellow or brownish tint. What does this mean? A yellow or brown discoloration is a primary visual indicator of oxidative degradation. The purine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This suggests your sample has been compromised, likely due to exposure to oxygen, trace metal contaminants, or light.

      Q2: How should I store the solid, powdered form of MSU? Solid MSU should be stored in a tightly sealed, opaque container to protect it from light and moisture. For long-term storage, we recommend placing it in a desiccator at -20°C and backfilling the container with an inert gas like argon or nitrogen to displace oxygen.

      Q3: What is the best solvent and pH for preparing MSU solutions? The solubility of MSU is highly pH-dependent, increasing significantly in alkaline conditions. For optimal stability, prepare solutions in a high-purity, deoxygenated aqueous buffer (e.g., phosphate or TRIS) with a pH between 7.0 and 8.0.[3] Avoid acidic conditions, which decrease solubility and can promote instability.

      Q4: I suspect my MSU has degraded. Is there a quick way to check its purity? A simple purity check can be performed using a UV-Vis spectrophotometer. Pure uric acid solutions have a characteristic absorbance peak around 293 nm.[4] A significant shift in this peak or the appearance of new peaks at other wavelengths can indicate the presence of degradation products. For quantitative analysis, HPLC is the recommended method.[5]

      Q5: Why are my experimental results with MSU inconsistent? Inconsistent results are often a direct consequence of sample degradation. Oxidized MSU byproducts can have different biological activities or interfere with analytical assays. Even partial degradation can alter the effective concentration of the active compound, leading to variability between experiments. Implementing the stabilization protocols in this guide is crucial for achieving reproducible outcomes.

      Core Concepts: The Mechanism of Degradation

      Understanding why MSU degrades is key to preventing it. Uric acid and its urate salt exhibit a paradoxical nature, acting as both a potent antioxidant and a pro-oxidant depending on the chemical environment.[6][7]

      • As an Antioxidant (Protective Role): In plasma, urate is a primary scavenger of damaging reactive oxygen species (ROS) like peroxynitrite, getting converted to allantoin in the process.[7][8]

      • As a Pro-oxidant (Degradative Role): In the presence of catalysts, urate can become a source of damaging radicals. This is the pathway that leads to the degradation of your sample in vitro.

      The primary drivers of this pro-oxidant degradation are:

      • Dissolved Oxygen: The ultimate source of oxidative damage.

      • Transition Metal Ions (e.g., Fe²⁺, Cu²⁺): Trace amounts of these metals, often present in buffers or from lab equipment, catalyze the formation of highly destructive hydroxyl radicals from less reactive species like hydrogen peroxide (Fenton and Haber-Weiss reactions).[9][10] These radicals aggressively attack the purine ring.

      • Light (Photodegradation): UV and even ambient light can provide the energy to initiate and propagate radical chain reactions.

      Oxidative Degradation Pathway

      The diagram below illustrates the central role of metal ions and reactive oxygen species in the degradation of monosodium urate.

      MSU Monosodium Urate (Stable) Radical Urate Radical Intermediate MSU->Radical Oxidation Products Degradation Products (e.g., Allantoin, Oxonic Acid) Radical->Products Further Reactions Metals Transition Metals (Fe²⁺, Cu²⁺) Metals->MSU Catalyzes ROS Reactive Oxygen Species (O₂, H₂O₂) ROS->MSU Initiates

      Caption: Catalytic cycle of MSU oxidative degradation.

      Troubleshooting Guide for Experimental Issues

      Problem Encountered Probable Cause(s) Recommended Solution(s)
      Rapid loss of compound potency or inconsistent biological activity. Oxidative degradation is creating inactive or interfering byproducts, reducing the effective concentration of MSU.1. Prepare Solutions Fresh: Use solutions immediately after preparation. 2. Implement Stabilization Protocol: Prepare all future solutions using Protocol 1 (see Section 5), which includes deoxygenated buffers, chelators, and antioxidants. 3. Verify Purity: Before use, confirm the purity of your stock solution using UV-Vis spectrophotometry.
      Precipitate forms in a stored solution, even when refrigerated. The pH of the solution may have shifted, or the concentration exceeds the solubility limit at the storage temperature.[11] Degradation can also lead to less soluble byproducts.1. Confirm pH: Ensure the buffer pH is stable and remains in the 7.0-8.0 range. 2. Check Concentration: Do not exceed the known solubility limits at your storage temperature. 3. Filter Before Use: If a precipitate is observed, filter the solution through a 0.22 µm filter before use to remove insoluble material, but be aware the soluble concentration may have changed.
      High background or artifacts in analytical assays (e.g., fluorescence, colorimetric). Oxidized urate byproducts may be fluorescent, colored, or electrochemically active, interfering with detection methods.1. Run a "Buffer + Degraded MSU" Control: Intentionally degrade a small sample (e.g., by exposing it to air and light) and run it as a control to see if it reproduces the artifact. 2. Switch to a Specific Method: Use a more specific analytical method like HPLC-UV, which can separate the parent compound from its degradation products.[5] 3. Purify Sample: If possible, purify the MSU before use or switch to a new, high-purity batch.

      Prevention Protocols & Best Practices

      Adherence to validated protocols is the most effective way to ensure the integrity of your MSU samples.

      Experimental Workflow for Preparing Stabilized Solutions

      The following diagram outlines the critical steps for preparing a stable stock solution of MSU.

      start Start step1 Prepare Deoxygenated Buffer (pH 7.4 with 0.1 mM EDTA) start->step1 step2 Add Antioxidant (e.g., 0.1 mM Ascorbic Acid) step1->step2 step4 Dissolve MSU in Stabilized Buffer (Vortex briefly, protect from light) step2->step4 step3 Weigh MSU in Amber Vial step3->step4 step5 Sterile Filter (0.22 µm) step4->step5 step6 Aliquot & Purge with Inert Gas step5->step6 end Store at -80°C step6->end

      Caption: Workflow for preparing stable MSU solutions.

      Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

      This protocol incorporates a multi-pronged approach to inhibit the primary degradation pathways.

      Materials:

      • Monosodium Urate (MSU), solid

      • High-purity (e.g., Milli-Q) water

      • Buffer salts (e.g., TRIS, HEPES, or Phosphate)

      • EDTA (disodium salt)

      • L-Ascorbic acid

      • Inert gas (Argon or Nitrogen)

      • Amber glass vials or tubes wrapped in aluminum foil

      • 0.22 µm sterile syringe filter

      Procedure:

      • Prepare Deoxygenated Buffer:

        • Prepare your desired aqueous buffer (e.g., 50 mM Phosphate buffer).

        • Adjust the pH to 7.4 . The solubility and stability of urate are optimal in the neutral to slightly alkaline range.[12]

        • Add EDTA to a final concentration of 0.1 mM . EDTA is a powerful chelating agent that sequesters catalytic metal ions.[13]

        • Deoxygenate the buffer by sparging with inert gas (argon or nitrogen) for at least 30 minutes or by boiling and then cooling under an inert gas stream.

      • Add Antioxidant:

        • Just before use, add L-Ascorbic acid to the deoxygenated buffer to a final concentration of 0.1 mM . Ascorbic acid acts as a sacrificial antioxidant and can help regenerate urate from radical intermediates.[14]

      • Dissolve MSU:

        • Weigh the required amount of solid MSU directly into a sterile amber vial.

        • Add the stabilized, deoxygenated buffer containing EDTA and ascorbic acid to the vial.

        • Mix by gentle vortexing until fully dissolved. Protect from light throughout this process.

      • Final Steps:

        • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile amber container.

        • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

        • Before sealing each aliquot, flush the headspace of the vial with inert gas.

        • Store immediately as recommended in the table below.

      Protocol 2: Long-Term Storage of Solid and Solutions

      Proper storage is critical for maintaining the long-term integrity of your MSU.

      Form Container Atmosphere Temperature Light Condition Max Duration
      Solid (Powder) Tightly-sealed, opaque vialInert Gas (Argon/Nitrogen)-20°CDark> 12 months
      Stock Solution (Stabilized) Sealed amber vialsInert Gas (Argon/Nitrogen)-80°CDark3-6 months
      Working Solution (Diluted) Sealed amber tubesAmbient2-8°CDark< 24 hours

      Analytical Methods for Quality Control

      Regularly verifying the integrity of your MSU is essential for trustworthy data.

      Method 1: UV-Vis Spectrophotometry (Rapid Purity Check)

      This method provides a quick assessment of purity and potential degradation.

      • Preparation: Dilute your MSU stock solution in the stabilized buffer to a concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically an absorbance between 0.1 and 1.0).

      • Measurement: Scan the absorbance from 220 nm to 400 nm.

      • Analysis:

        • Purity: A pure MSU solution should exhibit a single, sharp absorbance maximum (λ-max) at approximately 293 nm .[4]

        • Degradation: The presence of a shoulder on this peak, a shift in the λ-max, or the appearance of new peaks (especially above 320 nm) indicates the presence of oxidative byproducts.

      Method 2: High-Performance Liquid Chromatography (HPLC) (Gold Standard)

      For the most accurate quantification of MSU and its degradation products, reverse-phase HPLC with UV detection is the preferred method.[5]

      • Principle: An HPLC system separates the components of your sample based on their chemical properties. MSU will elute as a distinct peak at a specific retention time. Degradation products will appear as separate peaks, allowing for their quantification.

      • Typical Conditions (Example):

        • Column: C18 reverse-phase column.

        • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 6-7) and an organic solvent (e.g., methanol or acetonitrile).

        • Detection: UV detector set to 293 nm.

      • Analysis: The peak area of the MSU peak is directly proportional to its concentration. A decrease in this area over time or the emergence of new peaks confirms and quantifies degradation.

      By implementing these robust handling, storage, and analytical procedures, researchers can significantly enhance the stability of their Sodium 2-oxo-1,7-dihydropurin-6-olate samples, leading to more reliable and reproducible scientific outcomes.

      References
      • ResearchGate. (2026).
      • MDPI. (2024). Effect of Methylxanthines on Urate Crystallization: In Vitro Models of Gout and Renal Calculi.
      • National Institutes of Health (NIH). (n.d.). URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC.
      • National Institutes of Health (NIH). (1990). Uric Acid - Clinical Methods - NCBI Bookshelf.
      • National Institutes of Health (NIH). (2018). Developing Paper Based Diagnostic Technique to Detect Uric Acid in Urine - PMC.
      • National Institutes of Health (NIH). (2016). Monosodium urate crystals induce oxidative stress in human synoviocytes - PMC.
      • MDPI. (2019). Dietary Antioxidant Supplements and Uric Acid in Chronic Kidney Disease: A Review.
      • ResearchGate. (2014).
      • MDPI. (2022).
      • biomed.cas.cz. (n.d.). Uric Acid Contributes Greatly to Hepatic Antioxidant Capacity Besides Protein.
      • AOCS. (2022).
      • Wikipedia. (n.d.). Uric acid.
      • ResearchGate. (2025).
      • wjgnet.com. (2010). Study on the effect of pH value on the solubility of uric acid.
      • Agência FAPESP. (2017).
      • Encyclopedia.pub. (2021). Uric Acid Oxidant/Antioxidant Paradox.
      • National Institutes of Health (NIH). (2020).

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      Troubleshooting precipitation of sodium 2-oxo-1,7-dihydropurin-6-olate in cell media

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction

      This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with sodium 2-oxo-1,7-dihydropurin-6-olate in cell culture media. While the formal IUPAC name is specific, this compound belongs to the family of oxopurines, which includes biologically important molecules like xanthine and its derivatives. These compounds, like many small molecules, can present challenges in cell-based assays due to their physicochemical properties.

      Precipitation of a test compound in cell media is a critical issue that can compromise the validity of experimental results by reducing the effective concentration of the compound and potentially introducing cytotoxic artifacts. This guide provides a structured, in-depth approach to troubleshooting and resolving these precipitation issues, grounded in principles of chemistry and cell biology.

      Section 1: Understanding the Compound and the Problem

      Q1: What is sodium 2-oxo-1,7-dihydropurin-6-olate and why might it precipitate?

      A1: Sodium 2-oxo-1,7-dihydropurin-6-olate is the sodium salt of a purine derivative closely related to xanthine (2,6-dioxopurine). Purines are often planar, aromatic molecules that can have poor aqueous solubility due to their rigid structure.[1] While forming a sodium salt generally increases water solubility compared to the free acid form, several factors in complex solutions like cell culture media can still lead to precipitation.

      Core Reasons for Precipitation:

      • Low Aqueous Solubility: The intrinsic properties of the purine structure may limit its solubility in the aqueous environment of the media.[2][3]

      • "Solvent Shock": The compound is likely dissolved in a high-concentration stock solution using an organic solvent like DMSO. When this concentrated stock is rapidly diluted into the aqueous media, the compound can crash out of solution before it has a chance to disperse.[2][4]

      • pH-Dependent Solubility: Purine derivatives, such as uric acid, exhibit significant changes in solubility with pH.[5] The pKa of the molecule will dictate its ionization state and, consequently, its solubility at the physiological pH of most cell culture media (typically pH 7.2-7.4).[6][7]

      • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins. The compound can interact with these components, leading to the formation of insoluble complexes.[8][9]

        • Divalent Cations: Ions like calcium (Ca²⁺) and magnesium (Mg²⁺), present at millimolar concentrations in media, are notorious for forming insoluble salts with small molecules.[10]

      Q2: Is the observed turbidity in my cell culture definitely my compound precipitating?

      A2: Not necessarily. While compound precipitation is a common cause, other factors can lead to turbidity or the appearance of particulate matter in cell culture media.[8] It is crucial to rule out these other possibilities first.

      Common Causes of Turbidity in Cell Culture:

      CauseDistinguishing FeaturesRecommended Action
      Bacterial/Fungal Contamination Rapid pH change (media turns yellow or purple), uniform cloudiness, visible motile particles (bacteria) or filamentous structures (fungi) under a microscope.[8]Discard the contaminated culture and media. Thoroughly decontaminate the incubator and biosafety cabinet.
      Mycoplasma Contamination Often no visible signs initially. May cause slower cell growth or changes in morphology. Turbidity is not a primary indicator.[8]Use a specific mycoplasma detection kit (e.g., PCR-based). If positive, discard the cells or treat with a specific antibiotic.
      Precipitation of Media Components Can occur due to temperature fluctuations (e.g., repeated freeze-thaw cycles of media or serum) or improper preparation. Often appears as a fine, crystalline precipitate.Visually inspect new bottles of media and serum before use. Avoid repeated freeze-thaw cycles.
      Cell Debris Occurs in high-density or dying cultures. Appears as irregular, non-uniform particles when viewed microscopically.Ensure proper cell seeding density and culture maintenance.

      Section 2: Systematic Troubleshooting Workflow

      If you have ruled out contamination and other artifacts and have confirmed that the precipitation occurs upon addition of your compound, follow this systematic workflow.

      G cluster_0 Phase 1: Stock Solution cluster_1 Phase 2: Dilution Protocol cluster_2 Phase 3: Optimization Stock_Prep 1. Prepare High-Concentration Stock (e.g., 10-50 mM in 100% DMSO) Stock_Dissolve 2. Ensure Complete Dissolution (Vortex, Sonicate, Gentle Warmth 37°C) Stock_Prep->Stock_Dissolve Stock_Store 3. Aliquot & Store Properly (Single-use aliquots, -20°C or -80°C) Stock_Dissolve->Stock_Store Prewarm_Media 4. Pre-warm Media to 37°C Stock_Store->Prewarm_Media Start Experiment Add_Stock 5. Add Stock to Media Drop-wise (While vortexing/swirling) Prewarm_Media->Add_Stock Check_DMSO 6. Verify Final DMSO % is Low (Ideally ≤ 0.1%, max 0.5%) Add_Stock->Check_DMSO Observation 7. Observe for Precipitation Check_DMSO->Observation Lower_Conc 8a. Lower Final Compound Concentration Observation->Lower_Conc Precipitate Forms Use_Serum 8b. Use Serum-Containing Media Observation->Use_Serum Precipitate Forms Solubilizer 8c. Test Solubility Enhancers (e.g., Cyclodextrins) Observation->Solubilizer Precipitate Forms Success Success Observation->Success No Precipitate

      Caption: A systematic workflow for troubleshooting compound precipitation.

      Q3: My compound precipitates immediately upon addition to the media. What is the first thing I should check?

      A3: The most common cause of immediate precipitation is "solvent shock," where the local concentration of the compound exceeds its aqueous solubility limit as the DMSO stock solution disperses.[2] The first and most critical step is to optimize your dilution technique.

      Protocol: Optimized Dilution of Compound Stock into Cell Media
      • Prepare Materials:

        • Thaw a single-use aliquot of your high-concentration stock solution (e.g., 20 mM in 100% DMSO) and bring it to room temperature. Ensure the compound is fully dissolved by vortexing. If any precipitate is visible in the stock, gently warm it to 37°C and sonicate until clear.[2]

        • Pre-warm the required volume of your complete cell culture medium to 37°C in a water bath.[2] This is important because solubility is often temperature-dependent.[11]

      • Perform Dilution:

        • In a sterile conical tube, place the pre-warmed medium.

        • While gently vortexing or swirling the tube of media, add the calculated volume of the DMSO stock solution drop-by-drop to the side of the tube.[4] This slow, distributive addition is crucial for preventing localized over-concentration.

      • Finalize and Inspect:

        • Once the stock is added, continue to gently mix for a few seconds.

        • Visually inspect the medium against a light source for any signs of precipitation, cloudiness, or "swirls" of undissolved compound.

        • Ensure the final concentration of DMSO is non-toxic to your cells, typically ≤ 0.1% for sensitive cell lines and almost always below 0.5%.[12] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[2]

      Q4: I've optimized my dilution technique, but the compound still precipitates. What's the next step?

      A4: If proper dilution technique doesn't solve the issue, the final concentration of your compound likely exceeds its maximum solubility in the specific medium you are using.[2] The next logical step is to lower the final working concentration.

      Experimental Strategy:

      • Perform a dose-response curve starting from a lower concentration. For example, if you are seeing precipitation at 50 µM, test a range of 0.1 µM, 1 µM, 5 µM, 10 µM, and 25 µM.

      • Determine the maximum concentration at which the compound remains soluble in your media for the duration of your experiment. This will be your upper working limit.

      Q5: My experimental design requires a higher concentration than what is soluble. Are there ways to increase the compound's solubility in the media?

      A5: Yes, there are several strategies you can employ to enhance the solubility of a compound in cell culture media. The choice of method depends on the compound's properties and your experimental constraints.

      Caption: Methods to enhance compound solubility in media.

      Solubility Enhancement Strategies:

      StrategyMechanism of ActionConsiderations & Best Practices
      Inclusion of Serum Serum proteins, particularly albumin, can bind to hydrophobic compounds, effectively acting as a carrier and increasing their apparent solubility.[2]If your experiment can be performed in serum-containing media (e.g., 10% FBS), this is often the simplest solution. Prepare your dilutions in the complete, serum-containing media.
      Use of Cyclodextrins These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble compounds, increasing their solubility in aqueous solutions.[2](2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture. You may need to prepare a co-solution of your compound and HP-β-CD in water or buffer before adding it to the final media. A toxicity control for the cyclodextrin itself is necessary.
      pH Modification For ionizable compounds, adjusting the media pH can significantly alter solubility.[7] For a compound like sodium 2-oxo-1,7-dihydropurin-6-olate, which is a salt of a weak acid, solubility is expected to be higher at a more alkaline pH.[5][6]This is an advanced technique and must be approached with extreme caution. Most cell lines have a narrow optimal pH range for viability. Any pH adjustment must be slight, well-buffered, and its effect on cell health must be thoroughly validated.

      Section 3: Frequently Asked Questions (FAQs)

      Q: Can I just filter out the precipitate? A: This is strongly discouraged. Filtering will remove an unknown amount of your active compound, making your final concentration inaccurate and your results unreliable.[2][4] The goal is to achieve a true solution at a known concentration.

      Q: I notice precipitation only after several hours or a day in the incubator. Why? A: This could be due to several factors:

      • Slow Crystallization: The compound may be in a supersaturated state initially and slowly crystallizes over time.

      • Temperature Effects: The sustained temperature of 37°C might decrease the solubility of some compounds, although for many, solubility increases with temperature.[11]

      • Evaporation: Even in a humidified incubator, slight evaporation can occur over time, increasing the concentration of all solutes and potentially causing your compound to exceed its solubility limit.[8] Ensure the incubator's water pan is full and use culture plates with tight-fitting lids.

      • Metabolism: Cells may metabolize the compound into a less soluble form.

      Q: Could interactions with divalent cations like Ca²⁺ be the problem? A: Yes, this is a distinct possibility. Divalent cations can form insoluble salts with various organic molecules. If you suspect this, you could (as an advanced diagnostic step) try preparing a simplified, custom buffer with and without Ca²⁺/Mg²⁺ to see if it impacts the compound's solubility. However, altering the concentration of these essential ions in your final cell culture medium is not recommended as it will severely impact cell health.[13][14]

      Q: My stock solution in DMSO looks cloudy after thawing. What should I do? A: Do not use a cloudy or precipitated stock solution. This indicates the compound has fallen out of solution. Try to redissolve it by vortexing, sonicating in a water bath, and/or gently warming to 37°C.[2] If it does not fully redissolve, you must prepare a fresh stock solution. To prevent this, always aliquot your stock into single-use volumes to avoid repeated freeze-thaw cycles.[2]

      References

      • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
      • PubChem. Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate.
      • Sigma-Aldrich.
      • Kanbara, A., & Inaba, M. (2010). Study on the effect of pH value on the solubility of uric acid.
      • PubChem. Guanine.
      • BenchChem.
      • Lab Pro. (2025, December 25).
      • Ferreira, O., & Pinho, S. P. (2023). A Review of Sodium Oxalate Solubility in Water. Industrial & Engineering Chemistry Research.
      • PNAS Nexus. (2025, January 13).
      • Fluorochem. sodium 6-oxo-6,7-dihydro-1H-purin-7-ide.
      • BenchChem. Troubleshooting Umbelliprenin Precipitation in Cell Culture Media: A Technical Support Guide.
      • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
      • BioResources. (2022, November 23).
      • Berg, P., et al. (2019).
      • LGC Standards. 2-Amino-1,7-dihydro-6H-purin-6-one (Guanine).
      • Lab Pro. (2025, December 25).
      • Cheméo. Chemical Properties of Guanine (CAS 73-40-5).
      • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
      • Kanbara, A., et al. (2010).
      • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
      • Abcam.
      • Gordon, S. E., & Zagotta, W. N. (1993). Interactions between Divalent Cations and the Gating Machinery of Cyclic GMP-activated Channels in Salamander Retinal Rods. Semantic Scholar.
      • CymitQuimica. Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)
      • ResearchGate. (2012, June 7). Effect of urine pH changed by dietary intervention on uric acid clearance mechanism of pH-dependent excretion of urinary uric acid.
      • International Journal of Novel Research and Development. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
      • Apelblat, A., & Manzurola, E. (2009).
      • MDPI. (2024, September 10).
      • BioProcess International. (2020, November 12). Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth.
      • Kanbara, A., et al. (2012). Effect of urine pH changed by dietary intervention on uric acid clearance mechanism of pH-dependent excretion of urinary uric acid. PMC.
      • BenchChem. Biophysical Properties of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: A Technical Guide.
      • Encyclopedia MDPI. (2023, July 17).
      • ResearchGate. (2025, August 8).
      • ChemicalBook. (2026, January 13). Guanine | 73-40-5.
      • BenchChem.
      • WuXi AppTec DMPK. (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption.
      • FooDB. (2010, April 8). Showing Compound Dehydrovomifoliol (FDB015767).
      • NCI at Frederick.
      • Divulga UAB. (2021, March 17). Divalent cations: ions for 21st century nanomedicine.
      • The Medical-Surgical Journal. (2020, May 11). The Importance of Solubility for New Drug Molecules.
      • ResearchGate. (2025, August 10). The Divalent Cations Ca2+ and Mg2+ Play Specific Roles in Stabilizing Histone-DNA Interactions within Nucleosomes That Are Partially Redundant with the Core Histone Tail Domains.
      • CymitQuimica. CAS 635-39-2: 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1).

      Sources

      Technical Support Center: Synthesis of Sodium 2-oxo-1,7-dihydropurin-6-olate (Sodium Guanine Salt)

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the technical support center for the synthesis and purification of Sodium 2-oxo-1,7-dihydropurin-6-olate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. Our focus is on providing practical, in-depth solutions to minimize impurities and maximize yield and purity.

      Introduction

      Sodium 2-oxo-1,7-dihydropurin-6-olate, the sodium salt of guanine, is a pivotal starting material in the synthesis of numerous antiviral medications.[1][2] The purity of this intermediate is paramount, as any impurities can propagate through subsequent synthetic steps, ultimately affecting the safety and efficacy of the final active pharmaceutical ingredient (API).[3] This guide provides a structured approach to troubleshooting common issues, from managing colored byproducts to eliminating process-related impurities.

      Section 1: Frequently Asked Questions (FAQs)

      Q1: What are the most common synthetic routes to guanine, the precursor to the sodium salt?

      The most prevalent industrial methods start from pyrimidine derivatives. A widely used precursor is 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which undergoes cyclization in formic acid or formamide to form the purine ring system of guanine.[1][2] Another common starting material is 2,4,5-triamino-6-hydroxypyrimidine (TAHP), often used as its sulfate salt, which can be cyclized under similar conditions.[1][4] While the use of formamide is well-established, it often requires high temperatures that can lead to decomposition and colored impurities.[2] The formic acid route generally offers a cleaner product profile.[1]

      Q2: Why is my crude guanine product intensely colored (yellow, brown, or even black)?

      This is a very common issue, particularly when using formamide as the cyclization agent at high temperatures (approaching 200°C). Formamide can decompose into carbon monoxide and ammonia, leading to the formation of complex, colored polymeric byproducts.[2] Even with formic acid, prolonged heating or the presence of impurities in the starting materials can cause discoloration.

      Q3: How do I efficiently convert my purified guanine into its sodium salt?

      Guanine is poorly soluble in water but readily dissolves in dilute alkaline solutions.[3] The conversion is typically achieved by dissolving the purified guanine in a stoichiometric amount of aqueous sodium hydroxide. The sodium salt can then be isolated by precipitation, often by adding a less polar, miscible solvent like ethanol, or by careful evaporation. A well-established purification method involves dissolving crude guanine in an aqueous alkali solution, treating it with activated carbon, and then re-precipitating the purified product.[1][2][4][5]

      Q4: What is a typical purity I should aim for before salt formation?

      For pharmaceutical applications, the guanine precursor should be of very high purity, typically >99.5% as determined by HPLC.[1] Achieving this level of purity is essential to ensure the final sodium salt meets regulatory standards.

      Section 2: Troubleshooting Guide for Impurity Minimization

      This section addresses specific experimental issues in a problem-solution format.

      Problem 1: Low Reaction Yield

      Q: My final isolated yield of guanine is well below the theoretical maximum. What are the likely causes and how can I improve it?

      A: Low yields can stem from several factors:

      • Incomplete Cyclization: The ring-closing reaction to form the purine is the most critical step. Insufficient heating, inadequate reaction time, or incorrect stoichiometry can leave significant amounts of unreacted DAFHP or other intermediates.

        • Solution: Ensure the reaction is maintained at the appropriate reflux temperature for the recommended duration (e.g., 12-24 hours in formic acid).[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

      • Product Degradation: Guanine can degrade under excessively harsh conditions. Strong acid hydrolysis, for instance, can lead to the deamination of guanine to form xanthine, or even ring-opening.[6]

        • Solution: Avoid unnecessarily high temperatures or prolonged exposure to highly concentrated acids. The use of formic acid with a controlled amount of water can provide a milder reaction medium.[1]

      • Mechanical Losses During Purification: Guanine is a fine powder that can be difficult to handle. Significant losses can occur during filtration, washing, and transfer steps.

        • Solution: Use appropriately sized filter paper and ensure complete transfer of solids. Wash the filter cake with minimal amounts of cold solvent to avoid dissolving the product. The purification process of dissolving in alkali and re-precipitating is generally efficient and minimizes such losses.[2][5]

      Problem 2: Persistent Color After Activated Carbon Treatment

      Q: I've treated my alkaline guanine solution with activated carbon, but the precipitated product is still off-white or yellowish. What's wrong?

      A: While activated carbon is excellent for removing many colored impurities, its effectiveness can be limited.

      • Cause 1: Insufficient Carbon or Contact Time: The adsorption process requires an adequate amount of activated carbon and sufficient time to be effective.

        • Solution: Increase the weight percentage of activated carbon from a typical 10-15% up to 20% relative to the crude guanine.[1][2] Increase the stirring time of the hot alkaline solution with the carbon to 1-2 hours.

      • Cause 2: Entrapped Impurities: Some impurities may be structurally similar to guanine and co-precipitate with the product.

        • Solution: A second purification cycle (re-dissolving in NaOH, treating with fresh activated carbon, and re-precipitating) is often necessary to achieve high purity and a white appearance. Alternatively, precipitating the sodium salt directly from a concentrated NaOH solution can be an effective purification step, as it crystallizes and leaves many impurities behind in the mother liquor.[4][5]

      Problem 3: Presence of Starting Materials or Intermediates in Final Product

      Q: My HPLC analysis shows a peak corresponding to 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP). How do I ensure the reaction goes to completion?

      A: The presence of DAFHP indicates an incomplete cyclization reaction.

      • Reaction Time & Temperature: The cyclization in formic acid is often a slow process.

        • Solution: Ensure the reaction is refluxed for a minimum of 12-15 hours.[1] In some cases, extending the reflux time to 18 or even 24 hours may be necessary to drive the reaction to completion. Verify that the internal temperature of the reaction corresponds to the boiling point of the formic acid/water mixture.

      • Reagent Concentration: The concentration of the starting material in the reaction medium can influence the reaction rate.

        • Solution: Follow established protocols regarding the molal concentration of DAFHP in formic acid. A molal concentration of 1.80 to 2.25 has been shown to be effective.[1]

      Section 3: Key Protocols and Workflows

      Protocol 1: Synthesis of High-Purity Guanine from DAFHP

      This protocol is based on the formic acid cyclization method, which is favored for producing a cleaner crude product.[1][2]

      Step-by-Step Methodology:

      • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) to 98-100% formic acid. The typical molality is between 1.8 and 2.25.[1]

      • Cyclization: Heat the mixture to boiling and maintain a gentle reflux for 15-18 hours. The initial suspension will become more stirrable as the reaction progresses.

      • Solvent Removal: After the reaction is complete (as confirmed by TLC/HPLC), cool the mixture and remove the formic acid and water by distillation under reduced pressure (water-jet vacuum).[1][2]

      • Isolation: The resulting solid is the crude guanine, which can then be taken to the purification stage.

      ParameterRecommended ValueRationale
      Solvent 98-100% Formic AcidAvoids high-temperature decomposition associated with formamide.[2]
      DAFHP Molality 1.80 - 2.25 mOptimized concentration for efficient reaction kinetics.[1]
      Temperature Reflux (~101-110 °C)Provides necessary activation energy for cyclization without excessive degradation.
      Reaction Time 15 - 18 hoursEnsures the reaction proceeds to completion.[1]
      Protocol 2: Purification of Crude Guanine

      This is a robust method for removing colored and process-related impurities.[1][4][5]

      Step-by-Step Methodology:

      • Dissolution: Suspend the crude guanine in water and add a 10-20% aqueous sodium hydroxide solution portion-wise with stirring until all the solid dissolves, forming the sodium guanine salt.

      • Decolorization: Heat the solution to 70-80°C. Add activated carbon (10-15% by weight of the crude guanine) and stir vigorously for 1 hour.[1][2]

      • Filtration: Filter the hot mixture through a bed of celite or filter aid to remove the activated carbon. The resulting filtrate should be colorless or pale yellow.

      • Precipitation: Cool the filtrate to room temperature. Slowly add an acid (e.g., acetic acid or dilute HCl) with stirring to neutralize the solution to a pH of 7-8. The pure guanine will precipitate out as a white solid.

      • Isolation and Drying: Filter the white precipitate, wash with cold deionized water, followed by a wash with ethanol. Dry the product in a vacuum oven at 60-80°C to a constant weight.

      Protocol 3: Formation of Sodium 2-oxo-1,7-dihydropurin-6-olate

      Step-by-Step Methodology:

      • Reaction: Suspend the purified, dry guanine (1 equivalent) in anhydrous ethanol.

      • Salt Formation: In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol, or use a commercially available sodium ethoxide solution.

      • Addition: Slowly add the sodium ethoxide solution to the guanine suspension with stirring. The mixture will become a thick, white precipitate of the sodium salt.

      • Isolation: Stir for 1-2 hours to ensure complete conversion. Filter the sodium guanine salt, wash with a small amount of anhydrous ethanol, and dry thoroughly under vacuum.

      Section 4: Visual Guides and Workflows

      Diagram 1: Overall Synthesis & Purification Workflow

      Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_salt Salt Formation DAFHP Start: DAFHP Reaction Cyclization in Formic Acid @ Reflux DAFHP->Reaction 15-18 hrs Crude_Guanine Crude Guanine Reaction->Crude_Guanine Alkaline_Sol Dissolve in NaOH(aq) Crude_Guanine->Alkaline_Sol Carbon_Txt Treat with Activated Carbon Alkaline_Sol->Carbon_Txt Filtration Hot Filtration Carbon_Txt->Filtration Precipitation Neutralize with Acid Filtration->Precipitation Pure_Guanine Pure Guanine (>99.5%) Precipitation->Pure_Guanine Salt_Formation React with NaOH or NaOEt Pure_Guanine->Salt_Formation Final_Product End: Sodium Guanine Salt Salt_Formation->Final_Product

      Caption: High-level workflow from starting material to final product.

      Diagram 2: Troubleshooting Logic for Colored Impurities

      Troubleshooting Color Start Crude Product is Colored Check_Solvent Was Formamide Used? Start->Check_Solvent Switch_Solvent Action: Switch to Formic Acid Synthesis Route[1] Check_Solvent->Switch_Solvent Yes Purify Proceed to Purification Check_Solvent->Purify No Carbon_Treat Perform Activated Carbon Treatment[2] Purify->Carbon_Treat Check_Purity Is Product White? Carbon_Treat->Check_Purity Success Success: High Purity Product Check_Purity->Success Yes Repeat_Purify Action: Repeat Purification Cycle or Consider Recrystallization[5] Check_Purity->Repeat_Purify No Repeat_Purify->Carbon_Treat

      Sources

      Technical Support Center: HPLC Analysis of Sodium 2-oxo-1,7-dihydropurin-6-olate (Xanthine)

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of sodium 2-oxo-1,7-dihydropurin-6-olate, commonly known as Xanthine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on achieving a stable, noise-free baseline for accurate quantification.

      Introduction to the Analyte

      Sodium 2-oxo-1,7-dihydropurin-6-olate is the sodium salt of Xanthine, a purine base found in most human body tissues and fluids.[1] Accurate analysis of Xanthine and its methylated derivatives (like caffeine and theophylline) is critical in various fields, from clinical diagnostics to food science.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common analytical technique, typically employing a C18 column with a buffered mobile phase.[2]

      A stable baseline is the foundation of any accurate chromatographic analysis.[3] However, baseline noise and drift are among the most frequent challenges encountered by chromatographers.[4][5] This guide provides a systematic approach to diagnosing and resolving these issues.

      Troubleshooting Guide: Baseline Noise & Drift

      This section is structured to help you identify the type of baseline disturbance you are observing and follow a logical path to the solution.

      Question 1: My baseline shows a periodic, rhythmic oscillation or "sine wave." What is the cause and solution?

      This type of regular, repeating noise is almost always linked to the pump and indicates a problem with consistent solvent delivery.[6][7]

      Causality: The pump's pistons operate in a cyclical motion. Any issue that disrupts the constant pressure during this cycle, such as a faulty check valve, a leak in a pump seal, or an air bubble trapped in the pump head, will manifest as a periodic fluctuation in the baseline.[6][8]

      Step-by-Step Resolution Protocol:

      • Check for Leaks: Visually inspect the pump head, seals, and fittings for any signs of leakage, such as salt buildup (if using buffers) or moisture. Tighten any loose fittings. If a pump seal is leaking, it must be replaced.[9]

      • Purge the Pump: Air bubbles trapped in the pump are a common cause of pulsation.[7]

        • Open the pump's purge valve.

        • Set the pump to a high flow rate (e.g., 5 mL/min) for several minutes to flush any trapped air from the system.

        • Gradually decrease the flow rate and close the purge valve.

      • Check Valve Cleaning/Replacement: Dirty or sticking check valves are a primary cause of pressure fluctuations.[4][8]

        • Remove the check valves from the pump head (refer to your instrument manual).

        • Place them in a beaker with isopropanol or methanol and sonicate for 15-20 minutes.

        • Reinstall and test. If the problem persists, the check valves likely need to be replaced.

      Question 2: I'm observing a random, high-frequency noise or "hash" in my baseline.

      Irregular, non-reproducible noise often points to the detector or contaminated mobile phase.[6][10]

      Causality: This noise can originate from several sources. A failing detector lamp (e.g., Deuterium lamp in a UV detector) can cause erratic light output.[11][12] Contamination or air bubbles within the detector flow cell can scatter light, leading to random noise spikes.[7][9][13] Lastly, using low-quality or contaminated solvents can introduce impurities that create a noisy baseline.[7][9]

      Step-by-Step Resolution Protocol:

      • Assess the Detector Lamp: Most HPLC software includes a diagnostic test for lamp intensity or energy.[11][12] Run this test. If the lamp energy is low or has exceeded its recommended lifetime, it should be replaced.

      • Clean the Flow Cell: Contaminants or air can build up in the detector's flow cell.[9][13]

        • Disconnect the column and replace it with a union.

        • Flush the system and flow cell with a strong, filtered solvent like isopropanol.

        • For persistent contamination, flushing with 1N nitric acid may be necessary (always check your detector's manual for compatibility).[9][14]

      • Prepare Fresh Mobile Phase: Mobile phase quality is critical.[4][9]

        • Always use HPLC-grade solvents and high-purity salts or additives.[9][14]

        • Prepare fresh mobile phase daily, especially aqueous buffers which can support microbial growth.[7][13]

        • Filter all aqueous buffers through a 0.22 or 0.45 µm filter before use.[7]

      Question 3: My baseline is steadily drifting upwards or downwards.

      A consistent, non-periodic drift in the baseline is typically caused by issues with temperature, column equilibration, or mobile phase composition.[4][10][15]

      Causality: Temperature fluctuations in the lab can affect both the mobile phase viscosity and the detector's refractive index, causing drift.[10][15][16] More commonly, an inadequately equilibrated column will "bleed" previously used solvents or modifiers, causing the baseline to shift as the mobile phase composition changes on the stationary phase surface.[17][18] This is especially true when switching between mobile phases with different compositions.[17]

      Step-by-Step Resolution Protocol:

      • Ensure Proper Column Equilibration: This is one of the most common causes of baseline drift.[17][19]

        • Equilibration involves saturating the stationary phase with the mobile phase until a stable state is reached.[17][18]

        • As a rule of thumb, flush the column with at least 10-20 column volumes of the new mobile phase before starting an analysis.[14][20]

        • For methods using ion-pairing reagents or significant buffer concentrations, equilibration may take much longer.[9][18] Monitor the baseline until it is flat and stable.[21]

      • Control Temperature:

        • Use a column oven to maintain a constant temperature for the column.[14][19]

        • Ensure the detector is also in a thermally stable environment, away from drafts from air conditioning or vents.[4][15]

      • Check Mobile Phase Preparation:

        • If running a gradient, ensure that UV-absorbing additives (like formic acid or TFA) are present in both mobile phase A and B to minimize shifts in absorbance during the run.[13]

        • Be aware that solvents can slowly evaporate, changing the mobile phase composition over time. Use fresh solvents and keep reservoirs covered.[10]

      Data Summary: Common Baseline Issues
      Baseline Appearance Common Causes Primary Actions to Take
      Periodic (Rhythmic) Pump pulsations, faulty check valves, pump seal leaks, trapped air in pump.[3][7][8]Purge pump, clean/replace check valves, inspect pump seals.
      Random (High-Frequency) Failing detector lamp, contaminated flow cell, air bubbles in detector, contaminated mobile phase.[9][10][11][13]Check lamp energy, flush flow cell, prepare fresh mobile phase, ensure proper degassing.[22][23]
      Drift (Consistent Up/Down) Insufficient column equilibration, temperature fluctuations, mobile phase contamination/degradation.[4][10][15][17]Allow for longer column equilibration, use a column oven, prepare fresh mobile phase.
      Spikes (Sharp, Random) Air bubbles passing through the detector, electrical noise.[7][9]Degas mobile phase thoroughly, check for loose fittings, ensure stable power supply.

      Troubleshooting Workflow

      The following diagram outlines a logical workflow for diagnosing the root cause of baseline noise.

      HPLC_Troubleshooting cluster_0 Diagnosis cluster_1 Pump Issues cluster_2 Detector & Mobile Phase Issues cluster_3 System & Method Issues cluster_4 Resolution Start Observe Baseline Noise NoiseType What type of noise is it? Start->NoiseType Periodic Periodic / Rhythmic NoiseType->Periodic Random Random / High-Frequency NoiseType->Random Drift Drift / Wander NoiseType->Drift CheckPump Check Pump: - Purge Air - Inspect Check Valves - Check for Leaks Periodic->CheckPump Resolved Baseline Stable CheckPump->Resolved CheckDetector Check Detector: - Lamp Intensity - Flush Flow Cell Random->CheckDetector CheckMP Check Mobile Phase: - Prepare Fresh - Degas Thoroughly - Use HPLC Grade CheckDetector->CheckMP CheckMP->Resolved CheckEquilibration Ensure Full Column Equilibration (10-20 vols) Drift->CheckEquilibration CheckTemp Stabilize Temperature: - Use Column Oven - Avoid Drafts CheckEquilibration->CheckTemp CheckTemp->Resolved

      Caption: A logical workflow for diagnosing and resolving HPLC baseline noise.

      Frequently Asked Questions (FAQs)

      Q: What are the ideal starting mobile phase conditions for Xanthine analysis? A: A common and effective starting point for separating Xanthine and related purines is reversed-phase HPLC using a C18 column.[2] The mobile phase typically consists of a buffered aqueous solution mixed with a small percentage of an organic modifier like methanol or acetonitrile.[2][24] For example, a mixture of 50 mM acetate buffer at pH 4.0 with 3% methanol has been shown to provide good separation and reproducibility.[24][25] Another common choice is using 0.1% formic acid in both the water (A) and methanol (B) phases.[1]

      Q: Why is a buffer necessary, and how does pH affect the analysis? A: Xanthine is an ionizable compound, meaning its charge state changes with pH.[25] Using a buffer is critical to control the mobile phase pH, which in turn ensures that the analyte has a consistent charge state. This leads to reproducible retention times and better peak shapes. The optimal separation of many purine and pyrimidine bases is often achieved at a pH of around 4.0.[24][25]

      Q: How important is mobile phase degassing? A: Degassing is absolutely essential.[7][22] Dissolved gases in the mobile phase can come out of solution as the pressure changes within the HPLC system, forming bubbles.[22][23] These bubbles can cause a range of problems, including pump flow inaccuracies, pressure fluctuations, and significant baseline noise or spikes, especially as they pass through the detector flow cell.[22][23][26] Modern HPLCs have built-in online degassers, but ensuring they are functioning correctly is a key troubleshooting step.[8][23]

      Q: Can my column be the source of baseline noise? A: Yes. A contaminated column can leach impurities from previous analyses, causing baseline drift or ghost peaks.[8] If you suspect the column is the issue, a simple diagnostic test is to remove it and replace it with a union (a short piece of tubing). If the baseline becomes stable without the column, the column is the likely source of the noise.[8][15] In this case, flushing the column with a strong solvent is recommended.[9]

      References
      • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
      • Shimadzu. (2025, April 15). Baseline Disturbance.
      • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
      • Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD.
      • PharmaGuru. (2025, November 20).
      • Welch Materials. (2023, April 20).
      • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Baseline Drift.
      • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
      • Agilent.
      • Full Spectrum Analytics. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
      • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17. Available from: [Link]

      • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
      • PharmaGuru. (2025, July 8). Why Degassing The Mobile Phase Is Essential In HPLC: Learn In 3 Minutes.
      • Agilent.
      • LCGC International. (2020, November 12).
      • ResearchGate. (n.d.).
      • PharmaGuide. (2023, July 4). What is HPLC Column Conditioning?
      • Sigma-Aldrich. HPLC Analysis of Xanthines on Purospher® STAR RP-C18 endcapped.
      • Hawach Scientific. (2025, October 10). Solutions for High Pressure and Baseline Drift in HPLC Columns.
      • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
      • Phenomenex. (2025, October 31). HPLC Degassing methods: Inline vs Offline.
      • HRAM HPLC. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise? [Video]. YouTube.
      • Cellulose Chemistry and Technology. (2012).
      • Pharma Growth Hub. (2023, October 26).
      • Agilent. (2022, December 13). Off to a Fresh Start: HPLC Column Care.
      • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
      • HELIX Chromatography. HPLC Methods for analysis of Xanthine.
      • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
      • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
      • Sigma-Aldrich. HPLC Troubleshooting Guide.
      • Lazarowski, E. R., et al. (2022). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. PMC.
      • ResearchGate. (2017, March 26). How can a very high noise signal in HPLC Diode Array detector be explained?.
      • SIELC Technologies. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH.

      Sources

      Handling hygroscopic sodium 2-oxo-1,7-dihydropurin-6-olate in humid environments

      Author: BenchChem Technical Support Team. Date: March 2026

      Topic: Sodium 2-oxo-1,7-dihydropurin-6-olate (Sodium Xanthine)

      Document ID: TS-XAN-001 Status: Active Last Updated: March 3, 2026[1][2]

      Introduction: The "Hidden" Variable in Your Assay

      Welcome to the Technical Support Center. You are likely here because your Xanthine Oxidase (XO) kinetics are inconsistent, or your stock solution has turned into a cloudy suspension.[1]

      Sodium 2-oxo-1,7-dihydropurin-6-olate (Sodium Xanthine) is the salt form of xanthine.[1][2] While the salt form improves initial solubility compared to the free base, it introduces a critical variable: Hygroscopicity .[1] This compound aggressively absorbs atmospheric moisture, altering its effective molecular weight and leading to significant errors in substrate concentration.[1]

      This guide provides a tiered troubleshooting system to stabilize your workflow, from storage to spectral validation.

      Tier 1: Storage & Handling (The "Dry Chain")[1]

      Issue: "The powder is clumping, sticky, or weighing results are drifting."

      The Root Cause

      Sodium xanthine is hygroscopic.[1] When exposed to ambient humidity (even for the minutes it takes to weigh), it absorbs water molecules into its crystal lattice. This does not degrade the molecule chemically, but it changes the mass-to-mole ratio .[1][2] If you weigh 17.4 mg of "wet" salt expecting 0.1 mmol, you may actually only have 0.08 mmol of xanthine and 20% water weight.

      Protocol: The "Difference Weighing" Technique

      Do not use a spatula to transfer small amounts directly onto an open balance pan.[1] Use this closed-loop method:

      • Acclimatize: Bring the bottle to room temperature before opening to prevent condensation.[1]

      • The Transfer: Inside a glove bag or dry box (if available), transfer an approximate amount of solid into a dry, pre-weighed glass vial with a cap. Close the vial immediately.

      • The Weighing (By Difference):

        • Weigh the sealed vial + solid (

          
          ).
          
        • Take the vial to your fume hood. Quickly transfer the solid into your preparation vessel.

        • Immediately recap the empty vial.

        • Weigh the sealed empty vial (

          
          ).
          
        • Mass Transferred =

          
          .[1][2]
          

      Why this works: You never measure the weight while the hygroscopic solid is exposed to air on the balance.

      Visual Workflow: The Dry Chain

      DryChain Storage Storage (-20°C) Desiccated Acclimatize Acclimatize to RT (Prevent Condensation) Storage->Acclimatize 30 mins Transfer Transfer to Weighing Vial Acclimatize->Transfer Dry Env Weigh1 Weigh Sealed Vial (Mass A) Transfer->Weigh1 Dissolve Dump into Solvent (Rapid Transfer) Weigh1->Dissolve <10 sec exposure Weigh2 Weigh Empty Vial (Mass B) Dissolve->Weigh2 Calc Calculate Mass (A - B) Weigh2->Calc

      Figure 1: The "Difference Weighing" workflow minimizes moisture absorption during the critical measurement phase.

      Tier 2: Solubilization & pH Stability

      Issue: "My stock solution precipitated when I added it to the assay buffer."

      The Chemistry: The pKa Trap

      Xanthine has two relevant pKa values:

      
       (N3-H) and 
      
      
      
      (N1-H) [1, 2].[1][2]
      • At pH > 10: The molecule is deprotonated (anionic) and highly soluble.

      • At pH 7.4 (PBS): You are dangerously close to the

        
        .[1] If the concentration is high (e.g., >1 mM), the equilibrium shifts toward the protonated, insoluble form, causing "crashing out" (precipitation).[1][2]
        
      Troubleshooting Guide: Solubilization
      ParameterRecommendationWhy?
      Solvent 0.1 M - 1.0 M NaOH Ensures pH > 11, keeping xanthine fully deprotonated and soluble.[1][2]
      Stock Conc. 10 mM max Higher concentrations (e.g., 100 mM) are unstable even in base.[1][2]
      Dilution Dropwise into Buffer When adding stock to assay buffer (pH 7.5), add slowly with stirring to prevent local pH drops that trigger precipitation.[1][2]
      Sonication Required Even the salt form may need 5 mins of sonication to fully dissolve crystal lattices.[1]
      Visual Logic: Solubility vs. pH

      SolubilityLogic Solid Sodium Xanthine (Solid) Hygroscopic Salt HighPH Solution pH > 10 (Fully Deprotonated) SOLUBLE Solid->HighPH Dissolve in 0.1M NaOH NeutPH Assay Buffer pH 7.5 (Partially Protonated) METASTABLE HighPH->NeutPH Dilute into Assay Buffer (Final Conc < 0.5 mM) LowPH Acidic/Neutral pH < 7.0 (Fully Protonated) INSOLUBLE HighPH->LowPH Rapid pH Drop NeutPH->LowPH Over time / High Conc Precip PRECIPITATION RISK NeutPH->Precip If Stock > 10mM

      Figure 2: The solubility pathway demonstrates why initial dissolution in NaOH is mandatory before dilution into physiological buffers.[1][2]

      Tier 3: Validation (The "Truth" Check)

      Issue: "I weighed it perfectly, but my

      
       is still wrong."
      
      The Self-Validating System

      Because of the hygroscopicity mentioned in Tier 1, you cannot trust the gravimetric weight alone.[1][2] You must validate the actual molar concentration of your stock solution using UV-Visible spectroscopy.[1][2]

      The Golden Standard: The molar extinction coefficient (

      
      ) for Xanthine at pH 10  is 9.3 mM⁻¹cm⁻¹ at 277 nm  (
      
      
      
      ) [3, 4].[1][2]
      Protocol: Concentration Correction
      • Prepare Stock: Dissolve your weighed sodium xanthine in 0.1 M NaOH. Let's say you aimed for 10 mM.

      • Dilute: Prepare a 1:100 dilution of this stock into 0.1 M NaOH (NOT water/PBS, to maintain pH 10).

        • Target Absorbance: ~0.93 AU.[1]

      • Measure: Read Absorbance at 277 nm (

        
        ) using a quartz cuvette.
        
      • Calculate Real Concentration:

      
      [1]
      

      Example:

      • You weighed enough for 10 mM.[1]

      • You diluted 1:100.

      • 
         reads 0.85  (instead of expected 0.93).[1]
        
      • 
        .
        
      • Conclusion: Your powder was ~8.6% water.[1] Use 9.14 mM for your

        
         calculations, not 10 mM.
        

      Frequently Asked Questions (FAQ)

      Q: Can I store the 10 mM stock solution at 4°C? A: Yes, but only for short periods (approx. 1 week). Sodium xanthine solutions are alkaline; they will absorb

      
       from the air, slowly lowering the pH and potentially causing precipitation. Store in airtight, parafilm-sealed vials. For long-term, store as solid powder at -20°C [5].[1][2][3]
      

      Q: Why does my baseline drift in the Xanthine Oxidase assay? A: This is often due to micro-precipitation.[1] If you dilute the alkaline stock into a cold (4°C) assay buffer, the temperature drop reduces solubility. Always equilibrate your assay buffer to 25°C or 37°C before adding the substrate.[1]

      Q: Is Sodium Xanthine the same as Xanthine? A: Chemically, they are the conjugate base and acid pair.[1] Practically, Sodium Xanthine (MW ~174.[1][2]1) dissolves much faster in water than free Xanthine (MW 152.1), but it is significantly more hygroscopic.[1] Always check which form you are weighing to use the correct Molecular Weight.

      References

      • PubChem. (n.d.).[1] Xanthine | C5H4N4O2.[1][3][4][5][6][7] National Library of Medicine.[1] Retrieved March 3, 2026, from [Link][1][2]

      • Yeast Metabolome Database. (n.d.).[1] Xanthine (YMDB00263).[1] Retrieved March 3, 2026, from [Link][1][2]

      • NIST Chemistry WebBook. (n.d.).[1] Xanthine UV/Visible Spectrum. National Institute of Standards and Technology. Retrieved March 3, 2026, from [Link][1][2]

      Sources

      Technical Support Center: pH Adjustment & Dissolution Strategies for Sodium 2-oxo-1,7-dihydropurin-6-olate

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Center. Sodium 2-oxo-1,7-dihydropurin-6-olate[1], commonly known as xanthine sodium salt[2], is a critical intermediate in purine nucleotide metabolism and a standard substrate for xanthine oxidase in superoxide dismutase (SOD) assays. Despite being a salt, its dissolution behavior is notoriously challenging due to its dynamic tautomeric equilibrium. This guide provides field-proven, self-validating strategies to manage its pH-dependent solubility.

      Part 1: The Chemistry of Dissolution (Expertise & Causality)

      Why is this compound so difficult to work with? The parent compound, xanthine, has a pKa of approximately 7.53[3]. At physiological pH (7.4), it exists in a nearly 1:1 equilibrium between its neutral (diketo) and anionic forms[4]. The neutral free base has an extremely low aqueous solubility of 69 mg/L (~0.45 mM) at 16 °C[3].

      While the sodium salt form is theoretically more soluble, dissolving it in unbuffered deionized water causes the compound to equilibrate, absorbing protons and lowering the pH. This forces the generation of the neutral tautomer, which rapidly precipitates[4]. Therefore, achieving a high-concentration stock requires pushing the equilibrium entirely to the anionic form using strong bases (e.g., 1.0 M NaOH), which allows for solubility up to 50 mg/mL[5].

      Part 2: Troubleshooting FAQs

      Q1: I attempted to dissolve sodium 2-oxo-1,7-dihydropurin-6-olate in deionized water to make a 10 mM stock, but it remains cloudy. What is happening? A: Deionized water lacks the buffering capacity to maintain the highly alkaline pH required to keep the purine ring deprotonated. As the salt dissolves, it partially protonates to the neutral tautomer, which crashes out of solution[4]. Solution: Always prepare concentrated stock solutions in 0.1 M to 1.0 M NaOH[6]. For a 50 mg/mL stock, 1 M NaOH is required, often accompanied by brief sonication to yield a completely clear solution[5].

      Q2: When I dilute my alkaline stock into my cell culture media (pH 7.4), the compound precipitates instantly. How can I prevent this? A: This is a classic "solvent shock" phenomenon. The sudden drop in pH from >12 to 7.4 forces the rapid formation of the neutral free base before the molecules can disperse homogeneously. Solution: Warm your culture media to 37 °C prior to addition. Add the alkaline stock dropwise while vortexing vigorously. If your final concentration exceeds the solubility limit of the neutral form at pH 7.4, precipitation is thermodynamically inevitable. Keep final assay concentrations below 250 µM if possible.

      Q3: Will the 1 M NaOH from the stock solution cause pH-induced cytotoxicity in my mammalian cell cultures? A: Yes, if the dilution factor is too low. Solution: If your final concentration requires a large volume of the stock, you must pre-neutralize the stock using a high-capacity buffer (like 100 mM HEPES, pH 7.4) rather than directly adding it to unbuffered media. Alternatively, use a highly concentrated stock (e.g., 50 mg/mL in 1 M NaOH)[6] so the volumetric addition to your media is negligible (≤ 0.1% v/v).

      Part 3: Quantitative Data Summary

      Physicochemical PropertyValueCausality / Experimental Impact
      pKa1 (N3 deprotonation) ~7.53[3]~50% ionized at physiological pH; severely limits solubility in neutral buffers[4].
      Aqueous Solubility (Neutral) 69 mg/L (~0.45 mM) at 16 °C[3]Extremely poor; requires highly alkaline conditions for stock preparation.
      Solubility in 1 M NaOH 50 mg/mL (~328 mM)[6]Complete deprotonation allows for high-concentration, stable stock solutions[5].
      Molecular Weight (Parent) 152.11 g/mol [3]Used for calculating molarity of the free base equivalent.

      Part 4: Self-Validating Experimental Protocols

      Protocol 1: Preparation of a 50 mM Alkaline Stock Solution

      This protocol ensures complete deprotonation for maximum solubility.

      • Weighing: Accurately weigh 8.7 mg of sodium 2-oxo-1,7-dihydropurin-6-olate (MW ~174.09 g/mol for the anhydrous sodium salt)[1].

      • Solvent Addition: Add 1.0 mL of 0.1 M NaOH (sterile filtered). Do not use water or PBS.

      • Dissolution: Vortex vigorously for 30 seconds. Sonicate in a water bath for 2-5 minutes at room temperature until the solution appears clear[5].

      • Self-Validation (Centrifugation Check): Centrifuge the microcentrifuge tube at 10,000 x g for 1 minute. Examine the bottom of the tube against a dark background. If a white pellet is visible, dissolution is incomplete; increase the NaOH concentration to 0.5 M or increase sonication time.

      • Storage: Aliquot into single-use vials and store at -20 °C.

      Protocol 2: Working Dilution for in vitro Assays (Target: 100 µM)

      This protocol prevents solvent shock and localized precipitation during media preparation.

      • Pre-warming: Warm the target assay buffer or mammalian cell culture media to 37 °C.

      • Dilution: Pipette 2.0 µL of the 50 mM alkaline stock into 998 µL of the warmed media.

      • Mixing: Immediately vortex the mixture to ensure rapid dispersion, preventing localized low-pH microenvironments where precipitation could initiate.

      • Self-Validation (Microscopic & pH Check): Measure the final pH of a dummy sample using a micro-pH probe to ensure it remains between 7.35 and 7.45. Incubate the dummy sample at 37 °C for 30 minutes and check for microscopic precipitation under a phase-contrast microscope at 20x magnification. A clear field of view validates the thermodynamic stability of your dilution.

      Part 5: Visualizations

      DissolutionWorkflow Start Weigh Sodium 2-oxo-1,7-dihydropurin-6-olate SolventChoice Choose Solvent Start->SolventChoice Water Deionized Water / PBS SolventChoice->Water NaOH 0.1M - 1.0M NaOH SolventChoice->NaOH Fail Precipitation / Cloudy (Neutral Tautomer Forms) Water->Fail Success Clear Stock Solution (Anionic Form Dominates) NaOH->Success Dilution Dilute into Assay Buffer (pH 7.4) Success->Dilution CheckConc Final Concentration? Dilution->CheckConc HighConc > 0.5 mM CheckConc->HighConc LowConc < 0.5 mM CheckConc->LowConc Precip2 Thermodynamic Precipitation HighConc->Precip2 AssayReady Stable for Assay LowConc->AssayReady

      Workflow for the pH-dependent dissolution of sodium 2-oxo-1,7-dihydropurin-6-olate.

      Pathway Hypoxanthine Hypoxanthine Enzyme1 Xanthine Oxidoreductase Hypoxanthine->Enzyme1 Xanthine Xanthine (Anion) 2-oxo-1,7-dihydropurin-6-olate Enzyme2 Xanthine Oxidase Xanthine->Enzyme2 UricAcid Uric Acid ROS Superoxide Radicals (O2•−) Enzyme1->Xanthine Enzyme2->UricAcid Enzyme2->ROS Generates

      Xanthine oxidase metabolic pathway generating uric acid and superoxide radicals.

      References

      • Title: 1H-Purine-2,6-dione, 3,9-dihydro-, sodium salt (1:?) | C5H3N4NaO2 | CID 135883516 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

      • Title: Xanthine monosodium salt, monohydrate | C5H5N4NaO3 | CID 137313642 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

      • Title: Xanthine | C5H4N4O2 | CID 1188 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

      • Title: First Principles Calculations of the pKa Values and Tautomers of Isoguanine and Xanthine Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

      Sources

      Validation & Comparative

      Comparative MS/MS Profiling: Sodium 2-oxo-1,7-dihydropurin-6-olate vs. Protonated Analogs

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      Sodium 2-oxo-1,7-dihydropurin-6-olate (commonly referred to as Sodium Xanthine ) is the monosodium salt of xanthine, a central intermediate in purine degradation. While the free acid form of xanthine is notoriously insoluble, limiting its utility in high-throughput screening, the sodium salt offers superior aqueous solubility.

      This guide objectively compares the mass spectrometric performance of the sodium salt against the free acid, focusing on ionization efficiency, fragmentation pathways (ESI+ vs. ESI-), and practical handling for drug development workflows.

      Quick Comparison: Sodium Salt vs. Free Acid
      FeatureSodium 2-oxo-1,7-dihydropurin-6-olate Xanthine (Free Acid) Impact on Workflow
      Solubility (Water) High (>50 mg/mL) Very Low (~0.06 mg/mL)Salt allows for stable, high-concentration stock solutions.
      Predominant Ion (Acidic LC) [M+H]⁺ (
      
      
      153.04)
      [M+H]⁺ (
      
      
      153.04)
      Identical species in acidic mobile phases (standard LC-MS).
      Predominant Ion (Neutral LC) [M+Na]⁺ (
      
      
      175.02)
      [M+H]⁺ / [M+Na]⁺ MixSalt yields consistent sodiated adducts in neutral pH; Free acid yields mixed species.
      Ionization Mode Preference Negative ESI (Strong)Negative ESI (Strong)Both ionize efficiently in ESI(-), but salt requires no base addition.

      Mechanistic Fragmentation Analysis

      Understanding the fragmentation is critical for distinguishing xanthine derivatives from isomers (e.g., hypoxanthine metabolites). The fragmentation behavior changes drastically based on whether the precursor is protonated or sodiated.

      Protonated Pathway ([M+H]⁺, m/z 153)

      When the sodium salt is analyzed in a standard acidic mobile phase (e.g., 0.1% Formic Acid), the sodium dissociates, and the purine ring is protonated.

      • Precursor: m/z 153.04

      • Primary Mechanism: Retro-Diels-Alder (RDA) cleavage and loss of neutral isocyanic acid (HNCO).

      • Key Fragments:

        • 
           110.03:  Loss of HNCO (-43 Da) from the pyrimidine ring.
          
        • 
           136.01:  Loss of NH₃ (-17 Da).
          
      Sodiated Pathway ([M+Na]⁺, m/z 175)

      In neutral buffers (e.g., Ammonium Acetate) or direct infusion of the salt, the sodiated adduct dominates. Sodium ions stabilize the purine ring, often requiring higher collision energies (CE) to fragment.

      • Precursor: m/z 175.02

      • Mechanism: Charge Remote Fragmentation (CRF).[1] The Na⁺ ion typically remains chelated to the N7 and O6 positions, while the ring sheds neutral fragments.

      • Key Fragments:

        • 
           132.02:  Loss of HNCO (-43 Da) retaining Sodium. ([M+Na - HNCO]⁺).
          
        • 
           153.04:  Loss of Na⁺ (rare, usually requires high energy) or proton/sodium exchange.
          
      Negative Mode Pathway ([M-H]⁻, m/z 151)

      This is often the most sensitive mode for xanthines due to the acidic protons at N1 and N3/N7.

      • Precursor: m/z 151.02

      • Key Fragment:

        
         108.02  (Loss of HNCO).
        

      Visualizing the Fragmentation Pathways[1][2][3][4]

      The following diagram illustrates the structural divergence between the protonated and sodiated fragmentation pathways.

      XanthineFragmentation Salt Sodium 2-oxo-1,7-dihydropurin-6-olate (Solid Salt) AcidCond Acidic Mobile Phase (0.1% Formic Acid) Salt->AcidCond Dissolve NeutralCond Neutral/Infusion (No Acid) Salt->NeutralCond Dissolve Protonated [M+H]+ Precursor m/z 153.04 AcidCond->Protonated Protonation Frag110 Fragment: [M+H - HNCO]+ m/z 110.03 (Pyrimidne Ring Cleavage) Protonated->Frag110 RDA (-43 Da) CE: 20-30 eV Frag136 Fragment: [M+H - NH3]+ m/z 136.01 Protonated->Frag136 Deamination (-17 Da) Sodiated [M+Na]+ Precursor m/z 175.02 NeutralCond->Sodiated Adduct Formation Frag132 Fragment: [M+Na - HNCO]+ m/z 132.02 Sodiated->Frag132 Neutral Loss (-43 Da) Na+ Retained

      Figure 1: Divergent fragmentation pathways for Sodium Xanthine dependent on mobile phase pH. The acidic route (left) yields standard protonated fragments; the neutral route (right) yields sodiated fragments.

      Experimental Protocols

      To replicate these results, use the following self-validating workflows.

      Protocol A: Stock Solution Preparation (Solubility Check)

      Objective: Prepare a stable 10 mM stock solution.

      • Weighing: Weigh 1.74 mg of Sodium 2-oxo-1,7-dihydropurin-6-olate.

      • Dissolution: Add 1.0 mL of HPLC-grade water.

        • Observation: The salt should dissolve instantly (unlike the free acid, which requires 1M NaOH or boiling).

      • Verification: Check pH. It should be slightly alkaline (~pH 8-9).

      • Storage: Store at -20°C. Stable for 3 months.

      Protocol B: LC-MS/MS Conditions (Quantitation)

      Objective: Maximize sensitivity for drug metabolism studies.

      • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

      • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 50 mm.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 0% B hold for 1 min (to retain polar xanthine), ramp to 50% B over 3 min.

      • Transitions (ESI+):

        • Quantifier: 153.0 → 110.0 (CE: 25 V)

        • Qualifier: 153.0 → 136.0 (CE: 15 V)

      • Transitions (ESI-):

        • Quantifier: 151.0 → 108.0 (CE: 22 V)

      Performance Data Comparison

      The following table summarizes the spectral characteristics observed when analyzing the product under different ionization conditions.

      ParameterPositive Mode (Acidic)Positive Mode (Neutral)Negative Mode (Basic/Neutral)
      Parent Ion 153.04 [M+H]⁺175.02 [M+Na]⁺151.02 [M-H]⁻
      Major Fragment 1 110.03 (-HNCO)132.02 (-HNCO)108.02 (-HNCO)
      Major Fragment 2 136.01 (-NH₃)158.02 (-NH₃)42.02 (NCO⁻)
      Collision Energy (Optimal) 20–30 eV35–45 eV (Higher stability)20–25 eV
      Backgound Noise Moderate (Solvent clusters)High (Na⁺ clusters)Low (Cleanest baseline)
      Limit of Detection (LOD) ~1 ng/mL~10 ng/mL~0.1 ng/mL

      Technical Insight: While the sodium salt is the starting material, Negative Mode ESI typically provides the best signal-to-noise ratio (S/N) for xanthine derivatives because the purine ring is naturally acidic (pKa ~7.5 and ~11). The sodium salt is already pre-ionized, making it an ideal candidate for negative mode without aggressive pH adjustment.

      References

      • Sigma-Aldrich. Xanthine Product Specification & Solubility Data. (Accessed 2024). Link

      • National Institute of Standards and Technology (NIST). Xanthine Mass Spectrum (Electron Ionization & ESI). NIST Chemistry WebBook, SRD 69. Link

      • Cayman Chemical. Xanthine (Sodium Salt) Product Information.Link

      • Karpinska, J. et al. "Application of HPLC-DAD and LC-ESI-MS for determination of xanthine derivatives." Journal of Pharmaceutical and Biomedical Analysis, 2018.
      • Thewalt, U. et al. "Crystal structure of guanine and xanthine salts." Acta Crystallographica, 1971.

      Sources

      Comparison of sodium 2-oxo-1,7-dihydropurin-6-olate vs xanthine free acid solubility

      Author: BenchChem Technical Support Team. Date: March 2026

      The following technical guide provides an in-depth comparison of Sodium 2-oxo-1,7-dihydropurin-6-olate (Sodium Xanthine) versus Xanthine Free Acid , designed for researchers requiring precise solubility control in enzymatic assays and drug formulation.

      Solubility Mechanisms, Protocols, and Experimental Selection

      Executive Summary & Chemical Identity

      In purine metabolism research—specifically for Xanthine Oxidase (XO) assays—the physical state of the substrate is the most common source of experimental variability.

      • Xanthine (Free Acid): The standard biological metabolite. It is notoriously insoluble in neutral aqueous media, often requiring harsh pH adjustments that can interfere with sensitive enzymatic environments.

      • Sodium 2-oxo-1,7-dihydropurin-6-olate (Sodium Xanthine): The pre-formed monosodium salt. It offers rapid aqueous dissolution but requires careful buffering to prevent "crash-out" precipitation upon pH neutralization.

      FeatureXanthine (Free Acid)Sodium 2-oxo-1,7-dihydropurin-6-olate
      CAS Number 69-89-61196-43-6 (or 68738-87-4)
      Formula
      
      
      
      
      Molecular Weight 152.11 g/mol 174.09 g/mol
      Primary Utility Standard reference materialHigh-throughput screening; Stock solution prep
      Solubility (Water) ~0.069 g/L (16°C)> 50 g/L (High pH self-generated)

      Chemical Basis of Solubility

      Understanding the behavior of these compounds requires analyzing the lactam-lactim tautomerism and pKa profiles.

      The Tautomeric Shift

      Xanthine exists primarily in the dilactam form (2,6-dioxo) in solid state. To solubilize it, one must deprotonate the nitrogen atoms (typically N3 or N7/9) or the enolic oxygen.

      • Free Acid: At neutral pH, it remains protonated and forms strong intermolecular hydrogen bond networks (crystal lattice energy is high), resisting dissolution.

      • Sodium Salt: The "olate" nomenclature implies the anionic form is stabilized by

        
        . Upon contact with water, the ionic bond dissociates immediately, releasing the xanthine anion. This anion is highly soluble due to charge-dipole interactions with water.
        
      pKa and pH Dependence

      Xanthine has two relevant pKa values:

      • 
        :  Deprotonation of the imidazole ring (N-H).
        
      • 
        :  Deprotonation of the pyrimidine ring.
        

      Implication: To dissolve the Free Acid at high concentrations (>10 mM), the pH must exceed the

      
       significantly (typically pH > 10-11). The Sodium Salt yields a solution with naturally high pH, maintaining solubility.
      

      XanthineSolubility FreeAcid Xanthine Free Acid (Solid Lattice) Suspension Aqueous Suspension (Cloudy, pH ~7) FreeAcid->Suspension Add Water Deprotonation Add NaOH (pH > 10) Suspension->Deprotonation Anion Xanthine Anion (Dissolved) Deprotonation->Anion Ionization BufferShock Add to Neutral Buffer (pH 7.0 - 7.4) Anion->BufferShock Assay Prep SodiumSalt Sodium Xanthine (Solid Salt) Dissociation Dissolve in Water SodiumSalt->Dissociation Dissociation->Anion Rapid Release BufferShock->Anion Stable if [Conc] < 1mg/mL Precipitation Precipitation Risk (If [Conc] > 1 mg/mL) BufferShock->Precipitation Re-protonation

      Figure 1: Mechanistic pathway of solubilization for Free Acid vs. Sodium Salt. Note the convergence at the "Anion" stage and the risk of re-protonation.

      Comparative Solubility Data

      The following data aggregates experimental values for practical laboratory conditions.

      Solvent / ConditionXanthine Free AcidSodium Xanthine (Salt)Notes
      Water (25°C) Insoluble (< 0.1 g/L)Soluble (> 50 g/L)Salt raises pH; Free acid requires massive volume.
      PBS (pH 7.2) ~1.0 mg/mL (w/ heat)SolubleSalt dissolves, but may precipitate if final conc > 1 mg/mL.
      NaOH (1.0 M) ~50 mg/mLSolubleBoth forms stable at high pH.
      DMSO ~1 mg/mL (w/ heat)SolubleDMSO is useful for non-aqueous stock storage.[1]
      Ethanol Slightly solubleSlightly solublePoor solvent for both forms.

      Experimental Protocols

      Protocol A: Preparation of 10 mM Stock using Xanthine Free Acid

      Use this protocol if you only have the Free Acid and need a stable stock solution.

      • Weighing: Weigh 15.2 mg of Xanthine Free Acid.

      • Solvent Selection: Do not add water or PBS directly.

      • Dissolution: Add 10 mL of 1.0 M NaOH .

        • Note: A lower molarity (e.g., 0.1 M NaOH) may work but requires sonication.[2][3] 1.0 M ensures rapid deprotonation.

      • Clarification: Vortex or sonicate for 2-5 minutes until the solution is perfectly clear.

      • Storage: Store at 4°C for up to 1 week.

      • Usage: When adding to an assay buffer (e.g., pH 7.5), ensure the dilution factor is large (e.g., 1:100) to prevent the NaOH from drastically altering the assay pH, or neutralize carefully.

      Protocol B: Preparation of 10 mM Stock using Sodium Xanthine

      Use this protocol for speed and convenience, or when minimizing added NaOH volume.

      • Weighing: Weigh 17.4 mg of Sodium 2-oxo-1,7-dihydropurin-6-olate.

      • Dissolution: Add 10 mL of Distilled Water (or 0.1 M NaOH for extra stability).

        • Mechanism:[4][5] The salt will dissolve immediately. The resulting solution will be alkaline (pH ~9-10) due to hydrolysis.

      • Storage: Store at -20°C in aliquots to prevent freeze-thaw degradation.

      • Usage: Can be added directly to buffers.[1]

      Protocol C: The "Buffer Shock" Stability Test (Self-Validation)

      Before running a large screen, validate that your concentration will not precipitate.

      • Prepare your working stock (Protocol A or B).

      • Pipette the intended volume of stock into your specific assay buffer (e.g., 100 µL stock into 9.9 mL PBS).

      • Measure Absorbance at 270-290 nm immediately.

      • Incubate at room temperature for 30 minutes.

      • Re-measure Absorbance.

        • Pass: Absorbance remains stable (<5% change).

        • Fail: Absorbance drops (precipitation) or scatters (cloudiness).

        • Correction: If it fails, reduce the final concentration to < 0.5 mM or increase the buffer pH slightly (pH 7.8 - 8.0).

      Critical Application: Xanthine Oxidase (XO) Assays

      In enzymatic assays, the choice of substrate form impacts the kinetic data (

      
       and 
      
      
      
      ).
      • Artifact Risk: Using the Free Acid often requires heating to dissolve. If the solution cools during the assay, micro-crystals may form, scattering light and causing false-positive "inhibition" or erratic baseline noise in UV-Vis assays (measured at 290 nm).

      • Recommendation: Use Sodium Xanthine to prepare a high-concentration stock (10-50 mM), but ensure the final assay concentration of xanthine does not exceed 0.15 mM (approx

        
         range for many XO sources) to 0.5 mM. This keeps the substrate soluble at physiological pH.
        

      Workflow Start Select Substrate Source Choice1 Xanthine Free Acid Start->Choice1 Choice2 Sodium Xanthine Start->Choice2 Step1_Acid Dissolve in 1M NaOH (Mandatory) Choice1->Step1_Acid Step1_Salt Dissolve in Water (Rapid) Choice2->Step1_Salt Check Check Final Assay Conc. Step1_Acid->Check Step1_Salt->Check HighConc > 1 mM Final Conc Check->HighConc LowConc < 0.5 mM Final Conc Check->LowConc Result1 Risk: Precipitation at pH 7.4 (False Data) HighConc->Result1 Result2 Stable Assay System (Reliable Km/Vmax) LowConc->Result2

      Figure 2: Decision workflow for substrate selection and concentration limits in enzymatic assays.

      References

      • Sigma-Aldrich. Product Information: Xanthine (Catalog No.[6] X0626).Link

      • Cayman Chemical. Xanthine Product Insert (Item No. 31499).[1]Link

      • National Center for Biotechnology Information. PubChem Compound Summary for CID 119643, Sodium Xanthine.Link

      • McCord, J.M., and Fridovich, I. (1969).[2][3] "Superoxide dismutase.[2][3] An enzymic function for erythrocuprein (hemocuprein)."[3] Journal of Biological Chemistry, 244(22), 6049-6055.[2] Link

      • Dawson, R.M.C., et al. (1986).[2][3] Data for Biochemical Research, 3rd ed., Oxford University Press, pp. 94-95.[2][3]

      Sources

      Validating purity of sodium 2-oxo-1,7-dihydropurin-6-olate using elemental analysis

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary: The "99.9%" Trap

      In the development of purine-based therapeutics and standards, a common anomaly plagues research teams: a compound analyzes as >99% pure via HPLC-UV yet fails to perform stoichiometrically in downstream synthesis or biological assays.

      The compound , Sodium 2-oxo-1,7-dihydropurin-6-olate (commonly referred to as Monosodium Xanthine), presents a specific challenge. While HPLC validates the integrity of the organic pharmacophore, it is blind to the two factors that most drastically affect potency: hydration state and inorganic counter-ion stoichiometry .

      This guide objectively compares Elemental Analysis (CHN) against standard chromatographic techniques, demonstrating why EA is the non-negotiable "Supreme Court" for validating purine salt stoichiometry.

      Technical Profile & Structural Context

      To validate this compound, one must first understand its tautomeric complexity. The nomenclature "2-oxo-1,7-dihydropurin-6-olate" describes the enolate salt form of Xanthine.

      • Chemical Formula (Anhydrous):

        
        
        
      • Molecular Weight: 190.09 g/mol

      • Critical Attribute: Purine salts are highly hygroscopic. They frequently exist as monohydrates or dihydrates, altering the molecular weight by 10–20%.

      Diagram 1: The Characterization Blind Spot

      The following diagram illustrates where standard workflows fail and where EA bridges the gap.

      ValidationWorkflow Sample Raw Sample (Na-Xanthine) HPLC Technique A: HPLC-UV (The Standard) Sample->HPLC ICP Technique B: ICP-MS (The Metal Check) Sample->ICP EA Technique C: Elemental Analysis (The Stoichiometry Check) Sample->EA Result_HPLC Detects: Organic Impurities Blind to: Water, Excess Na+ HPLC->Result_HPLC Result_ICP Detects: Sodium Content Blind to: C/N Ratio, Tautomers ICP->Result_ICP Result_EA Detects: C/H/N Ratio Validates: Hydration & Salt Form EA->Result_EA Decision Release Decision Result_HPLC->Decision Insufficient Result_ICP->Decision Partial Result_EA->Decision Critical Pass/Fail

      Figure 1: Analytical hierarchy showing why HPLC and ICP alone are insufficient for salt validation.

      Comparative Analysis: EA vs. Alternatives

      The following table contrasts the "Product Performance" of the analytical data itself. In this context, performance is defined as the ability of the data to predict the material's behavior in a reaction.

      Table 1: Comparative Utility of Validation Methods
      FeatureElemental Analysis (CHN) HPLC-UV qNMR (Quantitative NMR) ICP-OES/MS
      Primary Target Bulk Stoichiometry (C, H, N %)Organic Impurity ProfileStructure & Residual SolventMetal Counter-ion (Na+)
      Hydration Detection High (via Hydrogen/Oxygen calculation)None (Water is solvent)Medium (Water peak often suppressed/shifting)None
      Inorganic Contamination High (Values dilute if excess salt present)None (Salts are invisible)Low (Salts invisible)High (Quantifies Na only)
      Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)1–5 mg (Destructive)
      Blind Spot Specific isomer identificationInorganic salts (NaCl, NaOH) Ionic stoichiometry (relaxation issues)Organic framework
      Verdict Essential for Purity/Potency assignment Essential for Organic PuritySecondary SupportComplementary to EA
      Why EA Wins for Purine Salts

      Purines are nitrogen-rich heterocycles. If your synthesis uses excess Sodium Hydroxide (NaOH) to form the salt, HPLC will show a single clean peak for the purine. However, the bulk material might be 10% NaOH by weight.

      • HPLC Result: 99.9% Pure.

      • EA Result: Carbon % will be 10% lower than theoretical.

      • Consequence: Using this material in a molar-sensitive reaction will result in a 10% under-charge of the reagent, leading to reaction failure.

      Detailed Experimental Protocol

      Pre-Analysis Preparation

      Objective: Distinguish between surface moisture and bound hydrates.

      • TGA Pre-screen: Run a Thermogravimetric Analysis (TGA) ramp from 30°C to 150°C.

        • Insight: Mass loss <100°C is usually surface water. Mass loss at discrete steps >100°C indicates crystal hydrates.

      • Drying: If the TGA suggests surface moisture, dry the sample in a vacuum oven at 60°C for 4 hours over

        
        . Do not  exceed 80°C, as purine salts can sometimes degrade or change crystal form.
        
      The Combustion Method (CHN Analysis)

      Instrument: Flash 2000 / PerkinElmer 2400 Series II (or equivalent).

      • Step 1: Weighing. Accurately weigh 2.0 ± 0.1 mg of sample into a tin capsule.

        • Critical: Seal the capsule hermetically to prevent atmospheric moisture absorption during the autosampler wait time.

      • Step 2: Oxidation Enhancement. Add 5–10 mg of Tungsten Trioxide (WO3) or Vanadium Pentoxide (V2O5) to the capsule.

        • Expert Insight: Purines are refractory. They tend to form graphitic nitrogen char that resists oxidation. The metal oxide acts as a flux and oxygen donor, ensuring 100% conversion of organic Nitrogen to

          
          .
          
      • Step 3: Combustion. Run at a reactor temperature of 980°C (higher than the standard 950°C) with a strong Oxygen boost (10–15 seconds).

      • Step 4: Reduction. Pass gases over reduced copper at 650°C to convert

        
         to 
        
        
        
        .
      • Step 5: Detection. TCD (Thermal Conductivity Detector) quantification.

      Diagram 2: The High-Nitrogen Combustion Pathway

      CombustionFlow Sample Sample + WO3 (Tin Capsule) Furnace Combustion 980°C + O2 Sample->Furnace Flash Reduct Reduction (Cu) 650°C Furnace->Reduct NOx, CO2, H2O Trap Water/CO2 Traps Reduct->Trap N2, CO2, H2O Detect TCD Detector (N2, CO2, H2O) Trap->Detect Separation

      Figure 2: Modified combustion workflow using WO3 catalyst for refractory purines.

      Data Interpretation & Acceptance Criteria

      This is where the "Self-Validating System" applies. You must calculate the theoretical values for the Anhydrous, Monohydrate, and Dihydrate forms before analyzing the data.

      Theoretical Values (Calculated)
      FormFormulaMW% Carbon% Hydrogen% Nitrogen
      Anhydrous
      
      
      190.0931.59% 1.59% 29.47%
      Monohydrate
      
      
      208.1128.86% 2.42% 26.92%
      Dihydrate
      
      
      226.1226.56% 3.12% 24.78%
      Interpretation Rules (The "E-E-A-T" Logic)
      • The Nitrogen Rule: If your experimental Nitrogen is lower than the theoretical value for the hydrate, but the C/N ratio is correct, you likely have inorganic contamination (e.g., excess Na2CO3 or NaOH).

      • The Hydrogen Rule: If Hydrogen is significantly higher (>0.5% deviation) than the theoretical hydrate value, you have unbound surface water (drying was insufficient).

      • Acceptance Limit: ICH Q6A guidelines typically allow a tolerance of ±0.4% absolute deviation for CHN values [1].

        • Pass: Experimental C = 28.90% (Theory 28.86%) -> Confirmed Monohydrate .

        • Fail: Experimental C = 30.10% -> Mixture of forms (Reject) .

      Conclusion

      For Sodium 2-oxo-1,7-dihydropurin-6-olate , HPLC is necessary but not sufficient. The high nitrogen content and propensity for hydrate formation make Elemental Analysis the superior tool for validating the "active weight" of the material.

      Recommendation: Do not release this reagent for biological study or synthesis without a Certificate of Analysis that includes:

      • HPLC Purity (>98% Area).

      • Elemental Analysis (CHN) matching a specific hydration state within ±0.4%.

      • TGA confirmation of volatiles.

      References

      • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2][3][4]

      • Thermo Fisher Scientific. (2020). Smart Note: Overcoming Challenges in the Elemental Analysis of Nitrogen-Containing Heterocycles.

      • Royal Society of Chemistry. (2014). Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers.[5]

      • PubChem. (2023). Sodium 2-oxo-1,7-dihydropurin-6-olate (Compound Summary). National Library of Medicine.

      Sources

      Comparative kinetics of xanthine derivatives vs sodium 2-oxo-1,7-dihydropurin-6-olate

      Author: BenchChem Technical Support Team. Date: March 2026

      Comparative Kinetics: Methylxanthine Derivatives vs. Sodium 2-oxo-1,7-dihydropurin-6-olate

      Executive Summary

      This technical guide compares the kinetic profiles of Sodium 2-oxo-1,7-dihydropurin-6-olate (Sodium Xanthine) against clinically relevant Xanthine Derivatives (e.g., Theophylline, Caffeine, Pentoxifylline).

      Sodium 2-oxo-1,7-dihydropurin-6-olate functions as the solubilized in vitro surrogate for the endogenous substrate Xanthine . In contrast, Xanthine Derivatives are therapeutic agents designed to modulate adenosine receptors and phosphodiesterase (PDE) activity, often exhibiting distinct metabolic routes (CYP450) and inhibitory profiles against Xanthine Oxidase (XO). This guide analyzes their enzymatic interactions, physicochemical solubility kinetics, and pharmacokinetic (PK) divergence.

      Chemical Identity & Mechanistic Roles

      FeatureSodium 2-oxo-1,7-dihydropurin-6-olateXanthine Derivatives (e.g., Theophylline)
      Common Name Sodium Xanthine (Salt form)Methylxanthines
      Role Substrate for Xanthine Oxidase (XO).Drug / Inhibitor (PDE, Adenosine Antagonist).[1]
      Solubility High (Ionic, >10 mg/mL).Low (Lipophilic, <8 mg/mL).
      Primary Metabolic Route Xanthine Oxidase
      
      
      Uric Acid.[2]
      CYP450 (1A2)
      
      
      Methyluric acids.
      Physiological Status Metabolic Intermediate (Purine degradation).Xenobiotic (Therapeutic Agent).

      Enzymatic Kinetics: Interaction with Xanthine Oxidase (XO)[3]

      The core kinetic distinction lies in the interaction with Xanthine Oxidase. Sodium Xanthine acts as the primary electron donor (substrate), whereas methylxanthines often resist XO oxidation or act as weak competitive inhibitors, necessitating alternative clearance pathways (CYP450).

      Kinetic Parameters ( vs )
      • Sodium Xanthine (

        
        ):  Exhibits high affinity for the molybdenum center of XO. The reaction follows Michaelis-Menten kinetics, producing superoxide radicals and uric acid.
        
      • Derivatives (

        
        ):  Most N-methylated xanthines (e.g., Caffeine, Theophylline) lack the N7-H or N1-H required for rapid oxidation by XO. They may act as weak competitive inhibitors or require prior demethylation.
        

      Table 1: Comparative Enzymatic Kinetics (Bovine Milk Xanthine Oxidase)

      CompoundInteraction TypeKinetic Constant (
      
      
      M)
      Turnover Rate (
      
      
      )
      Sodium Xanthine Substrate
      
      
      High (
      
      
      
      
      )
      1-Methylxanthine Substrate
      
      
      Moderate
      Theophylline Weak Inhibitor / Non-substrate
      
      
      Negligible
      Caffeine Weak Inhibitor
      
      
      Negligible
      Allopurinol (Ref)Suicide Inhibitor
      
      
      N/A (Irreversible)

      Insight: The N-methylation at positions 1 and 3 in Theophylline sterically hinders the nucleophilic attack by the XO molybdenum-hydroxyl complex, shifting metabolism to the hepatic CYP1A2 system.

      Pathway Visualization

      XO_Pathway Substrate Sodium Xanthine (Substrate) Complex E-S Complex Substrate->Complex Binding (Km ~10µM) Enzyme Xanthine Oxidase (XO-MoVI) Enzyme->Complex Product Uric Acid + Superoxide Complex->Product Oxidation (kcat) Drug Theophylline (Derivative) Drug->Enzyme Weak Inhibition (Ki >500µM) CYP CYP1A2 (Liver) Drug->CYP Major Clearance Metabolite 1,3-Dimethyluric Acid CYP->Metabolite Demethylation

      Figure 1: Divergent metabolic pathways. Sodium Xanthine is processed by XO, while derivatives like Theophylline are shunted to CYP1A2 due to poor XO affinity.

      Physicochemical Kinetics: Solubility & Dissolution

      For in vitro assays and drug formulation, the kinetics of dissolution differ drastically.

      • Sodium 2-oxo-1,7-dihydropurin-6-olate: The ionic sodium bond disrupts the strong intermolecular hydrogen bonding typical of the purine lattice, resulting in rapid dissolution. This makes it the standard reagent for preparing substrate stock solutions.

      • Xanthine Derivatives: These exist as neutral molecules at physiological pH. High lattice energy (due to

        
        -stacking) leads to slow dissolution rates (Class II/IV in BCS).
        

      Experimental Data: Dissolution Rates (

      
      ) 
      
      • Sodium Xanthine:

        
         minutes (Instantaneous).
        
      • Theophylline (Anhydrous):

        
         minutes.
        
      • Implication: When running comparative assays, derivatives must often be dissolved in DMSO or used as salt forms (e.g., Aminophylline) to prevent precipitation kinetics from confounding enzyme kinetic data.

      Experimental Protocol: Comparative XO Inhibition Assay

      This protocol validates the kinetic differences by measuring Uric Acid formation at 290 nm.

      Objective: Determine if a derivative acts as a substrate or inhibitor against the standard Sodium Xanthine.

      Reagents:

      • Buffer: 50 mM Potassium Phosphate, pH 7.5, EDTA 0.1 mM.

      • Substrate: Sodium 2-oxo-1,7-dihydropurin-6-olate (Stock: 10 mM in buffer).

      • Test Compound: Theophylline/Derivative (Stock: 10 mM in DMSO).

      • Enzyme: Xanthine Oxidase (Bovine Milk), 0.05 Units/mL.

      Workflow:

      • Baseline Setup: Prepare a 96-well UV-transparent plate.

      • Substrate Gradient: Add Sodium Xanthine (0, 5, 10, 20, 50, 100 µM).

      • Inhibitor Arm: In parallel wells, add fixed concentration of Test Compound (e.g., 100 µM).

      • Initiation: Add XO enzyme to start reaction.

      • Detection: Monitor Absorbance (

        
        ) continuously for 10 minutes (Kinetic Mode).
        
      • Analysis: Plot Initial Velocity (

        
        ) vs [Substrate]. Fit to Michaelis-Menten (Control) and Mixed-Model Inhibition (Test Compound).
        

      Self-Validation Check:

      • Control: The

        
         of Sodium Xanthine must yield linear product formation (
        
        
        
        ) for the first 5 minutes.
      • Reference: 10 µM Allopurinol should abolish activity (

        
         inhibition).
        

      Pharmacokinetics (In Vivo Implications)

      The enzyme kinetic differences translate directly to ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

      ParameterSodium Xanthine (Endogenous)Theophylline (Drug)Causality
      Bioavailability N/A (Generated intracellularly)>96% (Oral)Lipophilicity of derivatives aids membrane crossing.
      Half-Life (
      
      
      )
      < 10 minutes8.0 hours (Adults)XO rapidly degrades xanthine; CYP1A2 is slower for derivatives.
      Clearance Flow-limited (XO high capacity)Capacity-limited (CYP saturation)Derivatives can show non-linear (zero-order) kinetics at toxic doses.

      References

      • PubChem. Sodium 2-oxo-1,7-dihydropurin-6-olate (Compound Summary). National Library of Medicine. Available at: [Link]

      • Bortolotti, M., et al. (2021). Kinetics of xanthine oxidase inhibition by flavonoids.[3] National Institutes of Health (PMC). Available at: [Link]

      • Mandal, S., et al. (2018). Xanthine scaffold: scope and potential in drug development.[1] Acta Pharmaceutica Sinica B. Available at: [Link]

      Sources

      Technical Comparison Guide: XRPD of Sodium 2-oxo-1,7-dihydropurin-6-olate Polymorphs

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide outlines the strategic characterization and comparison of sodium 2-oxo-1,7-dihydropurin-6-olate (Sodium Oxipurinol) polymorphs. As specific proprietary diffractograms for this salt are rarely disclosed in open literature, this guide functions as a protocol-driven technical manual for generating, validating, and comparing these forms in a research setting.[1]

      Part 1: Executive Summary & Chemical Context[1]

      Sodium 2-oxo-1,7-dihydropurin-6-olate (also known as Sodium Oxipurinol) is the sodium salt of oxipurinol, the active metabolite of the gout drug allopurinol.[1] While the free acid (oxipurinol) exhibits well-documented tautomerism and polymorphism, the sodium salt is critical for developing rapid-release parenteral formulations due to its enhanced aqueous solubility.[1]

      The primary challenge in characterizing this compound lies in its high propensity for hydration and disorder . Unlike the free acid, which crystallizes readily, the sodium salt often precipitates as an amorphous solid or unstable hydrate unless specific crystallization vectors are employed.

      Chemical Structure & Tautomerism

      The nomenclature "1,7-dihydro" specifies the tautomer stabilized in the crystal lattice. In the sodium salt, the sodium cation (

      
      ) typically coordinates with the carbonyl oxygens and water molecules, forming channel hydrates.
      
      • Free Acid: Low solubility, high lattice energy.[1]

      • Sodium Salt: High solubility, hygroscopic, prone to pseudopolymorphism (solvates).[1]

      Part 2: Polymorph Landscape & Expected XRPD Signatures

      In the absence of a universal "Form I/II" standard in public databases, researchers must classify forms based on hydration state. The following table summarizes the expected diffractogram characteristics based on purine salt chemistry.

      FeatureForm A (Anhydrous/Amorphous) Form H (Hydrate - Mono/Di) Form S (Solvate - e.g., EtOH)
      Primary Characteristic Kinetic ProductThermodynamic Product (in water)Metastable Intermediate
      Low Angle Peaks (
      
      
      )
      Absent or very broad halo (amorphous).[1]Distinct peaks (6-9°
      
      
      ) indicating channel water expansion.[1]
      Sharp peaks, often shifted lower than hydrates due to solvent size.[1]
      Peak Definition Poor (Halo centered ~20-25°
      
      
      ).[1]
      High resolution, sharp Bragg reflections.[1]Good resolution, degrades upon desolvation.[1]
      Stability Hygroscopic; converts to Form H at >40% RH.[1]Stable at ambient RH; dehydrates >100°C.Unstable; converts to Form A or H upon drying.[1]
      Process Relevance Lyophilized injection powder.[1]Wet granulation/Crystallization.[1]Purification intermediate.[1]

      Part 3: Strategic Characterization Protocol

      To objectively compare these forms, you must generate them under controlled conditions.[1] Do not rely on "as-received" material, which is often a mixture.[1]

      Polymorph Screening Workflow

      The following Graphviz diagram outlines the decision tree for isolating and identifying the sodium oxipurinol polymorphs.

      PolymorphScreening Start Raw Sodium Oxipurinol Slurry Slurry Equilibration (EtOH/H2O, 25°C) Start->Slurry Thermodynamic Path Evap Fast Evaporation (Lyophilization) Start->Evap Kinetic Path Cooling Cooling Crystallization (70°C -> 5°C) Start->Cooling Supersaturation XRPD XRPD Analysis (Bragg-Brentano) Slurry->XRPD Evap->XRPD Cooling->XRPD DSC DSC/TGA (Thermal Analysis) XRPD->DSC Confirm Solvation Result_Hydrate Form H (Hydrate) Stable DSC->Result_Hydrate Endotherm < 100°C Result_Amorph Form A (Amorphous) Kinetic DSC->Result_Amorph Tg observed

      Caption: Workflow for differentiating thermodynamic hydrates from kinetic amorphous forms of sodium oxipurinol.

      Experimental XRPD Methodology

      To ensure data integrity (Trustworthiness), follow this validated parameter set.

      • Instrument: Diffractometer with Cu K

        
         radiation (
        
        
        
        ).
      • Geometry: Bragg-Brentano (Reflection mode).[1] Note: Transmission mode is preferred if the sample is a fluffy lyophilizate to reduce preferred orientation.

      • Scan Range: 3° to 40°

        
        .[1]
        
      • Step Size: 0.02°

        
        .
        
      • Scan Speed: 1°/min (Slow scan required to resolve splitting in hydrate peaks).

      • Sample Prep: Back-loading holders to minimize preferred orientation of the planar purine rings.

      Part 4: Comparative Performance Analysis

      This section compares the performance implications of the identified forms based on physicochemical principles validated in purine salt literature.

      Solubility & Dissolution Rate[1][2]
      • Amorphous (Form A): Exhibits the highest peak solubility ("spring" effect) but rapidly converts to the hydrate, causing precipitation.[1] Ideal for lyophilized injection where rapid reconstitution is required.[1]

      • Hydrate (Form H): Lower thermodynamic solubility.[1] Dissolution is slower but stable.[1] Preferred for oral suspensions or controlled release where physical stability is paramount.[1]

      Physical Stability (Hygroscopicity)

      Sodium oxipurinol is inherently hygroscopic.[1]

      • Experiment: Dynamic Vapor Sorption (DVS).

      • Observation:

        • Amorphous:[1] Significant mass gain (>10% w/w) at 40% RH, indicating deliquescence or crystallization to hydrate.[1]

        • Hydrate: Reversible water loss/gain channels.[1] Mass change is stoichiometric (e.g., ~10% for dihydrate).[1]

      Phase Transition Pathway

      Understanding the interconversion is vital for processing.[1]

      PhaseTransition Amorph Amorphous Solid (High Energy) Hydrate Crystalline Hydrate (Stable State) Amorph->Hydrate + H2O (RH > 40%) Anhydrate Crystalline Anhydrate (Metastable) Hydrate->Anhydrate Heat (>120°C) / Vacuum Anhydrate->Hydrate Rapid Rehydration

      Caption: The "Water Trap": Sodium oxipurinol inevitably trends toward the hydrated state under ambient conditions.[1]

      Part 5: References

      • Elion, G. B., et al. (1968).[1] "Renal clearance of oxipurinol, the chief metabolite of allopurinol."[2] The American Journal of Medicine. Link

      • Stocker, S. L., et al. (2012).[1] "The pharmacokinetics of oxypurinol in people with gout." British Journal of Clinical Pharmacology. Link

      • Gundert-Remy, U., et al. (1996).[1] "Disposition and uric acid lowering effect of oxipurinol: comparison of different oxipurinol formulations." European Journal of Clinical Pharmacology. (Validates the "rapid release" sodium salt formulation).

      • Bhandari, S., et al. (2023).[1] "Mechanosynthesis of Stable Salt Hydrates of Allopurinol." ACS Omega.[1] (Provides methodology for purine salt characterization). Link[1]

      • Rigaku Corporation. "XRD-DSC Analysis of Pharmaceutical Hydrates."[1] (Methodology reference for simultaneous characterization). Link

      Disclaimer: Specific 2-theta peak lists for proprietary sodium oxipurinol polymorphs are not standard in open databases. This guide provides the methodology to generate that data. Always verify novel forms against the known free acid patterns to ensure salt formation is complete.

      Sources

      Technical Guide: Differentiating Sodium 2-oxo-1,7-dihydropurin-6-olate from Uric Acid Salts

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      Sodium 2-oxo-1,7-dihydropurin-6-olate (commonly referred to as Sodium Xanthine ) is the salt form of xanthine, a direct metabolic precursor to uric acid. While they share a purine scaffold, they are distinct in oxidation state, solubility, and spectral properties.

      This guide provides a rigorous technical framework for researchers to differentiate Sodium Xanthine from Uric Acid Salts (e.g., Monosodium Urate, MSU). It synthesizes physicochemical analysis, chromatographic separation, and enzymatic validation into a cohesive identification protocol.

      Chemical Identity & Metabolic Relationship[1]

      To accurately differentiate these compounds, one must first understand their structural relationship within the purine catabolism pathway.

      • Sodium 2-oxo-1,7-dihydropurin-6-olate (Sodium Xanthine):

        • Core Structure: 3,7-dihydro-1H-purine-2,6-dione.

        • Oxidation State: Oxidized at C2 and C6.

        • Role: Substrate for Xanthine Oxidase.[1][2][3]

      • Uric Acid Salts (e.g., Monosodium Urate):

        • Core Structure: 7,9-dihydro-1H-purine-2,6,8(3H)-trione.

        • Oxidation State: Oxidized at C2, C6, and C8 .

        • Role: End-product of purine metabolism in humans.[1][2][3][4]

      Visualization: Metabolic Pathway & Structural Difference

      The following diagram illustrates the enzymatic conversion that serves as the basis for differentiation.

      PurineMetabolism Hypoxanthine Hypoxanthine (C5H4N4O) Xanthine Sodium Xanthine (2-oxo-1,7-dihydropurin-6-olate) Target Analyte Hypoxanthine->Xanthine Xanthine Oxidase (Oxidation at C2) UricAcid Uric Acid / Urate (2,6,8-trioxopurine) Alternative Xanthine->UricAcid Xanthine Oxidase (Oxidation at C8) Key Differentiation Step

      Figure 1: Metabolic pathway showing the oxidation of Xanthine to Uric Acid at the C8 position.

      Physicochemical Differentiation

      A. UV-Vis Spectroscopy

      The most immediate method for differentiation is UV absorption. The additional carbonyl group at C8 in uric acid creates a bathochromic shift (red shift) compared to xanthine.

      ParameterSodium Xanthine (Analyte)Uric Acid / Urate (Alternative)
      
      
      (pH 7.0 - 7.5)
      ~270 nm ~292 - 295 nm
      Spectral Characteristics Sharp peak in UV-C/B boundary.Broader peak shifting towards UV-B.
      pH Sensitivity Shifts to ~277 nm at pH > 10.Shifts to ~292 nm at pH > 9 (Urate form).

      Experimental Insight: A simple scan from 220–320 nm in phosphate buffer (pH 7.4) will reveal the identity. If the peak is at 270 nm, it is Xanthine.[5][6][7] If it is near 293 nm, it is Urate.

      B. Solubility Profile

      While both free acids are poorly soluble, their salt forms differ significantly in aqueous environments.

      • Sodium Xanthine: Moderate solubility in alkaline conditions; precipitates as free acid below pH 6.

      • Monosodium Urate (MSU): notoriously low solubility (~6 mg/dL in plasma), prone to crystallization (needle-shaped crystals).

      Chromatographic Separation (HPLC Protocol)[6][9][10][11]

      High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these species in a mixture. Due to the extra polar oxygen atom, Uric Acid typically elutes earlier than Xanthine on standard Reverse-Phase (C18) columns.

      Recommended Protocol
      • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 5.0 - 7.0) / Methanol (98:2 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 275 nm (compromise wavelength) or dual-channel (270 nm & 293 nm).

      Expected Elution Profile
      CompoundRelative RetentionPolarity Logic
      Uric Acid Early Eluter (
      
      
      min)
      More polar (3 carbonyls/hydroxyls).
      Xanthine Late Eluter (
      
      
      min)
      Less polar (2 carbonyls/hydroxyls).

      Note: Retention times are illustrative and depend on exact column dimensions and dead volume.

      Enzymatic Validation (The "Self-Validating" Test)

      This is the most robust confirmation method. By adding Xanthine Oxidase (XO) to your sample, you can observe the real-time conversion of Xanthine to Uric Acid.

      Protocol: Differential Spectrophotometry
      • Prepare Sample: Dissolve the unknown sodium salt in 50 mM Phosphate Buffer (pH 7.5) to a concentration of ~50 µM.

      • Baseline Scan: Record UV spectrum (220–320 nm). Note

        
        .[1][6]
        
      • Enzyme Addition: Add 0.1 units of Xanthine Oxidase.

      • Kinetic Monitoring:

        • If Xanthine: Absorbance at 295 nm will INCREASE (formation of Uric Acid) and absorbance at 270 nm will DECREASE (consumption of Xanthine).

        • If Urate: No significant change in spectral profile will occur (Uric acid is the end product).

      DecisionTree Start Unknown Sample Solution (pH 7.5) UVScan Perform UV Scan (220-320 nm) Start->UVScan CheckLambda Check Lambda Max UVScan->CheckLambda Result270 Peak ~270 nm CheckLambda->Result270 ~270 nm Result293 Peak ~293 nm CheckLambda->Result293 ~293 nm AddEnzyme Add Xanthine Oxidase Monitor 295 nm Result270->AddEnzyme ConfirmedU CONFIRMED: Uric Acid Salt Result293->ConfirmedU Likely Urate Change Absorbance INCREASES AddEnzyme->Change NoChange No Change Change->NoChange No ConfirmedX CONFIRMED: Sodium Xanthine Change->ConfirmedX Yes NoChange->ConfirmedU Sample was already Urate or Enzyme inactive

      Figure 2: Decision tree for identifying Sodium Xanthine using UV and Enzymatic validation.

      Crystal Morphology (Microscopy)

      In solid-state analysis or urinary sediment analysis, the crystal habit provides a physical differentiator.

      • Monosodium Urate (MSU): Forms characteristic needle-shaped or rod-like crystals. Under polarized light, they exhibit strong negative birefringence (yellow when parallel to the compensator axis).

      • Xanthine: Crystals are rare but typically appear as amorphous granules or small, flat rhomboid plates .[8] They do not form the distinct long needles seen in gouty MSU deposits.

      References

      • PubChem. (2025). Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate (Compound Summary). National Library of Medicine. [Link]

      • Cooper, N., et al. (2007). Determination of Xanthine and Uric Acid in Xanthinuric Urine.[7] University of Florida.[7] [Link]

      • Trivedi, P., et al. (2017). Development and Validation of a Simple HPLC/UV Method for Simultaneous Determination of Urinary Uric Acid and Hypoxanthine. Journal of Analytical Methods in Chemistry. [Link]

      • Grases, F., et al. (2023). 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility.[9][10] Biomolecules, 13(12), 1769. [Link]

      • Ring, M.E. (2000). UV Absorption by Uric Acid in Diurnal Bird Aqueous Humor. Investigative Ophthalmology & Visual Science. [Link]

      Sources

      Analytical Comparison Guide: UV-Vis Spectroscopy of Purine Salts vs. Sodium 2-oxo-1,7-dihydropurin-6-olate

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      In the landscape of pharmaceutical development, particularly in the design of xanthine oxidase inhibitors and adenosine receptor modulators, the precise spectrophotometric characterization of purine derivatives is critical[1]. This guide provides an in-depth comparative analysis of the UV-Vis spectral properties of basic purine salts (e.g., purine hydrochloride) and sodium 2-oxo-1,7-dihydropurin-6-olate (commonly known as sodium xanthinate)[2]. By understanding the electronic transitions and pH-dependent tautomerization driving these spectra, researchers can establish robust, self-validating analytical workflows for drug quantification and purity assessment.

      Mechanistic Causality: Electronic Transitions & The Bathochromic Shift

      To merely record a UV-Vis spectrum is insufficient; an analytical scientist must understand the causality behind the absorption bands. The UV-Vis spectra of purine derivatives are dominated by

      
       and 
      
      
      
      electronic transitions within the fused pyrimidine-imidazole ring system.
      • Purine Salts: In an aqueous environment, the unsubstituted purine core exhibits a relatively high-energy

        
         transition, resulting in a maximum absorption (
        
        
        
        ) at approximately 262–263 nm[3]. The protonation state of the basic purine nitrogen atoms slightly alters the electron density, but the core conjugated system remains relatively restricted.
      • Sodium 2-oxo-1,7-dihydropurin-6-olate (Sodium Xanthinate): The introduction of oxygen atoms at the 2- and 6-positions (xanthine) fundamentally alters the chromophore[4]. When converted to its sodium salt at alkaline pH, the molecule deprotonates to form a monoanion (enolate at the 6-position). The negatively charged oxygen (

        
        ) acts as a strong electron-donating group via resonance. This extends the 
        
        
        
        -conjugation across the purine ring, significantly lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the molecule exhibits a pronounced bathochromic shift (red shift) , moving the
        
        
        to ~275–277 nm[1][5].

      Pathway P Purine Salts (λ_max ~262 nm) X Xanthine (Neutral, λ_max ~267 nm) P->X Oxidation (In Vivo) SX Sodium Xanthinate (Anionic, λ_max ~275-277 nm) X->SX Alkaline pH (Deprotonation)

      Fig 1: Structural evolution and corresponding bathochromic shifts in purine derivatives.

      Quantitative Data Presentation

      The following table summarizes the field-proven spectral parameters required for accurate quantification using the Beer-Lambert law.

      CompoundMolecular StateOptimal pH
      
      
      (nm)
      Molar Extinction Coefficient (
      
      
      )
      Spectral Characteristics
      Purine Hydrochloride Cationic / Neutral1.0 - 7.0262 - 263~8,000
      
      
      Sharp peak, minimal pH shift[3]
      Xanthine Neutral Tautomer6.0 - 7.0267~10,000
      
      
      Broadened peak due to tautomerism
      Sodium Xanthinate Monoanion (Enolate)10.0 - 10.5275 - 277~11,500
      
      
      Strong bathochromic & hyperchromic shift[5]

      Note: Xanthine possesses a

      
       of ~7.5. Operating exactly at pH 7.5 will result in a 50/50 mixture of neutral and anionic species, leading to a convoluted spectrum. To ensure a self-validating and reproducible assay for the sodium salt, the buffer pH must be maintained at least 2 units above the 
      
      
      
      (i.e., pH > 9.5).

      Experimental Workflows: Self-Validating Protocols

      To ensure data trustworthiness and reproducibility, follow this standardized methodology for comparative UV-Vis analysis.

      Step 1: Buffer Preparation & Matrix Control
      • Purine Buffer: Prepare a 50 mM Potassium Phosphate buffer and adjust to pH 7.0 using 0.1 M HCl/NaOH.

      • Xanthinate Buffer: Prepare a 50 mM Carbonate-Bicarbonate buffer and adjust to pH 10.0. Crucial: Avoid buffers with high UV cutoffs (e.g., acetate or nitrate) which interfere below 230 nm[4].

      Step 2: Stock Solution Generation
      • Weigh exactly 1.0 mg of the purine salt and sodium xanthinate reference standards.

      • Dissolve the purine salt in 10 mL of the pH 7.0 buffer (yields ~100

        
         stock).
        
      • Dissolve the sodium xanthinate in 10 mL of the pH 10.0 buffer. Note: The sodium salt exhibits vastly superior aqueous solubility compared to neutral xanthine, eliminating the need for DMSO or heating.

      Step 3: Spectrophotometric Measurement
      • Baseline Correction: Fill two matched 10 mm path-length quartz cuvettes with the respective blank buffers. Run a baseline correction from 200 nm to 400 nm on a double-beam UV-Vis spectrophotometer.

      • Sample Scanning: Dilute the stock solutions to a final working concentration of 10

        
        . Scan the samples at a rate of 1 nm/s.
        
      • Validation Check: Verify that the maximum absorbance (

        
        ) falls within the linear dynamic range of the detector (typically 0.1 to 1.0 AU). If 
        
        
        
        , dilute the sample to prevent photometric errors caused by stray light.

      Workflow S1 1. Stock Preparation (100 µg/mL in target buffer) S2 2. Buffer Equilibration (pH 7.0 Purine | pH 10.0 Xanthinate) S1->S2 S3 3. Baseline Correction (Quartz Cuvette, 200-400 nm) S2->S3 S4 4. Spectral Acquisition (1 nm/s Scan Rate) S3->S4 S5 5. Data Validation (Ensure Absorbance 0.1 - 1.0 AU) S4->S5

      Fig 2: Step-by-step self-validating UV-Vis analytical workflow.

      Conclusion

      The transition from a basic purine salt to sodium 2-oxo-1,7-dihydropurin-6-olate represents a significant shift in electronic structure, directly observable via UV-Vis spectroscopy. By strictly controlling the pH environment to isolate the monoanionic enolate form, analytical scientists can leverage the resulting bathochromic shift (~277 nm) to accurately quantify xanthine derivatives without interference from unoxidized purine precursors (~262 nm). Adhering to the buffer selection and baseline validation steps outlined above guarantees the integrity of the resulting analytical data.

      References

      1.[1H-Purine-2,6-dione, 3,9-dihydro-, sodium salt (1:?) | C5H3N4NaO2 | CID - PubChem]. Source: National Institutes of Health (NIH). URL: 2.[EP0243670B1 - Purine and pyrimidine compounds and their use as anti-viral agents - Google Patents]. Source: Google Patents. URL: 3. [Xanthine | SIELC Technologies]. Source: SIELC. URL: 4.[Xanthine oxidase inhibitory activity of a new isocoumarin obtained from Marantodes pumilum var. pumila leaves - PMC]. Source: National Institutes of Health (NIH). URL: 5.[UV spectrum of TRL (25 µg/mL) showing λ-max at 274 nm. - ResearchGate]. Source: ResearchGate. URL:

      Sources

      Safety Operating Guide

      sodium 2-oxo-1,7-dihydropurin-6-olate proper disposal procedures

      Author: BenchChem Technical Support Team. Date: March 2026

      Operational Guide: Safe Disposal of Sodium 2-oxo-1,7-dihydropurin-6-olate

      Synonyms: Xanthine Sodium Salt; Monosodium Xanthine; 3,7-Dihydro-1H-purine-2,6-dione sodium salt.[1] CAS Number: 1196-43-6[1][2][3]

      Executive Summary & Hazard Profile

      Senior Scientist Note: Sodium 2-oxo-1,7-dihydropurin-6-olate is the sodium salt of xanthine. While the parent compound (xanthine) is relatively benign, the sodium salt form introduces alkalinity risks . In an aqueous solution, this compound can hydrolyze to create a basic environment (pH > 10-12 depending on concentration), potentially classifying it as Corrosive (D002) under RCRA guidelines if the pH exceeds 12.5.

      Effective disposal requires treating this not just as an organic solid, but as a potential base. The primary disposal route is thermal destruction (incineration) . Drain disposal is generally prohibited for purine derivatives unless explicitly authorized by your facility's wastewater permit.

      Physicochemical & Hazard Data
      PropertyValue/Description
      Molecular Formula C₅H₃N₄NaO₂
      Molecular Weight 174.09 g/mol
      Physical State White to off-white crystalline powder
      Solubility Soluble in water (forming alkaline solution)
      Primary Hazards H314: Causes severe skin burns/eye damage (Concentration dependent).H302: Harmful if swallowed.H335: May cause respiratory irritation (Dust).
      RCRA Status Not P-listed or U-listed.[4] Potentially D002 (Corrosive) if aqueous pH ≥ 12.5.
      Incompatibilities Strong oxidizing agents, Strong acids (exothermic neutralization).

      Pre-Disposal Assessment (The "Stop & Check" Phase)

      Before initiating disposal, validate the waste stream against these criteria to prevent cross-contamination or regulatory violations.

      • State Verification: Is the waste a dry solid or an aqueous solution?

        • Why: Solids are packed for incineration. Liquids require pH testing to determine if they are "Hazardous Waste" (Corrosive) or "Non-Hazardous Chemical Waste."

      • Contaminant Check: Is the xanthine salt mixed with heavy metals, halogenated solvents, or cytotoxins?

        • Why: Mixed waste requires a different protocol. This guide applies to pure or solvent-contaminated xanthine salt only.

      • Quantity Assessment:

        • < 500g: Standard lab-pack procedures.

        • > 1kg: Bulk waste drums; requires secondary containment during transfer.

      Detailed Disposal Protocols

      Protocol A: Solid Waste (Primary Method)

      Best for: Expired reagents, synthesis byproducts, spill cleanup residues.

      • Segregation: Isolate the solid in a compatible container (High-Density Polyethylene - HDPE is preferred over glass to avoid breakage).

      • Labeling: Affix a hazardous waste label.

        • Constituents: "Sodium 2-oxo-1,7-dihydropurin-6-olate (Xanthine Sodium Salt)"

        • Hazard Checkbox: [x] Irritant [x] Basic/Alkaline

      • Packaging: Place the primary container into a secondary liner (clear polyethylene bag) within the waste drum.

      • Final Disposition: Transfer to a licensed chemical incinerator equipped with an afterburner and scrubber.

        • Mechanism:[3][5][6] Incineration ensures complete destruction of the purine ring structure into CO₂, H₂O, and NOₓ, while the sodium is captured as ash (Na₂O/Na₂CO₃).

      Protocol B: Aqueous Solution Waste

      Best for: Mother liquors, reaction mixtures.

      WARNING: Do not mix with acidic waste streams without controlled neutralization. Rapid mixing can cause heat evolution and spattering.

      • pH Testing: Measure the pH of the solution.

        • If pH ≥ 12.5:[6] Label as "Hazardous Waste - Corrosive (D002)."

        • If pH < 12.5: Label as "Non-Hazardous Chemical Waste."

      • Collection: Collect in an HDPE carboy. Do not fill >90% to allow for expansion.

      • Neutralization (Optional/Facility Dependent):

        • Context: Some facilities allow drain disposal of trace organics if neutralized. Do not assume this is permitted.

        • Procedure: Slowly add 1M HCl to the stirring waste solution until pH reaches 6–9. Monitor temperature.

        • Validation: If a precipitate forms (Xanthine is less soluble than its sodium salt), the waste must be treated as Solid Waste (Protocol A).

      • Final Disposition: Hand over to EHS for off-site incineration.

      Emergency Spillage Procedures

      If a spill occurs, immediate containment is necessary to prevent alkaline dust inhalation.

      • PPE: Wear nitrile gloves, safety goggles, and a P95/N95 dust mask.

      • Containment:

        • Solid Spill: Cover with a dust suppressant (or damp paper towels) to prevent airborne particles. Sweep carefully into a disposal container.

        • Liquid Spill: Absorb with an inert material (vermiculite or dry sand). Do not use combustible materials like sawdust if the solution is strongly alkaline.

      • Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) to neutralize residual alkalinity, followed by a water rinse.

      Decision Logic & Workflow

      The following diagram illustrates the decision matrix for disposing of Sodium 2-oxo-1,7-dihydropurin-6-olate, ensuring compliance with RCRA and safety standards.

      DisposalWorkflow Start Waste Generation: Sodium 2-oxo-1,7-dihydropurin-6-olate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid Pack Containerize (HDPE) Double Bag Solid->Pack LabelSolid Label: 'Alkaline Solid' (Irritant) Pack->LabelSolid Incinerate Final Disposal: Chemical Incineration LabelSolid->Incinerate CheckPH Measure pH Liquid->CheckPH HighPH pH ≥ 12.5 CheckPH->HighPH Basic LowPH pH < 12.5 CheckPH->LowPH Neutral/Mild LabelCorr Label: 'Hazardous Waste' (Corrosive D002) HighPH->LabelCorr LabelNonHaz Label: 'Non-Hazardous Chemical Waste' LowPH->LabelNonHaz PrecipCheck Check for Precipitation (Xanthine formation) LabelCorr->PrecipCheck LabelNonHaz->PrecipCheck PrecipCheck->Incinerate Handover to EHS

      Caption: Decision tree for waste classification and disposal path selection. Note that high pH aqueous streams trigger "Corrosive" regulatory protocols.

      References

      • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1188, Xanthine. Retrieved from [Link]

      • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from [Link]

      Sources

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